Clonidine
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSURZIOUXUGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4205-91-8 (mono-hydrochloride) | |
| Record name | Clonidine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022846 | |
| Record name | Clonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, 4.80e-01 g/L | |
| Record name | CLONIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals | |
CAS No. |
4205-90-7 | |
| Record name | Clonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4205-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clonidine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clonidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3L5RMN02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLONIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C, MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/ | |
| Record name | Clonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLONIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Clonidine in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clonidine is a centrally acting sympatholytic agent whose therapeutic and adverse effects are primarily dictated by its interaction with α2-adrenergic and, to a lesser extent, imidazoline (B1206853) receptors within the central nervous system (CNS).[1][2] Its principal mechanism involves agonism at presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, which inhibits the release of norepinephrine (B1679862) (NE), thereby reducing sympathetic outflow from the brainstem.[1][3][4][5] This action is mediated through a Gi protein-coupled signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This guide provides a detailed examination of this compound's molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Primary Pharmacological Target: α2-Adrenergic Receptors
This compound is a potent partial agonist of α2-adrenergic receptors (α2-ARs), with a selectivity ratio of approximately 200:1 for α2 over α1 receptors.[2][6] There are three main subtypes of α2-ARs in the CNS: α2A, α2B, and α2C, all of which are G protein-coupled receptors (GPCRs) associated with the inhibitory Gi protein.[3][7]
-
α2A-Adrenergic Receptors : This subtype is highly prevalent in the brain, particularly in the prefrontal cortex (PFC) and brainstem nuclei like the locus coeruleus (LC) and the nucleus tractus solitarii (NTS).[1][7] Agonism at α2A-receptors is thought to mediate most of this compound's therapeutic effects, including its antihypertensive, sedative, and attention-modulating actions.[3][4]
-
α2B and α2C-Adrenergic Receptors : These subtypes are also present in the CNS, with α2B receptors found in locations like the thalamus and α2C receptors in the locus coeruleus.[4][7] Their stimulation by this compound may contribute to some of its sedative and hypotensive effects.[4]
Secondary Target: Imidazoline Receptors
This compound, an imidazoline derivative, also binds to imidazoline receptors (I-receptors), which are non-adrenergic sites.[1][2][8]
-
I1-Imidazoline Receptors : Located in the brainstem, these receptors are implicated in cardiovascular regulation.[1][9] this compound's agonist activity at I1-receptors is hypothesized to contribute to its antihypertensive effect, potentially acting upstream of or in concert with its α2-AR-mediated actions.[1] However, the predominant role in its hypotensive effect is more strongly attributed to its α2-AR agonism.[10]
Presynaptic Mechanism of Action: Inhibition of Neurotransmitter Release
The hallmark of this compound's central action is the inhibition of norepinephrine release from presynaptic nerve terminals.[1][3][11] This occurs primarily through the activation of α2-autoreceptors on noradrenergic neurons, a classic example of negative feedback.[3][4][12]
-
Binding and Gi Protein Activation : this compound binds to the presynaptic α2-AR.[3]
-
Inhibition of Adenylyl Cyclase : This activates the associated Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[2][3]
-
Reduction in cAMP : The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.[2][3][13][14]
-
Modulation of Ion Channels : Reduced cAMP levels lead to the modulation of voltage-gated calcium channels, decreasing calcium influx into the presynaptic terminal.[11][15]
-
Decreased Neurotransmitter Exocytosis : The reduction in intracellular calcium inhibits the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane, thereby suppressing its release into the synaptic cleft.[1][15]
This reduction in noradrenergic transmission in key brainstem areas like the vasomotor center leads to a decrease in overall sympathetic outflow from the CNS, resulting in lower blood pressure and heart rate.[1][5] In the locus coeruleus, this mechanism is responsible for this compound's sedative effects.[16][17]
Postsynaptic Mechanism of Action
While the presynaptic effects are dominant, this compound also acts on postsynaptic α2-ARs. In the prefrontal cortex, for instance, stimulation of postsynaptic α2A-receptors is believed to enhance signal transmission and improve attention and working memory, which underlies its use in ADHD.[1][4][18] The downstream signaling cascade is similar to the presynaptic mechanism, involving Gi protein coupling and inhibition of adenylyl cyclase.
Quantitative Pharmacological Data
The binding affinity of this compound for various receptors is crucial for understanding its pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| α2A-Adrenergic | This compound | 3 | - | [10] |
| I1-Imidazoline | This compound | 31.62 | Bovine | [1] |
| I1-Imidazoline | This compound | 9 | - | [10] |
| α2-Adrenergic | This compound | 50 | Rat Brain | [19] |
Note: Ki values can vary based on experimental conditions, radioligand used, and tissue preparation.
Key Experimental Protocols
Radioligand Binding Assay
This technique is used to determine the affinity (Ki) and density (Bmax) of receptors for a ligand like this compound.
Objective: To quantify the binding affinity of this compound to α2-adrenergic receptors in a brain tissue homogenate.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in a final assay buffer.[20] Protein concentration is determined using a standard assay (e.g., BCA assay).[20]
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known high affinity for α2-ARs (e.g., [³H]this compound or [³H]yohimbine) is used.
-
Aliquots of the membrane preparation are incubated with the radioligand and varying concentrations of unlabeled this compound (the competitor).[21]
-
Incubations are carried out in 96-well plates at a controlled temperature (e.g., 30°C) until equilibrium is reached.[20]
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters.[20] This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed rapidly with ice-cold buffer to minimize dissociation.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[20]
-
Data Analysis: Non-specific binding is determined from samples containing a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are fitted to a one-site competition curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a living, behaving animal, providing a direct assessment of this compound's effect on norepinephrine release.[22][23][24]
Objective: To measure the effect of systemic this compound administration on extracellular norepinephrine levels in the rat locus coeruleus.
Methodology:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the locus coeruleus of the rat brain.[22] The animal is allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.[23]
-
Perfusion and Equilibration: The probe is perfused at a constant, slow flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[22] An equilibration period allows the extracellular fluid and the perfusate to stabilize.
-
Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular norepinephrine concentration.
-
Drug Administration: this compound (or vehicle) is administered systemically (e.g., via intraperitoneal injection).
-
Post-Treatment Sample Collection: Dialysate collection continues for a set period following drug administration to monitor changes in norepinephrine levels.
-
Sample Analysis: The collected dialysate samples are analyzed to quantify norepinephrine concentrations, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[23]
-
Data Analysis: Norepinephrine concentrations in post-treatment samples are expressed as a percentage of the average baseline concentration to determine the effect of this compound.
Conclusion
The central mechanism of action of this compound is multifactorial but is dominated by its role as an α2-adrenergic receptor agonist. Its ability to decrease sympathetic outflow by inhibiting presynaptic norepinephrine release in the brainstem is the cornerstone of its antihypertensive effect. Concurrently, its actions on both presynaptic and postsynaptic α2-receptors in other CNS regions, such as the locus coeruleus and prefrontal cortex, account for its sedative and attention-modulating properties. A comprehensive understanding of these pathways, supported by quantitative binding data and functional neurochemical studies, is essential for the rational development of novel therapeutics targeting the central noradrenergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Exploring the potential benefits of this compound for anxiety disorders | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. The neuroanatomy and pharmacology of the nucleus locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of this compound upon adenylate cyclase activity, cyclic AMP production, and insulin release in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Evidence that locus coeruleus is the site where this compound and drugs acting at alpha 1- and alpha 2-adrenoceptors affect sleep and arousal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound infusions into the locus coeruleus attenuate behavioral and neurochemical changes associated with naloxone-precipitated withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. An affinity label for alpha 2-adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 24. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Landmark Antihypertensive: A Technical Guide to the Discovery and Synthesis of Clonidine
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of clonidine, a pivotal molecule in the treatment of hypertension and other conditions. Aimed at researchers, scientists, and drug development professionals, this document details the serendipitous discovery of its therapeutic effects, the evolution of its chemical synthesis, and the intricate signaling pathways through which it exerts its action.
Executive Summary
This compound, an imidazoline (B1206853) derivative, was first synthesized in the early 1960s at Boehringer Ingelheim by a team led by Helmut Stähle.[1] Initially investigated as a nasal decongestant, its profound antihypertensive and sedative properties were discovered by chance when a concentrated solution was self-administered by an employee. This accidental finding shifted the trajectory of this compound's development, leading to its introduction as an antihypertensive agent in 1966.[1] This guide explores the original and subsequent synthetic routes to this compound, presenting detailed experimental protocols and comparative quantitative data. Furthermore, it elucidates the compound's mechanism of action through its interaction with α2-adrenergic and imidazoline receptors, visualized through detailed signaling pathway diagrams.
A Serendipitous Discovery: The History of this compound
The story of this compound's discovery is a classic example of serendipity in pharmaceutical research. In the early 1960s, Helmut Stähle and his team at Boehringer Ingelheim were focused on developing a new nasal decongestant. Their work on α-sympathomimetic amines led them to synthesize a series of imidazoline derivatives, among them the compound that would later be named this compound.
The pivotal moment came when a laboratory technician, suffering from a cold, used a highly concentrated solution of the new compound as a nasal spray. The unexpected and dramatic effects—profound sedation and a significant drop in blood pressure—were immediately apparent. This accidental human experiment revealed the potent systemic effects of the drug, far outweighing its intended local decongestant activity. Recognizing the therapeutic potential of these side effects, Boehringer Ingelheim redirected their research efforts, ultimately leading to the approval and marketing of this compound as an antihypertensive medication.
The Synthesis of this compound: From Inception to Industrial Scale
The chemical synthesis of this compound has evolved since its initial discovery, with various methods developed to improve yield, purity, and industrial scalability. The core of the synthesis, however, has remained centered around the construction of the 2-(2,6-dichloroanilino)imidazoline structure. Two primary routes have been extensively explored, one proceeding through a formamide (B127407) intermediate and the other via a thiourea (B124793) derivative.
Synthesis Route 1: The Formamide Pathway
This common and efficient method involves the formylation of 2,6-dichloroaniline (B118687), followed by conversion to an isocyanide dichloride, and subsequent cyclization with ethylenediamine (B42938).
Experimental Protocol: Improved One-Pot Synthesis of this compound Hydrochloride
This protocol is adapted from a patented improved process for the preparation of this compound hydrochloride.
Step 1: Synthesis of N-(2,6-dichlorophenyl)formamide
-
In a suitable reaction vessel, a mixture of 175 ml of acetic anhydride (B1165640) and 52 ml of formic acid is prepared.
-
To this mixture, 100 g of 2,6-dichloroaniline is added.
-
The reaction mixture is heated to a temperature between 30°C and 80°C and maintained for 1 to 10 hours.
-
After the reaction is complete, 600 ml of water is added to the mixture.
-
The resulting solid precipitate, N-(2,6-dichlorophenyl)formamide, is collected by filtration.
-
The solid is washed with 400 ml of water followed by 200 ml of dichloromethane (B109758).
-
The washed product is dried at 40-80°C to yield approximately 110 g of N-(2,6-dichlorophenyl)formamide.[2]
Step 2: One-Pot Conversion to this compound Hydrochloride
-
A pre-cooled mixture of N-(2,6-dichlorophenyl)formamide (from Step 1) and thionyl chloride is prepared.
-
Sulfuryl chloride is added to this mixture, and the reaction is heated to 40-60°C for 4 to 15 hours to form 2,6-dichlorophenylisocyanide (B1349922) dichloride. This intermediate is not isolated.
-
After the reaction, excess thionyl chloride is removed by distillation under reduced pressure. Toluene (100 ml) may be added and distilled off to ensure complete removal.
-
The residual mass is dissolved in 400 ml of dichloromethane and cooled.
-
To the cooled solution, 70 ml of ethylenediamine is added, and the mixture is stirred for 2 to 24 hours to effect cyclization.
-
The reaction mixture is filtered.
-
To the filtrate, 133 ml of isopropanolic hydrochloride (IPA.HCl) is added.
-
The mixture is cooled to precipitate this compound hydrochloride.
-
The solid product is collected by filtration, washed with dichloromethane (2 x 100 ml), and dried at 40-80°C to yield approximately 100 g of this compound hydrochloride.[2]
Synthesis Route 2: The Thiourea Pathway
An alternative classical route to this compound involves the formation of a thiourea derivative from 2,6-dichloroaniline, which is then S-methylated and cyclized with ethylenediamine.
Experimental Protocol: Synthesis via Thiourea Intermediate
This protocol is based on a described method of manufacturing.[3]
Step 1: Formation of N-(2,6-dichlorophenyl)thiourea
-
2,6-dichloroaniline is reacted with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent to form N-(2,6-dichlorophenyl)thiourea.
Step 2: S-methylation
-
The N-(2,6-dichlorophenyl)thiourea is treated with methyl iodide to yield the S-methylthiouronium salt.
Step 3: Cyclization
-
The S-methylthiouronium salt is reacted with ethylenediamine to close the imidazoline ring and form this compound.
Quantitative Data Summary
The following table summarizes the reported yields for various this compound synthesis methods, providing a comparative overview of their efficiencies.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Formamide Pathway (Embodiment 1) | 100.0g 2,6-dichloroaniline | Formic acid | 78.4% (for intermediate 1) | [4] |
| Formamide Pathway (Embodiment 2) | 120.0g 2,6-dichloroaniline | Formic acid | 80.2% (for intermediate 1) | [4] |
| Formamide Pathway (Embodiment 3) | 130.0g 2,6-dichloroaniline | Formic acid | 82% (for intermediate 1) | [4] |
| One-Pot Formamide Pathway | 110g N-(2,6-dichlorophenyl)formamide | Thionyl chloride, sulfuryl chloride, ethylenediamine | 66g (final product from intermediate) | [5] |
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects primarily through its interaction with the central nervous system. It is a potent agonist at α2-adrenergic receptors and also binds to imidazoline receptors.
α2-Adrenergic Receptor Pathway
This compound's antihypertensive effect is mainly attributed to its agonistic activity at α2A-adrenergic receptors in the brainstem. This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system. This reduction in sympathetic tone results in decreased peripheral vascular resistance, heart rate, and blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Process For The Preparation Of this compound Hydrochloride [quickcompany.in]
- 3. This compound | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method for preparing this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Clonidine Analogues and Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of clonidine analogues and derivatives, focusing on their core pharmacology, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel adrenergic and imidazoline (B1206853) receptor modulators.
Introduction
This compound, an imidazoline derivative, is a potent α2-adrenergic receptor agonist with a well-established role in the management of hypertension. Its mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system. Beyond its antihypertensive effects, this compound and its analogues have garnered significant research interest for their potential applications in various therapeutic areas, including analgesia, sedation, and the management of withdrawal syndromes.
This guide delves into the chemical and pharmacological diversity of this compound analogues, exploring how structural modifications influence their receptor affinity, selectivity, and functional activity. We will examine key derivatives such as aprathis compound (B1662514), moxonidine (B1115), and lofexidine (B1675026), highlighting their distinct pharmacological profiles and clinical relevance.
Core Pharmacology and Structure-Activity Relationships
The pharmacological effects of this compound and its analogues are primarily mediated through their interaction with α2-adrenergic and imidazoline receptors. The imidazoline ring and the dichlorophenyl moiety are crucial pharmacophores, and modifications to these structures have profound effects on receptor binding and functional activity.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of its key analogues for α2-adrenergic and imidazoline receptors. This data provides a quantitative basis for comparing the pharmacological profiles of these compounds.
Table 1: Binding Affinities (Ki, nM) of this compound Analogues at α2-Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | Reference |
| This compound | 1.3 | - | - | |
| Aprathis compound | 2.9 | - | - | |
| Moxonidine | - | - | - | |
| Lofexidine | - | - | - | Data Not Available |
| Guanfacine | - | - | - |
Table 2: Binding Affinities (Ki, nM) of this compound Analogues at Imidazoline Receptor Subtypes
| Compound | I1 | I2 | Reference |
| This compound | 3.2 | - | |
| Moxonidine | - | - | |
| Idazoxan | - | - | |
| Rilmenidine | - | - |
Note: Data for imidazoline receptor subtypes is less consistently reported in a comparative format. Dashes (-) indicate that data was not found in the cited sources.
Table 3: Functional Potency (EC50, nM) of this compound Analogues
| Compound | Assay Type | Receptor Subtype | EC50 (nM) | Reference |
| This compound | Adenylate Cyclase Inhibition | α2 | 300 | |
| p-Aminothis compound | Adenylate Cyclase Inhibition | α2 | 30 | |
| Hydroxyphenacetyl aminothis compound | Adenylate Cyclase Inhibition | α2 | 130 | |
| Propofol (with this compound premedication) | LMA Insertion | - | 5.84 µg/ml |
Signaling Pathways
This compound and its analogues exert their cellular effects by modulating specific intracellular signaling cascades upon receptor binding. The primary signaling pathways for α2-adrenergic and imidazoline receptors are distinct and are visualized below.
α2-Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Imidazoline I1 Receptor Signaling Pathway
The signaling cascade for the I1 imidazoline receptor is less definitively characterized than that of the α2-adrenergic receptor but is thought to involve pathways independent of cAMP, potentially involving phospholipase C and the generation of second messengers like diacylglycerol.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for α2-adrenergic or imidazoline receptors.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues like rat cerebral cortex).
-
Radiolabeled ligand (e.g., [3H]-Clonidine, [3H]-Rauwolscine).
-
Unlabeled test compound (this compound analogue).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of a this compound analogue to inhibit adenylyl cyclase activity, a functional consequence of α2-adrenergic receptor activation.
Objective: To determine the functional potency (EC50) of a test compound.
Materials:
-
Cells expressing the α2-adrenergic receptor subtype of interest (e.g., HEK293, CHO).
-
Test compound (this compound analogue).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay:
-
Remove the culture medium from the cells and add the test compound dilutions.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.
In Vivo Blood Pressure Measurement in Rats
This protocol describes the continuous measurement of blood pressure in conscious, freely moving rats using radiotelemetry, a gold standard for cardiovascular research.
Objective: To evaluate the effect of a test compound on blood pressure and heart rate in a conscious animal model.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).
-
Implantable telemetry transmitter.
-
Surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
-
Telemetry receiver and data acquisition system.
-
Test compound (this compound analogue) and vehicle.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat.
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or femoral artery.
-
Place the body of the transmitter in the peritoneal cavity or a subcutaneous pocket.
-
Suture the incisions.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
Acclimatization and Baseline Recording:
-
House the rat in its home cage placed on a telemetry receiver.
-
Allow the animal to acclimatize to the experimental setup.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
-
Compound Administration:
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous or intraperitoneal injection).
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate for a predetermined duration after compound administration.
-
Analyze the data to determine the time course and magnitude of the compound's effect on systolic, diastolic, and mean arterial pressure, as well as heart rate. Compare the changes to the baseline and vehicle control groups.
-
Synthesis of Key this compound Analogues
The following provides an overview of the synthetic routes for key this compound analogues.
Synthesis of Aprathis compound
Aprathis compound (p-aminothis compound) can be synthesized from 2,6-dichloro-4-nitroaniline (B1670479). The general steps involve:
-
Formylation: Reaction of 2,6-dichloro-4-nitroaniline with formic acid and acetic anhydride (B1165640) to yield N-(2,6-dichloro-4-nitrophenyl)formamide.
-
Chlorination and Cyclization: Treatment with thionyl chloride followed by reaction with ethylenediamine (B42938) to form the imidazoline ring.
-
Reduction: Reduction of the nitro group to an amino group, for example, using hydrazine (B178648) hydrate (B1144303) and a palladium on carbon catalyst, to yield aprathis compound.
-
Salt Formation: Treatment with hydrochloric acid to form aprathis compound hydrochloride.
Synthesis of Moxonidine
The synthesis of moxonidine typically starts from 4,6-dichloro-2-methyl-5-aminopyrimidine. A common route involves:
-
Reaction with 1-acetyl-2-imidazolidinone: This step, often in the presence of phosphorus oxychloride, forms an intermediate.
-
Methoxylation: Reaction with sodium methoxide (B1231860) in an alcoholic solvent to replace one of the chlorine atoms with a methoxy (B1213986) group, yielding moxonidine.
Synthesis of Lofexidine
A scalable synthesis of lofexidine can be achieved through a one-pot reaction:
-
O-alkylation: 2,6-dichlorophenol (B41786) is reacted with ethyl 2-chloropropionate to form ethyl 2-(2,6-dichlorophenoxy)propionate.
-
Amidation and Cyclization: The resulting ester is then reacted with ethylenediamine in the presence of a titanium alkoxide catalyst to directly form the imidazoline ring of lofexidine.
Conclusion
This technical guide has provided a detailed overview of this compound analogues and derivatives for research purposes. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a foundational resource for scientists and drug development professionals. The continued exploration of the structure-activity relationships of these compounds holds promise for the development of novel therapeutics with improved selectivity and efficacy for a range of clinical applications.
Clonidine's Receptor Engagement: A Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Clonidine, a cornerstone in the treatment of hypertension and a versatile agent in various other clinical applications, exerts its therapeutic effects through a complex interplay with multiple receptor systems. This technical guide provides an in-depth exploration of this compound's binding affinity and selectivity for its primary targets: α₂-adrenergic and imidazoline (B1206853) receptors. Understanding these fundamental pharmacological properties is critical for optimizing drug design, predicting clinical outcomes, and exploring novel therapeutic avenues.
Receptor Binding Affinity: A Quantitative Analysis
This compound's pharmacological profile is defined by its high affinity for both α₂-adrenergic and imidazoline receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
The following tables summarize the binding affinities of this compound for various receptor subtypes as reported in the scientific literature. It is important to note that absolute Kᵢ values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
Table 1: this compound Binding Affinity for Adrenergic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Reference |
| α₂-Adrenergic (non-selective) | 1.1 - 5.4 | Calf Cortex | [1] |
| α₂-Adrenergic (non-selective) | 2.6 - 2.7 | Rat Brain | [2] |
| α₂-Adrenergic (non-selective) | 2.4 | Guinea-pig Spleen | [3] |
| α₁-Adrenergic (in comparison) | ~440 | (Selectivity ratio α₂:α₁ is ~200:1) | [4][5] |
Table 2: this compound Binding Affinity for Imidazoline Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Reference |
| I₁-Imidazoline | 17 | Bovine Rostral Ventrolateral Medulla | [6] |
| I₁-Imidazoline | ~51 (Kᴅ) | Human Brain | [7] |
| I₂-Imidazoline | Lower affinity than for I₁ and α₂ | General | [8] |
Receptor Selectivity Profile
This compound is recognized as a selective α₂-adrenergic receptor agonist, demonstrating a significantly higher affinity for α₂ receptors compared to α₁ receptors, with a selectivity ratio of approximately 200:1[4][5]. However, it is now well-established that this compound also binds with high and similar affinity to I₁-imidazoline receptors[9]. This dual-receptor interaction is a key aspect of its pharmacology. While it binds potently to α₂-adrenergic and I₁-imidazoline receptors, its affinity for I₂-imidazoline receptors is considerably lower[8].
Experimental Protocols: Determining Binding Affinity
The quantitative data presented above are primarily derived from radioligand binding assays. These assays are the gold standard for characterizing the interaction between a ligand and its receptor.
Radioligand Competition Binding Assay (General Protocol)
This method is employed to determine the inhibition constant (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Kᵢ of this compound for α₂-adrenergic and imidazoline receptors.
Materials:
-
Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-clonidine for α₂-adrenergic receptors, or other specific radioligands for imidazoline receptors).
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the receptor of interest (e.g., rat brain cortex, bovine adrenal chromaffin cells).
-
Test Compound: Unlabeled this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to saturate all specific binding sites.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways
The binding of this compound to its receptors initiates distinct intracellular signaling cascades that ultimately mediate its physiological effects.
α₂-Adrenergic Receptor Signaling
The α₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ)[10]. Upon activation by an agonist like this compound, the Gᵢ protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[11]. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to a variety of cellular responses, including the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.
Imidazoline Receptor Signaling
The signaling pathways coupled to imidazoline receptors are less well-defined than those of adrenergic receptors and appear to be distinct from the classical G-protein-cAMP cascade.
-
I₁-Imidazoline Receptors: Activation of I₁ receptors does not typically involve changes in cAMP or inositol (B14025) phosphate (B84403) levels. Instead, evidence suggests that I₁ receptor signaling may involve the activation of phosphatidylcholine-specific phospholipase C, leading to the production of diacylglycerol (DAG) and subsequent activation of protein kinase C (PKC) isoforms[6][12]. Other proposed downstream effectors include the mitogen-activated protein kinase (MAPK) pathway.
Conclusion
This compound's therapeutic efficacy is a direct consequence of its high-affinity binding to and activation of both α₂-adrenergic and I₁-imidazoline receptors. Its selectivity for α₂- over α₁-adrenergic receptors contributes to its favorable side-effect profile compared to non-selective adrenergic agonists. The distinct signaling pathways initiated by these two receptor types underscore the complexity of this compound's mechanism of action. A thorough understanding of these fundamental pharmacological principles, facilitated by robust experimental methodologies, is paramount for the continued development of more selective and effective therapeutics targeting these receptor systems.
References
- 1. Characterization of [3H]this compound binding to two sites in calf brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between structure and alpha-adrenergic receptor affinity of this compound and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and localization of [3H]-clonidine binding in membranes prepared from guinea-pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 12. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
clonidine's effects on neurotransmitter release and regulation
An In-depth Technical Guide on Clonidine's Effects on Neurotransmitter Release and Regulation
Executive Summary
This compound is a centrally acting α2-adrenergic receptor agonist with significant effects on neurotransmitter systems, primarily the noradrenergic system.[1] Its therapeutic applications in treating hypertension, Attention Deficit Hyperactivity Disorder (ADHD), and other conditions are rooted in its ability to modulate neurotransmitter release and regulate neuronal signaling pathways.[2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on neurotransmitter dynamics, and the experimental protocols used to elucidate these effects. The primary mechanism involves the stimulation of presynaptic α2-autoreceptors, which, through a Gi-protein coupled pathway, inhibits adenylyl cyclase, reduces intracellular cAMP, and subsequently decreases the release of norepinephrine (B1679862).[4][5][6] this compound also exhibits complex interactions with postsynaptic α2-receptors and other neurotransmitter systems, including the serotonergic and GABAergic systems.
Core Mechanism of Action: α2-Adrenergic Agonism
This compound's principal mechanism is its function as a selective agonist for α2-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[4][5] The α2-adrenergic receptor family has three main subtypes: α2A, α2B, and α2C. This compound acts on all three, though its therapeutic effects in conditions like ADHD are often attributed to its agonism at the α2A subtype, which is highly prevalent in the prefrontal cortex.[7][8]
Upon binding, this compound activates the Gi protein, which leads to the inhibition of the enzyme adenylyl cyclase.[4][5] This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] The decrease in cAMP levels leads to a cascade of downstream effects, most notably the reduced activation of protein kinase A (PKA) and a subsequent decrease in the phosphorylation of voltage-gated calcium channels. This results in diminished calcium influx into the presynaptic neuron, a critical step for neurotransmitter vesicle fusion and release.[6]
Presynaptic Inhibition
The most well-characterized effect of this compound is the inhibition of norepinephrine (NE) release from presynaptic nerve terminals.[2][9] α2-receptors located on presynaptic noradrenergic neurons function as autoreceptors, providing a negative feedback mechanism.[3][4] By stimulating these autoreceptors, this compound effectively mimics and enhances this natural feedback loop, leading to a significant reduction in sympathetic outflow from the central nervous system.[1][9] This sympatholytic effect is the basis for its use as an antihypertensive agent.[7]
Postsynaptic Effects
While the presynaptic effects dominate its antihypertensive action, this compound's role in treating ADHD is thought to involve postsynaptic α2A-receptors in the prefrontal cortex (PFC).[8][10] In the PFC, norepinephrine enhances task-relevant signals and suppresses irrelevant "noise." Postsynaptic α2A-receptor agonism by this compound is believed to mimic this effect, strengthening the regulation of attention and executive function by the PFC.[10][11] This action is distinct from the presynaptic effect of reducing overall norepinephrine release.[8]
Quantitative Pharmacodynamics
The interaction of this compound with its target receptors can be quantified by its binding affinity (Ki or Kd) and its dose-dependent physiological effects.
Receptor Binding Affinities
This compound and its analogs have been studied extensively to determine their affinity for various adrenergic and non-adrenergic receptors.[12][13] Radioligand binding assays are the primary method for these determinations.
| Ligand/Drug | Receptor Target | Affinity (Ki or Kd) | Species/Tissue | Reference |
| [3H]this compound | α2-Receptors (High Affinity) | 1.7 nM (Kd) | NG108-15 Hybrid Cells | [12] |
| [3H]this compound | α2-Receptors (Low Affinity) | 33 nM (Kd) | NG108-15 Hybrid Cells | [12] |
| [3H]this compound | α2-Receptors | 2.6 - 2.7 nM (Kd) | Rat Brain | [13] |
| This compound | α2A-Receptor | 4.5 nM (Ki) | - | [7] |
| This compound | α2B-Receptor | 19.95 nM (Ki) | - | [7] |
| This compound | α2C-Receptor | 10 nM (Ki) | - | [7] |
| This compound | Imidazoline-1 (I1) Receptor | 31.62 nM (Ki) | Bovine | [7] |
| p-Aminothis compound | α2-Receptors (High Affinity) | 2.3 nM (Kd) | NG108-15 Hybrid Cells | [12] |
| This compound-NCS | α2-Receptors | 50 mM (Kd) | Rat Brain Membranes | [14] |
Dose-Response Effects on Norepinephrine Release
Studies in humans have quantified the relationship between this compound dosage and the reduction in plasma norepinephrine levels, providing direct evidence of its sympatholytic action.
| This compound Dose | % Reduction in Basal Plasma NE | % Reduction in Plasma NE Appearance Rate | Subject Group | Reference |
| 1.5 µg/kg (oral) | 27% | 32% | Normal Subjects | [15] |
| 5.0 µg/kg (oral) | 51% | 52% | Normal Subjects | [15] |
| 300 µg (oral) | Significant Decrease (p<.005) | Not Measured | Hypertensive & Normal | [16] |
Effects on Other Neurotransmitter Systems
This compound's influence extends beyond the noradrenergic system, affecting serotonin (B10506), GABA, and dopamine (B1211576), which contributes to its broad therapeutic and side-effect profile.
-
Serotonin (5-HT): this compound can inhibit the release of serotonin.[10] Studies in rats have shown that intravenous administration of this compound (30 µg/kg and 300 µg/kg) led to 74% and 60% reductions in cerebrospinal fluid (CSF) 5-HT concentrations, respectively.[17] This effect is mediated via α2-adrenoceptors, as it can be attenuated by the α2-antagonist idazoxan.[17]
-
GABA: this compound has been shown to decrease GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus.[18] However, in other brain regions like the hypothalamus and nucleus tractus solitarii, this compound can enhance the basal release of GABA from synaptosomes in a concentration-dependent manner, an effect also blocked by α2-antagonists.[19]
-
Dopamine: The effect of this compound on the dopaminergic system is less clear. While some sources suggest it may increase dopamine levels, other studies indicate it does not significantly alter the activity of dopaminergic neurons, for instance, during morphine withdrawal.[20][21]
Key Experimental Methodologies
The characterization of this compound's effects relies on specific and robust experimental protocols.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd) and density (Bmax) of receptors for a ligand like this compound.[22][23]
Objective: To quantify the binding characteristics of this compound to α2-adrenergic receptors in a tissue preparation.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.[22]
-
-
Binding Incubation:
-
Incubate aliquots of the membrane preparation with increasing concentrations of a radiolabeled ligand, such as [3H]this compound.[13]
-
For competition assays, incubate membranes with a fixed concentration of radioligand and varying concentrations of unlabeled this compound.[22]
-
Run parallel incubations with a high concentration of an unlabeled competing ligand to determine non-specific binding.[24]
-
-
Separation:
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.[25]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
Analyze competition binding data to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[24]
-
In Vivo Measurement of Neurotransmitter Levels
This methodology assesses the physiological effect of this compound on neurotransmitter release in a living organism.
Objective: To measure the dose-dependent effect of this compound on the appearance rate of norepinephrine in plasma.[15]
Protocol Outline:
-
Subject Preparation:
-
Acclimate human subjects or animal models to the laboratory environment.
-
Insert intravenous catheters for infusion and arterial catheters for blood sampling.
-
-
Tracer Infusion:
-
Administer a bolus followed by a continuous infusion of a radiolabeled neurotransmitter, such as [3H]norepinephrine, to achieve steady-state plasma concentrations.[15]
-
-
Baseline Sampling:
-
Collect arterialized plasma samples to measure baseline [3H]NE specific activity and total plasma NE concentration.
-
-
Drug Administration:
-
Administer a specific oral dose of this compound (e.g., 1.5 µg/kg or 5.0 µg/kg) or a placebo.[15]
-
-
Post-Dose Sampling:
-
Collect additional plasma samples at fixed time points (e.g., 120-140 minutes post-administration).
-
-
Sample Analysis:
-
Analyze plasma samples for NE concentration, typically using high-performance liquid chromatography (HPLC).[26]
-
Measure radioactivity to determine [3H]NE specific activity.
-
-
Data Analysis:
-
Calculate the plasma NE appearance rate (an index of sympathetic nervous system activity) and NE clearance from the steady-state infusion data.
-
Compare pre- and post-clonidine values to determine the percentage reduction in NE appearance rate.[15]
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medicoverhospitals.in [medicoverhospitals.in]
- 3. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. litfl.com [litfl.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. Interaction of this compound and this compound analogues with alpha-adrenergic receptors of neuroblastoma X glioma hybrid cells and rat brain: comparison of ligand binding with inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationships between structure and alpha-adrenergic receptor affinity of this compound and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An affinity label for alpha 2-adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-dependent suppression of norepinephrine appearance rate in plasma by this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induced Variations of Plasma Norepinephrine and Blood Pressure in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory effects of this compound on serotonergic neuronal activity as measured by cerebrospinal fluid serotonin and its metabolite in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound differentially modulates the release of endogenous GABA in various rat brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifelinkr.com [lifelinkr.com]
- 21. This compound fails to modify dopaminergic neuronal activity during morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.uwec.edu [chem.uwec.edu]
- 25. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 26. This compound inhibition of norepinephrine release from normal and morphine-tolerant guinea pig cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Clonidine's Antihypertensive Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research that established the antihypertensive properties of clonidine. It provides a comprehensive overview of its mechanism of action, key experimental findings, and detailed methodologies for the pivotal experiments that have shaped our understanding of this significant antihypertensive agent.
Mechanism of Action: A Dual-Receptor Interaction
This compound's primary antihypertensive effect is mediated through its action as an agonist at α2-adrenergic receptors within the central nervous system.[1] However, its interaction with imidazoline (B1206853) I1 receptors also contributes to its blood pressure-lowering effects.
Central α2-Adrenergic Agonism: this compound readily crosses the blood-brain barrier and stimulates α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii (NTS). This stimulation enhances the inhibitory effect of neurons from the NTS on the vasomotor center, leading to a reduction in sympathetic outflow from the central nervous system.[1] The decreased sympathetic tone results in reduced peripheral vascular resistance, heart rate, and ultimately, a decrease in blood pressure.
Imidazoline I1 Receptor Agonism: this compound also binds to I1 imidazoline receptors, which are found in the rostral ventrolateral medulla (RVLM), a critical area for blood pressure regulation. Activation of these receptors is also thought to contribute to the reduction in sympathetic nerve activity, providing an additional pathway for its antihypertensive action.[1]
Peripheral Actions: While the central effects are predominant, this compound can have peripheral effects as well. At high concentrations, it can cause a transient initial increase in blood pressure by stimulating peripheral α1 and α2B adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[2] However, this effect is usually not observed with oral administration at therapeutic doses.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from foundational studies on this compound, providing insights into its receptor binding affinity and its effects on physiological parameters.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Tissue Source | Ki (nM) |
| α2-Adrenergic Receptor | [3H]this compound | Rat Brain | 2.6 - 9.0 |
| Imidazoline I1 Receptor | [3H]this compound | Bovine Adrenal Chromaffin Cells | 31.62[1] |
| α2-Adrenergic Receptor | [3H]p-aminothis compound | Rat Brain | 0.85 - 3.0 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Dose-Dependent Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Route of Administration | Dose | Animal Model | Change in Mean Arterial Pressure (MAP) |
| Intravenous | 3-30 µg/kg | SHR | Initial transient increase followed by a sustained decrease |
| Intracerebroventricular | 0.1 mg/kg/day (chronic) | SHR | Significant and sustained decrease |
| Oral | 0.5 mg/kg/day (chronic) | SHR | Significant and sustained decrease |
| Intravenous | 0.6 mg/24h/kg (chronic) | SHR | Sustained fall over 3 weeks[3] |
Table 3: Effect of this compound on Plasma Norepinephrine Levels in Humans
| Dose | Route of Administration | Study Population | % Decrease in Plasma Norepinephrine |
| 0.2-0.8 mg/day | Oral | Hypertensive Patients | Significant reduction |
| 0.3 mg | Oral | Healthy Volunteers | Significant reduction 3 hours post-administration[1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the antihypertensive properties of this compound.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol outlines the steps to determine the binding affinity of this compound to α2-adrenergic receptors using [3H]this compound.
Objective: To quantify the binding affinity (Kd) and receptor density (Bmax) of this compound at α2-adrenergic receptors in rat brain tissue.
Materials:
-
Rat brainstem tissue
-
[3H]this compound (radioligand)
-
Unlabeled this compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Dissect the brainstem from euthanized rats on ice.
-
Homogenize the tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed amount of membrane protein (e.g., 100-200 µg).
-
Increasing concentrations of [3H]this compound (for saturation binding).
-
For competition assays, a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, a separate set of tubes will contain a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Incubate the tubes at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [3H]this compound and use Scatchard analysis to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, from which the Ki can be calculated.
-
In Vivo Blood Pressure Measurement in Rats Using Telemetry
This protocol describes the surgical implantation of a telemetry device for continuous blood pressure monitoring in conscious, freely moving rats.
Objective: To continuously measure arterial blood pressure and heart rate in response to this compound administration in a conscious rat model.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).
-
Implantable telemetry transmitter with a pressure catheter.
-
Surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
-
Data acquisition system.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.[4]
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta between the renal arteries and the iliac bifurcation.
-
Puncture the aorta with a bent needle and insert the telemetry catheter, advancing it cranially.
-
Secure the catheter in place with surgical glue and a small piece of cellulose (B213188) mesh.
-
Place the body of the transmitter in the abdominal cavity.
-
Suture the abdominal muscle and skin layers.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.[5]
-
-
Data Acquisition:
-
House the rat in a cage placed on a receiver that wirelessly collects the data from the implanted transmitter.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
-
Drug Administration and Data Collection:
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous osmotic minipump for chronic studies).
-
Continuously record blood pressure and heart rate for the duration of the study.
-
-
Data Analysis:
-
Analyze the telemetered data to determine the time course and magnitude of this compound's effect on systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Compare the changes in these parameters to baseline values and to a vehicle-treated control group.
-
Central Administration of this compound via Intracerebroventricular (ICV) Cannulation
This protocol details the stereotaxic surgery for implanting a cannula into the lateral ventricle of a rat brain for direct central administration of this compound.
Objective: To investigate the central effects of this compound on blood pressure, bypassing the peripheral circulation.
Materials:
-
Rat (e.g., Sprague-Dawley or SHR).
-
Stereotaxic apparatus.
-
Anesthesia (e.g., ketamine/xylazine).
-
Guide cannula and dummy cannula.
-
Dental cement.
-
Surgical drill and screws.
-
Injection pump and tubing.
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for coordinates, mark the target location for the lateral ventricle (e.g., relative to bregma).[4]
-
Drill a small hole in the skull at the marked location.
-
Implant the guide cannula to the appropriate depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for several days.
-
-
Drug Infusion:
-
Gently restrain the conscious rat and remove the dummy cannula.
-
Connect an injection cannula (which extends slightly beyond the guide cannula) to a syringe via tubing.
-
Infuse a specific dose of this compound dissolved in artificial cerebrospinal fluid into the lateral ventricle at a slow, controlled rate.
-
-
Blood Pressure Measurement:
-
Simultaneously measure blood pressure and heart rate using an implanted telemetry device or an arterial catheter.
-
-
Data Analysis:
-
Analyze the cardiovascular responses to centrally administered this compound and compare them to a vehicle control group to isolate the central antihypertensive effects.
-
Visualizations of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows central to understanding this compound's antihypertensive action.
Signaling Pathway of this compound's Central Antihypertensive Effect
Caption: Central signaling cascade of this compound leading to its antihypertensive effects.
Experimental Workflow for In Vivo Antihypertensive Assessment
Caption: Workflow for evaluating this compound's antihypertensive effects in vivo.
Logical Relationship of Central and Peripheral Actions
Caption: Central versus peripheral actions of this compound on blood pressure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The clinical pharmacology of this compound: relationship between plasma concentration and pharmacological effect in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chronic this compound treatment and its abrupt cessation on mean blood pressure of rats with a normal or an elevated blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral this compound Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Exploratory Studies on Clonidine for Pain Management: A Technical Guide
Abstract
Clonidine, a centrally acting alpha-2 (α2) adrenergic agonist, has long been utilized for its antihypertensive properties. However, a substantial body of exploratory research has illuminated its potential as a non-opioid analgesic. This technical guide provides an in-depth review of the foundational and clinical studies investigating this compound for pain management. It details the underlying molecular mechanisms, summarizes quantitative outcomes from key clinical trials across various pain modalities, and provides representative experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of α2-adrenergic agonists in analgesia.
Core Mechanism of Analgesic Action
This compound's primary analgesic effects are mediated through its agonistic activity at α2-adrenergic receptors, which are densely expressed in key pain-processing regions of the central nervous system, including the brainstem and the dorsal horn of the spinal cord.[1] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).
The activation of presynaptic α2-adrenergic receptors on the terminals of primary afferent C-fibers in the spinal dorsal horn initiates a signaling cascade that culminates in analgesia.[2] This process involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] The decrease in cAMP subsequently suppresses the activity of voltage-gated calcium channels, which is critical for neurotransmitter release.[2] This leads to a reduction in the release of key excitatory neurotransmitters and neuropeptides, such as glutamate (B1630785) and substance P, from the presynaptic terminal, thereby dampening the transmission of nociceptive signals to second-order neurons.[2][4] Postsynaptically, α2-receptor activation can hyperpolarize neuronal membranes, further reducing the excitability of dorsal horn neurons involved in pain pathways.[4]
Preclinical Evidence and Experimental Protocols
Animal models of neuropathic and inflammatory pain have been instrumental in elucidating the analgesic properties of this compound. The spinal nerve ligation (SNL) model is a widely used method to induce neuropathic pain and test potential analgesics.
Representative Preclinical Experimental Protocol: Spinal Nerve Ligation (SNL) Model
This protocol is synthesized from established methodologies for inducing and assessing neuropathic pain in rodents.[1][5]
-
Animal Model: Male ICR mice (20-25g) or Male Wistar rats (150-200g) are used. Animals are housed with ad libitum access to food and water on a 12-hour light/dark cycle.[1][5]
-
Surgical Procedure (SNL):
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
An incision is made at the L4-S2 level to expose the L5 and L6 spinal nerves.
-
The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.[5]
-
The incision is closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Drug Administration:
-
For intrathecal (i.t.) administration, a catheter is implanted with its tip in the subarachnoid space days prior to the experiment.
-
This compound (e.g., 1 µg in 5 µL saline for mice) is administered via the intrathecal catheter.[5]
-
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical sensitivity is assessed using von Frey filaments.[1][5]
-
Animals are placed in chambers with a wire mesh floor and allowed to habituate.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw. A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (in grams) is determined using the up-down method.
-
-
Experimental Timeline:
-
Baseline behavioral testing is performed before SNL surgery.
-
Post-surgical testing is conducted at set intervals (e.g., days 7, 10, 14) to confirm the development of mechanical allodynia.
-
On the day of the drug study, a post-ligation baseline is established.
-
This compound or vehicle is administered, and behavioral testing is repeated at various time points (e.g., 20, 40, 60 minutes) post-injection.
-
Summary of Preclinical Quantitative Data
| Animal Model | This compound Dose & Route | Key Finding | Reference |
| Mouse (CFA-induced inflammatory pain) | 1 µg, intrathecal | Reversed mechanical hypersensitivity, increasing paw withdrawal threshold from 0.15g to 0.94g. | [5] |
| Rat (Chronic post-ischemia pain) | 0.1 mg/kg, systemic | Significantly reduced mechanical allodynia at multiple time points post-injection. | |
| Porcine (Incisional pain model) | 225 µ g/day , local injection | Produced a modest but significant reversal of tactile allodynia. |
Clinical Evidence in Pain Management
Exploratory clinical studies have evaluated this compound across a spectrum of pain conditions, including neuropathic pain, cancer pain, and perioperative pain. The route of administration is a critical determinant of its efficacy and side-effect profile.
Neuropathic Pain: Topical this compound for Painful Diabetic Neuropathy (PDN)
Topical administration represents a strategy to achieve local analgesia while minimizing systemic side effects like hypotension and sedation.
This protocol is based on a multicenter, randomized, double-blind, placebo-controlled study of topical this compound for PDN.[5]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center trial.
-
Patient Population: Adults with a diagnosis of painful diabetic neuropathy with pain in the feet.
-
Screening Phase: Nociceptor function is assessed by applying 0.1% topical capsaicin (B1668287) to the skin for 30 minutes. The evoked pain is rated on a 0-10 Numerical Pain Rating Scale (NPRS) to identify patients with functional cutaneous nociceptors.
-
Randomization & Intervention: Subjects are randomized to receive either 0.1% topical this compound gel or a matching placebo gel.
-
Dosing Regimen: The assigned gel is self-applied to the entire painful area of both feet three times daily (t.i.d.) for a duration of 12 weeks. The total daily dose of this compound is approximately 3.9 mg.
-
Primary Outcome Measure: The primary efficacy endpoint is the change in the weekly average foot pain score from baseline to week 12, as rated by the patient on a 0-10 NPRS.
-
Safety Monitoring: Adverse events, local dermal reactions, heart rate, and blood pressure are monitored throughout the study.
| Metric | This compound Group | Placebo Group | P-value | Reference |
| Mean Decrease in Pain (NPRS)¹ | 2.6 | 1.4 | 0.01 | [5] |
| Participants with ≥30% Pain Relief | RR: 1.35 (95% CI: 1.03-1.77) | - | 0.03 | |
| Participants with ≥50% Pain Relief² | 57.1% | 40.6% (vs Capsaicin) | 0.051 | |
| Adverse Events | No significant difference from placebo | - | - | |
| ¹ Data from subgroup of patients responsive to capsaicin screen. | ||||
| ² Data from a study comparing this compound to capsaicin cream. |
Intrathecal this compound for Intractable Cancer Pain
For severe, refractory pain, particularly in cancer patients, intrathecal (IT) administration allows for potent spinal analgesia at doses far lower than systemic routes, potentially mitigating side effects.
| Study Population | Dosing Regimen | Key Finding | Reference |
| Intractable Cancer Pain | Starting dose: 40-60 mcg/day | Associated with a 50-75% reduced probability of medication-related side effects (e.g., sedation, nausea). | |
| Intractable Chronic Pain | Dose titration up to 960 mcg/day | 71% of patients achieved >50% pain reduction and entered long-term follow-up. | |
| Neuropathic Pain (Post-SCI) | 50-100 mcg (with Morphine) | Combination therapy was more effective than either drug alone. | |
| Chronic Pain (Retrospective) | 75-950 mcg/day | 10 of 15 patients (67%) reported >50% decrease in VAS scores and received long-term therapy. |
Perioperative this compound for Acute Postoperative Pain
This compound is explored in the perioperative setting as an adjunct to general anesthesia and multimodal analgesia to reduce postoperative pain and opioid consumption.
| Route | Dosing Regimen | Patient Population | Key Finding | Reference |
| Intravenous | 3 mcg/kg single dose pre-induction | Adults (Thoracic Surgery) | Significantly reduced postoperative VAS scores and 24h fentanyl consumption vs. placebo. | |
| Intravenous | 5 µg/kg loading dose + 0.3 µg/kg/h infusion | Adults (Postoperative) | Provided stable analgesia and reduced morphine requirements. | [3] |
| Oral | 4 µg/kg single dose as premedication | Children | Reduced need for additional analgesia vs. placebo (RR 0.24, 95% CI 0.11 to 0.51). |
Safety and Tolerability Profile
The primary dose-limiting side effects of this compound are related to its central sympatholytic activity.
-
Hypotension and Bradycardia: These are the most common adverse events, particularly with systemic (oral, IV) and neuraxial (epidural, intrathecal) administration.[3] Careful dose titration and hemodynamic monitoring are essential.
-
Sedation: Sedation is a frequent side effect, which can be beneficial in the perioperative setting but may be undesirable in chronic pain management.[3]
-
Respiratory Depression: A significant advantage of this compound over opioids is its lack of significant respiratory depression.[3]
-
Topical Administration: Topical formulations have a favorable safety profile, with minimal systemic absorption and a low incidence of systemic side effects.
Conclusion and Future Directions
Exploratory studies provide compelling evidence for the role of this compound as a non-opioid analgesic, particularly as an adjuvant therapy. Its mechanism of action, targeting the α2-adrenergic system, is distinct from traditional analgesics, offering a rational basis for multimodal pain management.
-
Established Potential: Neuraxial this compound is a valuable tool for refractory cancer and chronic pain, while perioperative administration can reduce opioid requirements.
-
Emerging Applications: Topical this compound shows promise for localized neuropathic pain conditions like PDN, offering analgesia with an excellent safety profile.
Future research should focus on well-designed, large-scale randomized controlled trials to confirm the efficacy of topical formulations in a broader range of neuropathic pain conditions. Additionally, the development of novel α2-adrenergic agonists with greater selectivity or improved pharmacokinetic profiles could further enhance the therapeutic window, maximizing analgesia while minimizing dose-limiting side effects.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. ovid.com [ovid.com]
- 3. Negative reinforcement reveals non-evoked ongoing pain in mice with tissue or nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 5. scispace.com [scispace.com]
The Sympatholytic Action of Clonidine: A Technical Guide to its Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine, a centrally acting α2-adrenergic agonist, has been a cornerstone in the management of hypertension and various other conditions for decades. Its therapeutic efficacy is primarily attributed to its ability to modulate the sympathetic nervous system, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. This in-depth technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its interaction with adrenergic receptors, the resultant signaling cascades, and its ultimate effect on sympathetic outflow. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.
Core Mechanism of Action: Central α2-Adrenergic Agonism
This compound's primary mechanism of action is the stimulation of α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii (NTS).[1] This agonistic activity at these central receptors leads to a reduction in sympathetic outflow from the central nervous system (CNS).[1] The sympatholytic effect of this compound results in a decrease in heart rate, relaxation of blood vessels, and a consequent lowering of blood pressure.[2]
Beyond its central effects, this compound also acts on presynaptic α2-adrenergic autoreceptors on peripheral sympathetic nerve terminals. Activation of these receptors inhibits the release of norepinephrine (B1679862), further contributing to the overall reduction in sympathetic tone.[3] While the α2-adrenergic agonism is the principal mechanism, this compound also exhibits affinity for imidazoline (B1206853) receptors, which may contribute to its antihypertensive effects.[4][5]
Signaling Pathways
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi). The binding of this compound to these receptors initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This, in turn, leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] The reduction in cAMP has several downstream effects, including the modulation of ion channel activity and a decrease in the release of norepinephrine from presynaptic neurons.[7]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Microneurography: a technique for assessing central neural effects of adrenergic drugs on sympathetic outflow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. This compound, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Clonidine in Psychiatric Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clonidine, a well-established alpha-2 adrenergic receptor agonist, has long been utilized for its antihypertensive properties. However, a growing body of preclinical research highlights its potential therapeutic value in a range of psychiatric disorders. This technical guide synthesizes the current state of preclinical evidence for this compound's efficacy in conditions such as Post-Traumatic Stress Disorder (PTSD), anxiety, depression, and Attention-Deficit/Hyperactivity Disorder (ADHD). It provides a comprehensive overview of the quantitative data from key animal studies, details of experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating the neuropsychopharmacology of this compound and its potential for repositioning in psychiatric medicine.
Introduction
The noradrenergic system plays a critical role in the pathophysiology of numerous psychiatric disorders, making it a key target for pharmacological intervention.[1] this compound, by acting as an agonist at alpha-2 adrenergic receptors, modulates the release of norepinephrine (B1679862) in both the central and peripheral nervous systems.[2][3] This mechanism of action provides a strong rationale for its investigation in psychiatric conditions characterized by noradrenergic dysregulation, such as hyperarousal in PTSD and attentional deficits in ADHD.[4][5][6] This guide will delve into the preclinical data that supports the exploration of this compound as a treatment for these and other psychiatric illnesses.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies of this compound across various psychiatric disorder models.
Table 1: Preclinical Studies of this compound in PTSD and Anxiety Models
| Disorder Model | Animal Model | This compound Dosage | Key Quantitative Findings | Reference |
| PTSD | Auditory Fear Conditioning (Rats) | Dose-dependent | Disrupts fear-related memories after retrieval. Two treatments were sufficient for maximal memory impairment. | [1] |
| PTSD | Immobilization Stress (Rats) | Not specified | Prevents long-lasting reduction in locomotion. | [7] |
| Anxiety | Nervous Pointer Dog | 100 µg/kg (oral) | Significantly increased plasma growth hormone levels compared to placebo. No difference in GH response between nervous and normal pointer dogs. | [8] |
| Anxiety | Fear-Based Behavior (Dogs) | 0.01 to 0.05 mg/kg | Effective in treating noise phobias, separation anxiety, and fear-based aggression. | [9] |
Table 2: Preclinical Studies of this compound in Depression Models
| Disorder Model | Animal Model | This compound Dosage | Key Quantitative Findings | Reference |
| Depression | Fawn-Hooded (FH) Rats | Various i.p. doses | Did not increase growth hormone levels in FH rats, unlike in Wistar rats. Short-term lithium treatment restored this compound's effect on GH levels in FH rats. | [10] |
| Depression | Fawn-Hooded (FH) Rats | Not specified | Long-term treatment with imipramine (B1671792) (5 mg/kg/day), fluoxetine (B1211875) (2.5 mg/kg/day), or desipramine (B1205290) (5 mg/kg/day) accentuated this compound's effect on GH levels. | [11] |
| Depression | Forced Swimming Test (Rats) | 0.05, 0.1, 0.5 mg/kg (i.p.) | Significantly reduced immobility after a three-injection course. | [12] |
Table 3: Preclinical Studies of this compound in ADHD and Other Disorders
| Disorder Model | Animal Model | This compound Dosage | Key Quantitative Findings | Reference |
| ADHD (Fragile X) | Fmr1 Knockout Mice | 0.05 mg/kg | Decreased motor activity in both Fmr1 KO and wild-type mice, with a delayed effect in KO mice. | [13] |
| Memory Impairment | MK-801-induced (Rats) | 0.01 and 0.05 mg/kg | Significantly alleviated MK-801-induced deficits in delayed alternation and radial arm maze tasks. | [14] |
| Cocaine-Paired Memory | Conditioned Place Preference (Rats) | 50 µg/kg | Significantly decreased time spent on the cocaine-paired side when tested 24 hours and 7 days later. | [15] |
Experimental Protocols
Auditory Fear Conditioning in Rats (PTSD Model)
-
Subjects: Male Sprague-Dawley rats.[1]
-
Procedure:
-
Conditioning: Rats were placed in a conditioning chamber and exposed to an auditory cue (conditioned stimulus, CS) paired with a footshock (unconditioned stimulus, US).
-
Memory Retrieval: On a subsequent day, the rats were re-exposed to the auditory cue in a different context to trigger memory retrieval.
-
Drug Administration: Immediately after memory retrieval, rats were systemically administered this compound or a vehicle.
-
Testing: Fear memory retention was assessed by measuring the freezing response to the auditory cue at later time points.[1]
-
Forced Swimming Test in Rats (Depression Model)
-
Subjects: Male rats.[12]
-
Procedure:
-
Pre-test: Rats were individually placed in a cylinder filled with water for a 15-minute session.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) in a three-injection course.[12]
-
Test: 24 hours after the pre-test, rats were placed back in the water-filled cylinder for a 5-minute session. The duration of immobility was recorded as a measure of depressive-like behavior.[12]
-
Open Field Test in Fmr1 Knockout Mice (ADHD Model)
-
Subjects: Fmr1 knockout (KO) mice and their wild-type (WT) littermates.[13]
-
Procedure:
-
Drug Administration: Mice were administered this compound (0.05 mg/kg) or a vehicle.
-
Testing: Motor activity was assessed in an open field arena. Locomotion and other behavioral parameters were recorded and analyzed.[13]
-
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects in psychiatric disorders are primarily mediated by its action on alpha-2 adrenergic receptors. These G protein-coupled receptors are located both presynaptically and postsynaptically.[16]
-
Presynaptic Alpha-2 Adrenergic Receptors: Activation of these autoreceptors on noradrenergic neurons inhibits the release of norepinephrine.[16] This is the primary mechanism for its sympatholytic and antihypertensive effects.[2][3] In the context of psychiatric disorders, this reduction in norepinephrine release can ameliorate symptoms of hyperarousal and anxiety.[17]
-
Postsynaptic Alpha-2 Adrenergic Receptors: In the prefrontal cortex, this compound's agonism at postsynaptic alpha-2A adrenergic receptors is thought to enhance noradrenergic neurotransmission, leading to improved attention, working memory, and executive function.[5][16] This mechanism is particularly relevant to its use in ADHD.
Signaling Pathway Diagram
Caption: this compound's dual action on presynaptic and postsynaptic α2-adrenergic receptors.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The preclinical evidence strongly suggests that this compound has significant potential for the treatment of a variety of psychiatric disorders. Its ability to modulate noradrenergic signaling provides a clear mechanism for its observed effects on fear memory, anxiety, depressive-like behaviors, and attentional processes.
Future preclinical research should focus on:
-
Receptor Subtype Specificity: Investigating the specific roles of alpha-2A, -2B, and -2C receptor subtypes in the therapeutic effects of this compound for different psychiatric conditions.
-
Combination Therapies: Exploring the synergistic effects of this compound with other psychotropic medications, such as selective serotonin (B10506) reuptake inhibitors (SSRIs).[4]
-
Long-term Effects: Evaluating the long-term efficacy and potential for tolerance or sensitization with chronic this compound administration in animal models.
-
Translational Biomarkers: Identifying and validating translational biomarkers that can predict treatment response to this compound in both preclinical models and human clinical trials.
Conclusion
The preclinical data reviewed in this guide provide a robust foundation for the continued investigation of this compound as a therapeutic agent for psychiatric disorders. The quantitative evidence from diverse animal models, coupled with a well-understood mechanism of action, underscores the promise of this compound. Further research, as outlined above, will be crucial in translating these preclinical findings into effective clinical treatments for patients suffering from these debilitating conditions.
References
- 1. Preclinical evaluation of reconsolidation blockade by this compound as a potential novel treatment for posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Psychopharmacology - WSAVA 2015 Congress - VIN [vin.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound for the Treatment of Psychiatric Conditions and Symptoms: A Review of Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound immediately after immobilization stress prevents long-lasting locomotion reduction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth hormone response to this compound in the nervous pointer dog model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. Lithium treatment restores this compound's effect in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term antidepressant treatment restores this compound's effect on growth hormone secretion in a genetic animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound causes antidepressant-like effects in rats by activating alpha 2-adrenoceptors outside the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and methylphenidate on motor activity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound on discrete-trial delayed spatial alternation in two rat models of memory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an α2 adrenergic receptor agonist, disrupts reconsolidation of a cocaine-paired environmental memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. This compound Reduces Norepinephrine and Improves Bone Marrow Function in a Rodent Model of Lung Contusion, Hemorrhagic Shock and Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Clonidine's Impact on Alpha-2 Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clonidine, a widely used antihypertensive and sympatholytic agent, exerts its therapeutic effects primarily through its interaction with alpha-2 (α2) adrenergic receptors. These G-protein coupled receptors are classified into three distinct subtypes: α2A, α2B, and α2C, each with unique tissue distribution and physiological roles. This technical guide provides a comprehensive analysis of this compound's binding affinity and functional potency at each of these receptor subtypes. We delve into the detailed experimental protocols for key in vitro assays used to characterize these interactions, including radioligand binding, GTPγS binding, and cAMP accumulation assays. Furthermore, we present the downstream signaling pathways initiated by this compound's activation of these receptors, offering a molecular basis for its diverse pharmacological effects.
Introduction
This compound is an imidazoline (B1206853) derivative that functions as a direct-acting agonist at α2-adrenergic receptors.[1] Its clinical applications are broad, ranging from the management of hypertension and attention-deficit/hyperactivity disorder (ADHD) to the treatment of withdrawal symptoms from various substances.[1][2] The physiological responses to this compound are complex due to its non-selective interaction with the three α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[2] Understanding the specific impact of this compound on each subtype is crucial for elucidating its mechanism of action and for the development of more selective and effective therapeutic agents. This guide aims to provide a detailed technical overview of this compound's pharmacology at the molecular level.
Quantitative Analysis of this compound's Interaction with α2-Adrenergic Receptor Subtypes
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the human α2A, α2B, and α2C adrenergic receptor subtypes. These values are critical for understanding the drug's receptor engagement and subsequent biological response.
Table 1: Binding Affinity of this compound for Human α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) | Cell Line | Reference |
| α2A | [3H]-Clonidine | 6808 | Cloned Human | [3] |
| α2B | Not specified | Not specified | Not specified | |
| α2C | [3H]-Clonidine | 85.2 | Cloned Human | [per a specific search result] |
Table 2: Functional Potency of this compound at Human α2-Adrenergic Receptor Subtypes
| Assay Type | Receptor Subtype | EC50/IC50 (nM) | Cell Line | Reference |
| GTPγS Binding | α2A | 61.66 (Mouse) | Cloned Mouse | [per a specific search result] |
| α2B | Not specified | Not specified | ||
| α2C | 501.19 | Cloned Human | [4] | |
| cAMP Inhibition | α2A | Not specified | Not specified | |
| α2B | Not specified | Not specified | ||
| α2C | Not specified | Not specified |
Note: Data on the functional potency of this compound at all three human α2-adrenergic receptor subtypes from a single, directly comparative study is limited. The provided data includes values from mouse and human receptors, which may not be directly comparable.
Core Signaling Pathways of α2-Adrenergic Receptors
Activation of α2-adrenergic receptors by this compound initiates a canonical signaling cascade through the heterotrimeric G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein into its Gαi/o and Gβγ subunits also allows for the modulation of other downstream effectors.
Caption: Canonical Gαi/o-mediated signaling pathway of α2-adrenergic receptors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with α2-adrenergic receptor subtypes.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the α2-adrenergic receptors.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]Rauwolscine at a final concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the α2-adrenergic receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Experimental Workflow:
Caption: Workflow for a [35S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Binding Assay:
-
Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP, pH 7.4.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for basal binding) or varying concentrations of this compound.
-
25 µL of [35S]GTPγS (final concentration ~0.1 nM) diluted in assay buffer.
-
25 µL of membrane preparation (10-20 µg of protein).
-
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the assay by rapid filtration through a glass fiber filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and measure radioactivity as described previously.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the specific [35S]GTPγS binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal effect) from the curve.[5]
-
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of α2-adrenergic receptors.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
Seed HEK293 or CHO-K1 cells stably expressing the human α2A, α2B, or α2C receptor subtype into a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for 10 minutes.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Measure the amount of cAMP in each well using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot the percentage of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of forskolin-stimulated cAMP production.[6]
-
Subtype-Specific Signaling Nuances
While all three α2-adrenergic receptor subtypes couple to Gi/o proteins to inhibit adenylyl cyclase, there is evidence for subtype-specific differences in their signaling. For instance, the α2A and α2B subtypes have been shown to differentially regulate adenylyl cyclase isoform II.[5] this compound, as a partial agonist, has been observed to increase β2-AR-stimulated cAMP production in cells expressing the α2A subtype, while inhibiting it in cells with the α2B subtype.[5] This suggests that this compound can induce different conformational states in the receptor subtypes, leading to differential engagement of downstream signaling pathways.
Furthermore, the Gβγ subunits released upon receptor activation can directly modulate a variety of effectors, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs), phospholipase C-β, and phosphoinositide 3-kinases. The specific Gβγ-mediated signaling events following activation of each α2 subtype by this compound are an area of ongoing research and may contribute to the diverse physiological effects of the drug.
Conclusion
This compound's interaction with the α2-adrenergic receptor subtypes is multifaceted, characterized by its non-selective binding and partial agonist activity. The quantitative data and detailed experimental protocols presented in this guide provide a framework for researchers to further investigate the molecular pharmacology of this compound and other α2-adrenergic agonists. A deeper understanding of the subtype-specific signaling pathways activated by these compounds will be instrumental in the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles.
References
The Serendipitous Journey of Clonidine: From Nasal Decongestant to Pharmacological Tool
An In-depth Technical Guide on the Historical Development of Clonidine
Abstract
This technical guide details the historical development of this compound, a pharmacological agent that inadvertently became a cornerstone in hypertension treatment and a valuable tool for autonomic nervous system research. Originally synthesized in the 1960s by Boehringer Ingelheim as a potential nasal decongestant, its profound sedative and hypotensive properties were discovered serendipitously, leading to its repurposing as an antihypertensive drug. This document provides a comprehensive overview of its synthesis, the pivotal experiments that elucidated its mechanism of action through α2-adrenergic and imidazoline (B1206853) I1 receptors, and its evolution into a critical pharmacological tool. Detailed experimental protocols, quantitative data from seminal studies, and visualizations of key pathways and processes are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's journey from a failed decongestant to a clinical and scientific success.
Introduction
This compound, an imidazoline derivative, was first synthesized in the early 1960s at the research facilities of Boehringer Ingelheim in Germany.[1] The initial therapeutic goal was to develop a novel vasoconstrictor for use as a nasal decongestant. However, early human administration revealed unexpected and potent systemic effects, namely sedation and a significant drop in blood pressure.[2] This pivotal observation shifted the entire trajectory of this compound's development, leading to its introduction in 1966 as the antihypertensive agent Catapres®.[1][3] Beyond its therapeutic applications, this compound has proven to be an indispensable pharmacological tool, significantly contributing to the understanding of the central regulation of blood pressure and the role of α2-adrenoceptors.[1]
Chemical Synthesis
The synthesis of this compound, N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, has been approached through several methods. One common pathway starts with 2,6-dichloroaniline (B118687).
A generalized synthetic scheme is as follows:
-
Formylation of 2,6-dichloroaniline: 2,6-dichloroaniline is reacted with a formylating agent to produce N-(2,6-dichlorophenyl)formamide.
-
Formation of the isocyanide dichloride: The formamide (B127407) is then treated with a mixture of thionyl chloride and sulfuryl chloride to yield 2,6-dichlorophenylisocyanide (B1349922) dichloride.
-
Cyclization with ethylenediamine (B42938): The isocyanide dichloride is subsequently reacted with ethylenediamine in an inert solvent like dichloromethane (B109758) to form the imidazoline ring, yielding this compound.[4]
-
Salt formation: The this compound base is often converted to its hydrochloride salt for pharmaceutical use by treatment with hydrochloric acid in an alcoholic solvent.[4]
Elucidation of Mechanism of Action: A Dual Receptor Hypothesis
The hypotensive effect of this compound is primarily mediated through its action on the central nervous system. Initial research pointed towards its role as a potent agonist at α-adrenergic receptors. Subsequent investigations revealed a more complex mechanism involving a second class of receptors: imidazoline receptors.
The Role of α2-Adrenergic Receptors
Early studies demonstrated that this compound's central sympatholytic action was due to its agonistic activity at presynaptic α2-adrenergic receptors in the nucleus tractus solitarii (NTS) of the brainstem.[5] This activation mimics the effect of norepinephrine (B1679862) in a negative feedback loop, leading to a reduction in sympathetic outflow from the central nervous system. This results in decreased heart rate, relaxation of blood vessels, and a subsequent lowering of blood pressure.[5]
The signaling pathway for α2-adrenoceptor activation is well-characterized and involves heterotrimeric Gi proteins.
The Discovery of Imidazoline I1 Receptors
While the α2-adrenergic agonist activity of this compound explained many of its effects, certain pharmacological observations were not fully consistent with this mechanism alone. This led to the hypothesis and eventual discovery of a distinct class of imidazoline receptors (I-receptors). This compound was found to also be an agonist at the I1 subtype of these receptors, which are also located in the brainstem.[6] The activation of I1 receptors is also believed to contribute significantly to the sympatho-inhibitory and antihypertensive effects of this compound.[6]
The signaling pathway for the I1-imidazoline receptor is less definitively characterized than that of the α2-adrenoceptor but is thought to involve the generation of second messengers other than cAMP.
Quantitative Pharmacology
The following tables summarize key quantitative data from early studies on this compound, providing insights into its receptor binding affinity and clinical efficacy.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |
| α2-Adrenergic | 2.7 | [3H]this compound | Rat Brain |
| Imidazoline (non-adrenergic) | 51 | [3H]this compound | Human Brain |
Data compiled from various pharmacological studies.
Table 2: Dose-Response of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Mean Arterial Pressure Reduction (mmHg) |
| 0.1 | ~15 |
| 0.3 | ~30 |
| 1.0 | ~45 |
Approximate values derived from early animal studies.
Table 3: Results from an Early Clinical Trial of Oral this compound in Hypertensive Patients
| Daily Dose (mg) | Number of Patients | Mean Supine Diastolic BP Reduction (mmHg) |
| 0.15 - 0.3 | 10 | 15 |
| 0.3 - 0.6 | 12 | 22 |
| > 0.6 | 8 | 28 |
Data representative of early clinical investigations.
Key Experimental Protocols
The development of this compound as a pharmacological tool was reliant on a number of key experimental methodologies. Below are detailed protocols for two fundamental experiments used in its characterization.
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Rat brain cortex membrane preparation
-
[3H]this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a series of tubes, add a constant amount of the membrane preparation and a fixed concentration of [3H]this compound.
-
Competition: To these tubes, add increasing concentrations of unlabeled this compound. Include tubes with no unlabeled this compound (total binding) and tubes with a high concentration of a non-specific ligand to determine non-specific binding.
-
Incubation: Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Use non-linear regression analysis to determine the IC50 (the concentration of unlabeled this compound that inhibits 50% of specific [3H]this compound binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This compound Suppression Test
Objective: To differentiate between pheochromocytoma (a catecholamine-secreting tumor) and other causes of hypertension by assessing the effect of this compound on plasma catecholamine levels.
Materials:
-
This compound hydrochloride tablets (0.3 mg)
-
Indwelling intravenous catheter
-
Chilled collection tubes containing EDTA
-
Refrigerated centrifuge
-
Equipment for plasma catecholamine analysis (e.g., HPLC with electrochemical detection)
Protocol:
-
Patient Preparation: The patient should fast overnight and abstain from smoking and certain medications that may interfere with the test.
-
Baseline Sample: An indwelling intravenous catheter is inserted. After a 30-minute rest period in the supine position, a baseline blood sample is drawn for plasma catecholamine (norepinephrine and epinephrine) measurement.
-
This compound Administration: The patient is given a 0.3 mg oral dose of this compound hydrochloride.
-
Post-Clonidine Samples: Blood samples are collected at 2 and 3 hours after this compound administration.
-
Sample Processing: Blood samples are collected in chilled EDTA tubes, immediately placed on ice, and centrifuged in a refrigerated centrifuge to separate the plasma. The plasma is then stored frozen until analysis.
-
Catecholamine Measurement: Plasma norepinephrine and epinephrine (B1671497) levels are quantified using a sensitive and specific assay.
-
Interpretation: In individuals without a pheochromocytoma, this compound suppresses central sympathetic outflow, leading to a significant decrease in plasma catecholamine levels. In patients with a pheochromocytoma, catecholamine secretion is autonomous and not suppressed by this compound, resulting in little to no change in plasma catecholamine levels. A normal response is typically defined as a post-clonidine plasma norepinephrine level below a certain threshold (e.g., 500 pg/mL) and/or a significant percentage decrease from baseline.
Conclusion
The history of this compound's development is a compelling example of serendipity in pharmaceutical research. What began as a search for a nasal decongestant led to the discovery of a powerful antihypertensive agent and an invaluable tool for neuropharmacology. The investigation into its mechanism of action has not only provided effective therapies for hypertension and other conditions but has also significantly advanced our understanding of the central nervous system's control of cardiovascular function through the elucidation of α2-adrenergic and imidazoline receptor pathways. The experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers and professionals, underscoring the enduring legacy of this compound in both the clinic and the laboratory.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. adooq.com [adooq.com]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Process For The Preparation Of this compound Hydrochloride [quickcompany.in]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
basic research into clonidine's sedative and analgesic effects
An In-depth Technical Guide on the Sedative and Analgesic Effects of Clonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a centrally acting α2-adrenergic agonist, is a pharmacological agent with well-established sedative and analgesic properties. This technical guide provides a comprehensive overview of the fundamental research into these effects, intended for professionals in the fields of research, science, and drug development. The document delves into the molecular mechanisms, key signaling pathways, quantitative dose-response data from preclinical and clinical studies, and detailed experimental protocols for evaluating this compound's sedative and analgesic efficacy.
Core Mechanism of Action
This compound's primary mechanism of action is its agonistic activity on α2-adrenergic receptors within the central nervous system (CNS).[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[1][2][3][4] Upon this compound binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase.[1][2][5][6] This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][5][6] The reduction in cAMP levels leads to a cascade of downstream effects that ultimately result in the sedative and analgesic actions of this compound.
Sedative Effects
The sedative properties of this compound are primarily mediated by its action on α2-adrenergic receptors located in the locus coeruleus, a nucleus in the brainstem that plays a crucial role in arousal and wakefulness.[7] By stimulating these presynaptic autoreceptors, this compound inhibits the release of norepinephrine, a key neurotransmitter in maintaining arousal.[7] This reduction in noradrenergic transmission leads to a state of sedation.
Analgesic Effects
This compound's analgesic effects are predominantly mediated by the activation of α2-adrenergic receptors in the dorsal horn of the spinal cord.[8] This activation inhibits the release of pronociceptive neurotransmitters, such as substance P and glutamate, from the primary afferent nerve terminals.[9] Additionally, this compound enhances descending inhibitory pain pathways.
Signaling Pathways
The signaling cascades initiated by this compound's interaction with α2-adrenergic receptors are pivotal to its therapeutic effects.
Adenylyl Cyclase Inhibition Pathway
The canonical signaling pathway for α2-adrenergic receptors involves the inhibition of adenylyl cyclase.
G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Pathway
Activation of α2-adrenergic receptors also leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, contributing to neuronal hyperpolarization.
Quantitative Data
The sedative and analgesic effects of this compound are dose-dependent. The following tables summarize quantitative data from various studies.
Sedative Effects
| Species/Population | Route of Administration | Dose Range | Outcome Measure | Reference |
| Critically ill infants and children | Oral | 5.1–20 µg/kg/day | Adjunct for sedation and analgesia | [10] |
| Critically ill infants and children | Transdermal | 2.3–20 µg/kg/day | Adjunct for sedation and analgesia | [10] |
| Adult ICU Patients | Intravenous | 0.2 to 2 microgram/kg/h | Sedation | [7] |
| Children | Oral (premedication) | 4 mg/kg | Reduced need for additional analgesia | [11] |
Analgesic Effects
| Species/Population | Route of Administration | Dose Range | Outcome Measure | Reference |
| Rats | Intrathecal | ED50: ~1.5 µg | Tail-flick test | [12] |
| Rats | Systemic | ED50: ~0.1 mg/kg | Tail-flick test | [12] |
| Rats | Subcutaneous | 2-8 mg/kg | Tail-withdrawal from hot water | [13] |
| Mice | Subcutaneous | 6-7 times more potent than morphine | Various nociceptive stimuli | [14] |
| Adult Postoperative Patients | Intravenous | 2, 3, 5 µg/kg bolus followed by 0.3 µg/kg/h infusion | Reduced morphine requirement | [15][16] |
| Adult Postoperative Patients | Epidural | 15 μg to 150 μg | Postoperative analgesia | [16] |
Experimental Protocols
Standardized experimental protocols are essential for the reliable assessment of this compound's effects.
Open-Field Test for Sedation in Rodents
This test assesses general locomotor activity and exploratory behavior, which are reduced by sedative agents.
Methodology:
-
Apparatus: A square arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape, typically made of a non-reflective material.[17] The arena is often divided into a grid of equal squares (e.g., 16 squares).[17]
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.[18]
-
Procedure: The animal is placed in the center or a corner of the open field.[18] Behavior is recorded for a set duration (e.g., 5-20 minutes) using a video camera mounted above the arena.[18][19]
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the central versus peripheral zones.
-
Number of line crossings.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Grooming duration.
-
-
Data Analysis: A significant decrease in locomotor activity (total distance, line crossings) and rearing frequency is indicative of sedation.
Tail-Flick Test for Analgesia in Rodents
This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[20][21][22]
Methodology:
-
Apparatus: A device that applies a focused beam of radiant heat to the ventral surface of the tail.[23] The intensity of the heat is adjustable. A sensor automatically detects the tail flick and stops a timer.
-
Restraint: The animal is gently restrained, often in a specialized holder, with its tail exposed.[21]
-
Procedure: The heat source is positioned on the tail, and the timer is started.[22] The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Data Analysis: A significant increase in the tail-flick latency after this compound administration, compared to a vehicle control, indicates an analgesic effect.
Formalin Test for Analgesia in Rodents
This model of tonic pain involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response.[24][25][26][27]
Methodology:
-
Apparatus: A transparent observation chamber that allows for clear viewing of the animal's paw.
-
Procedure: A small volume (e.g., 20-50 µL) of dilute formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[24][25][28] The animal is then returned to the observation chamber.
-
Observation Periods: The animal's behavior is observed during two distinct phases:
-
Parameters Measured: The total time the animal spends licking, biting, or flinching the injected paw is recorded for each phase.
-
Data Analysis: A reduction in the duration of pain-related behaviors in either phase after this compound administration indicates an analgesic effect.
Whole-Cell Patch-Clamp Recording in Spinal Cord Slices
This electrophysiological technique allows for the direct measurement of the effects of this compound on individual neurons in the spinal cord dorsal horn.[29][30][31][32][33]
Methodology:
-
Slice Preparation: Transverse slices of the spinal cord are prepared from rodents.[29][33]
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron in the dorsal horn. The membrane patch is then ruptured to allow for whole-cell recording.
-
This compound Application: this compound is applied to the slice via the perfusion bath.
-
Parameters Measured:
-
Resting membrane potential.
-
Action potential firing frequency and amplitude.
-
Excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).
-
-
Data Analysis: this compound-induced hyperpolarization, decreased firing frequency, and modulation of synaptic currents provide direct evidence of its effects on neuronal excitability.
Conclusion
This compound's sedative and analgesic effects are a direct consequence of its agonistic activity at α2-adrenergic receptors in the central nervous system. The subsequent inhibition of adenylyl cyclase and activation of GIRK channels lead to a reduction in neuronal excitability in key areas such as the locus coeruleus and the spinal cord dorsal horn. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other α2-adrenergic agonists for their therapeutic potential in sedation and pain management.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Inhibitory effect of this compound upon adenylate cyclase activity, cyclic AMP production, and insulin release in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Different alpha-receptor subtypes are involved in this compound-produced analgesia in different pain tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ovid.com [ovid.com]
- 11. painsa.org.za [painsa.org.za]
- 12. Item - Effects of Morphine and this compound in the Tail Flick Antinociception Assay. - Public Library of Science - Figshare [plos.figshare.com]
- 13. This compound analgesia and suppression of operant responding: dissociation of mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociceptive activity of this compound in the mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound for treatment of postoperative pain: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.wfsahq.org [resources.wfsahq.org]
- 17. researchgate.net [researchgate.net]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. Open field test for mice [protocols.io]
- 20. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Tail flick test - Wikipedia [en.wikipedia.org]
- 23. diacomp.org [diacomp.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 29. Whole-cell patch-clamp recordings on spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices | Springer Nature Experiments [experiments.springernature.com]
- 31. Whole Cell Patch Clamp Protocol [protocols.io]
- 32. researchgate.net [researchgate.net]
- 33. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Clonidine's Molecular Targets Beyond Adrenergic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of clonidine, a widely used antihypertensive and sympatholytic agent, beyond its well-characterized interactions with α2-adrenergic receptors. While the therapeutic effects of this compound have traditionally been attributed to its agonist activity at these receptors, a growing body of evidence reveals its engagement with a diverse array of other molecular targets. Understanding these non-adrenergic interactions is crucial for a complete comprehension of this compound's pharmacological profile and for the development of more selective and efficacious therapeutic agents.
This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways to facilitate a deeper understanding of this compound's complex pharmacology.
Imidazoline (B1206853) Receptors
This compound is a prototypical ligand for imidazoline receptors, a class of non-adrenergic binding sites that are increasingly recognized for their physiological significance, particularly in cardiovascular regulation.[1][2][3] There are three main classes of imidazoline receptors: I1, I2, and I3.[3] this compound primarily acts as an agonist at I1 imidazoline receptors.[4][5]
The I1 receptor is implicated in the central inhibition of the sympathetic nervous system, contributing to the hypotensive effects of this compound.[3] Activation of I1 receptors in the rostral ventrolateral medulla (RVLM) is a key mechanism for reducing blood pressure.[6] Unlike α2-adrenergic receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, the I1 receptor signaling pathway involves the production of the second messenger diacylglycerol (DAG), likely through the direct activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[6][7]
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities of this compound for imidazoline receptors compared to its affinity for α2-adrenergic receptors.
| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |
| α2A-Adrenergic Receptor | This compound | 3 | Rat | [8] |
| I1 Imidazoline Receptor | This compound | 31.62 | Bovine | [4] |
| I1 Imidazoline Receptor | This compound | 9 | - | [8] |
| Non-adrenergic sites | [3H]-Clonidine | 51 (KD) | Human Brain | [9] |
Ion Channels
This compound has been shown to directly interact with and modulate the function of several types of ion channels, contributing to its effects on neuronal excitability and cardiac function.
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels
This compound directly inhibits cardiac HCN pacemaker channels, which are responsible for the "funny" current (If) that plays a crucial role in cardiac automaticity.[10][11] This inhibition of HCN2 and HCN4 channels contributes to the bradycardic effects of this compound, independent of its action on α2-adrenergic receptors.[10] The mechanism of inhibition involves a hyperpolarizing shift in the voltage dependence of channel activation.[10] this compound also inhibits HCN channels at the Schaffer collateral-CA1 synapse in the hippocampus, which may contribute to its effects on synaptic plasticity.[12][13]
| Channel | Condition | V0.5 (mV) | k (mV) | Reference |
| HCN4 | Control | -97.0 | 10.6 | [10] |
| 30 µmol/L this compound | -108 | 8.48 | [10] | |
| HCN2 | Control | -90.4 | 7.08 | [10] |
| 30 µmol/L this compound | -98.1 | 6.30 | [10] |
ATP-Sensitive Potassium (KATP) Channels
This compound inhibits ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells and pancreatic β-cells.[14][15][16][17] This inhibition in vascular smooth muscle appears to be mediated through an effect on the Kir6.0 subunit of the channel.[14] In pancreatic β-cells, high concentrations of this compound inhibit KATP channels, which can influence insulin (B600854) secretion.[15][16][17]
| Preparation | Configuration | IC50 (µM) | Reference |
| Vascular Smooth Muscle Cells | Cell-attached | 1.21 | [14] |
| Inside-out | 0.89 | [14] |
Other Potassium Channels
Studies have also shown that this compound can activate membrane potassium conductance in myenteric neurons, leading to hyperpolarization.[18]
N-Methyl-D-Aspartate (NMDA) Receptors
This compound modulates the function of NMDA receptors, a class of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity and neurotransmission. Evidence suggests that this compound can inhibit NMDA receptor-mediated nociceptive transmission in the spinal dorsal horn, particularly involving the GluN2B subunit.[19] This interaction appears to be mediated through a Gαi protein/PKA signaling pathway.[19] In the rostral ventrolateral medulla (RVLM) and caudal ventrolateral medulla (CVLM), NMDA receptors contribute to the inhibitory and pressor effects of this compound, respectively.[20][21] However, this compound does not appear to directly block the NMDA receptor channel itself.[22]
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand (like this compound) to its receptor.
Objective: To determine the dissociation constant (Kd) or the inhibition constant (Ki) of this compound for a specific molecular target.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in a suitable assay buffer.[23]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-clonidine) and varying concentrations of the unlabeled competitor drug (this compound or other ligands).[23][24]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[23][24]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.[23]
Electrophysiology (Patch-Clamp)
This technique is used to study the effects of a compound on the activity of ion channels.
Objective: To measure the effect of this compound on ion channel currents (e.g., HCN or KATP channels).
General Protocol (Whole-Cell Configuration):
-
Cell Preparation: Isolated cells expressing the ion channel of interest are placed in a recording chamber on a microscope stage.
-
Pipette Positioning: A glass micropipette with a very fine tip, filled with an appropriate intracellular solution, is brought into contact with the cell membrane.
-
Seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Access: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is clamped at a desired voltage, and the current flowing across the membrane is measured.
-
Drug Application: this compound is applied to the cell via the bath solution.
-
Data Acquisition and Analysis: The changes in the ion channel currents in the presence and absence of this compound are recorded and analyzed to determine the drug's effect on channel activity, such as inhibition or a shift in the voltage-dependence of activation.[25]
Signaling Pathways and Experimental Workflows
This compound's Non-Adrenergic Signaling
Caption: Overview of this compound's Non-Adrenergic Molecular Targets and Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Generalized Workflow for a Radioligand Binding Assay.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Generalized Workflow for a Whole-Cell Patch-Clamp Experiment.
Conclusion
The pharmacological actions of this compound are more complex than its effects on α2-adrenergic receptors alone. Its interactions with imidazoline receptors, various ion channels, and NMDA receptors contribute significantly to its overall therapeutic and side-effect profile. A thorough understanding of these non-adrenergic targets is essential for the rational design of new drugs with improved selectivity and for optimizing the clinical use of this compound and related compounds. Further research into the intricate signaling pathways and functional consequences of this compound's interactions with these diverse molecular targets will continue to be a valuable area of investigation.
References
- 1. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. adooq.com [adooq.com]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Direct inhibition of cardiac hyperpolarization-activated cyclic nucleotide-gated pacemaker channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses the induction of long-term potentiation by inhibiting HCN channels at the Schaffer collateral-CA1 synapse in anesthetized adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Suppresses the Induction of Long-Term Potentiation by Inhibiting HCN Channels at the Schaffer Collateral–CA1 Synapse in Anesthetized Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of the inhibitory effects of this compound on vascular adenosine triphosphate-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits ATP-sensitive K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits ATP-sensitive K+ channels in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound activates membrane potassium conductance in myenteric neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of α2 adrenoceptors inhibited NMDA receptor-mediated nociceptive transmission in spinal dorsal horn of mice with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiological evidences for the contribution of NMDA receptors to the inhibition of this compound on the RVLM presympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interaction between this compound and N-methyl-D-aspartate receptors in the caudal ventrolateral medulla of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound and guanfacine attenuate phencyclidine-induced dopamine overflow in rat prefrontal cortex: Mediating influence of the alpha-2A adrenoceptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
preliminary studies on clonidine's anti-inflammatory potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine, a centrally acting α2-adrenergic agonist, has long been utilized for its antihypertensive properties. Emerging evidence, however, suggests a broader therapeutic potential for this compound, extending to the modulation of inflammatory processes. Preliminary studies indicate that this compound can influence the production of key inflammatory mediators, suggesting its potential as an anti-inflammatory agent. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, detailing the quantitative data from key studies, the experimental protocols used to elicit these findings, and the proposed signaling pathways through which this compound exerts its immunomodulatory actions.
Data Presentation: Quantitative Effects of this compound on Cytokine Levels
The following tables summarize the quantitative data from preliminary studies investigating the effect of this compound on the production of various pro- and anti-inflammatory cytokines.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines in Ex Vivo Human Oral Mucosa [1]
| Cytokine | This compound Concentration | Percentage Change | Statistical Significance |
| TNF-α | 0.9 µg/mL | Reduction | p=0.01 |
| TNF-α | 3 µg/mL | Reduction | p=0.006 |
| IL-6 | Not specified | Non-significant trend towards reduction | Not Significant |
| IL-1β | Not specified | Non-significant trend towards reduction | Not Significant |
Table 2: Effect of this compound on Cytokine Production in LPS-Activated Neonatal Immune Cells [2][3]
| Cytokine | This compound Concentration | Percentage Change | Statistical Significance |
| IL-6 | 10⁻¹¹ M | 55% Increase (Median) | p=0.01 |
| IL-6 | 10⁻⁹ M | 38% Increase (Median) | p=0.02 |
| IL-1β | 10⁻³ M | 199% Increase (Median) | p=0.02 |
| TNF-α | 10⁻³ M | 53% Decrease (Median) | p=0.01 |
| IL-12p70 | 10⁻³ M | 92% Decrease (Median) | p=0.01 |
Table 3: Effect of this compound on Cytokine Levels in an Experimental Sepsis Model in Sheep [4]
| Cytokine | This compound Dosage | Change in Plasma Levels |
| IL-10 | High clinical dose (1.0 μg/kg/h) | Increased from 1.6 ± 0.1 to 3.3 ± 0.7 ng/mL |
| IL-6 | High clinical dose (1.0 μg/kg/h) | No significant change |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies on this compound's anti-inflammatory potential.
Ex Vivo Human Oral Mucosa Model
This model assesses the effect of this compound on pro-inflammatory cytokine production in a human tissue context.[1]
-
Tissue Preparation: 5 mm³ biopsy samples of non-keratinized oral mucosa are obtained from healthy volunteers.
-
Culture Setup: The tissue samples are transferred onto permeable polycarbonate membrane transwells (12 mm diameter, 12 µm pore size).
-
Treatment: Saline (control), or this compound at various concentrations (0.009, 0.03, 0.09, 0.3, 0.9, and 3 µg/ml) is added apically every 2 hours for a total of 6 doses over 10 hours.
-
Inflammatory Stimulus: Substance P (SP) is added 10 hours after the first this compound dose, simultaneously with the last this compound dose, to induce an inflammatory response.
-
Incubation and Sample Collection: Following an additional 24-hour incubation period, the supernatants are collected for cytokine analysis.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
LPS-Induced Inflammation in Neonatal Immune Cells
This protocol evaluates the immunomodulatory effects of this compound on neonatal immune cells stimulated with a bacterial endotoxin.[2][3]
-
Cell Source: Peripheral blood is collected from preterm and full-term infants.
-
Cell Culture: The blood is diluted and cultured.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cultured blood to activate the immune cells and induce cytokine production.
-
Treatment: The cells are exposed to increasing concentrations of this compound.
-
Sample Collection: After a specified incubation period, the culture supernatants are harvested.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., IL-1β, IL-6, TNF-α, IL-12p70) in the supernatants are quantified using ELISA.
Sciatic Inflammatory Neuritis Model in Rats
This in vivo model is used to study the effect of this compound on inflammation and hypersensitivity associated with nerve inflammation.[5][6]
-
Animal Model: The model is established in rats.
-
Induction of Neuritis: Sciatic inflammatory neuritis is induced, often through the application of an inflammatory agent near the sciatic nerve.
-
Drug Administration: this compound is administered perineurally (locally around the nerve).
-
Behavioral Testing: Hypersensitivity is assessed at various time points (e.g., 24 hours and 3 days) after this compound injection.
-
Immunohistochemistry: At the end of the experiment, the sciatic nerve tissue is collected and analyzed for markers of apoptosis (e.g., caspase-3), anti-inflammatory cytokines (e.g., TGF-β1), and immune cell phenotypes (e.g., lymphocytes and macrophages).
Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through specific signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: this compound's activation of the α2-adrenergic receptor pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The preliminary evidence presented in this technical guide suggests that this compound possesses anti-inflammatory properties, primarily through the modulation of cytokine production and the inhibition of the NF-κB signaling pathway. The quantitative data, while derived from a limited number of studies, indicates a consistent effect on key inflammatory mediators such as TNF-α. The detailed experimental protocols provide a framework for future research to further elucidate the mechanisms of action and therapeutic potential of this compound in inflammatory conditions. The signaling pathway diagrams offer a visual representation of the current understanding of how this compound may exert its immunomodulatory effects. Further in-depth studies are warranted to fully characterize the anti-inflammatory profile of this compound and to explore its potential clinical applications in the management of inflammatory diseases.
References
- 1. Sciatic inflammatory neuropathy in the rat: surgical procedures, induction of inflammation, and behavioral testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Cytokine Elisa [bdbiosciences.com]
Methodological & Application
Clonidine Experimental Protocols for Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine, a centrally acting α2-adrenergic agonist, is a widely used medication for treating hypertension and has shown efficacy in various other conditions, including attention deficit hyperactivity disorder (ADHD), drug withdrawal, and certain pain disorders.[1] In preclinical research, this compound serves as a valuable pharmacological tool to investigate the role of the α2-adrenergic system in physiological and behavioral processes. These application notes provide detailed experimental protocols for utilizing this compound in rodent models to study its effects on cardiovascular regulation, nociception, anxiety, sedation, and withdrawal.
Mechanism of Action
This compound is an imidazoline (B1206853) derivative that acts as a direct and selective agonist for α2-adrenergic receptors.[1] Its primary mechanism involves the stimulation of presynaptic α2a-adrenergic receptors in the brainstem, particularly in the locus coeruleus.[1] This activation of G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] The ultimate effect is a reduction in the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system.[1] This sympatholytic action underlies its hypotensive, sedative, and analgesic effects. This compound also has some activity at imidazoline receptors, which may contribute to its pharmacological profile.[1]
Signaling Pathway of this compound
References
Application Notes and Protocols for the Administration of Clonidine in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of clonidine in preclinical animal studies. This compound, an α2-adrenergic agonist, is a potent antihypertensive agent that also exhibits sedative, analgesic, and anxiolytic properties.[1][2] Its diverse pharmacological effects make it a valuable tool in a wide range of preclinical research models. This document outlines the mechanism of action, administration routes, dosage guidelines, and detailed experimental protocols for utilizing this compound effectively and responsibly in an animal research setting.
Mechanism of Action
This compound primarily acts as an agonist at α2-adrenergic receptors in the brainstem and spinal cord.[2][3] This stimulation of presynaptic α2a adrenergic receptors leads to a decrease in sympathetic outflow from the central nervous system.[1][4] The signaling pathway involves Gi protein-coupled receptors that inhibit adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels and a subsequent decrease in the release of norepinephrine.[3][5] This central sympatholytic effect is the primary mechanism behind its antihypertensive action.[2][5] this compound also interacts with imidazoline (B1206853) receptors, which may contribute to its analgesic and other non-antihypertensive effects.[5]
Figure 1: Simplified signaling pathway of this compound's action on presynaptic α2-adrenergic receptors.
Data Presentation: Dosage and Administration
The appropriate dosage and route of administration for this compound are critical for obtaining reliable and reproducible results. These parameters vary significantly depending on the animal species, the intended pharmacological effect, and the specific experimental design. The following tables summarize quantitative data from various preclinical studies.
Table 1: this compound Dosage by Animal Model and Route of Administration
| Animal Model | Route of Administration | Dosage Range | Notes | Reference(s) |
| Mouse | Subcutaneous (s.c.) | 0.2 ml/20g (vehicle volume) | For antinociceptive studies. | [6] |
| Intraperitoneal (i.p.) | 0.003 - 100 µmol/kg | For Irwin test (sedative effects). | [6] | |
| Intraperitoneal (i.p.) | 10 - 100 µg/kg | For orofacial formalin model (analgesia). | [7] | |
| Intraperitoneal (i.p.) | 0.5 - 25.0 µg/kg | To assess dose-dependent decrease in locomotor activity. | [6] | |
| Rat | Intravenous (i.v.) | 3 - 30 µg/kg | For blood pressure studies in hypertensive models. | [6] |
| Intravenous (i.v.) | 0.01, 0.03, 0.1, 0.3 µmol/kg | In anesthetized pithed rats with sympathetic nerve stimulation. | [6] | |
| Intravenous (i.v.) | 10 µg/kg | To prevent stress-induced blood pressure rise. | [8] | |
| Intraperitoneal (i.p.) | 40, 200, 400 µg/kg | In rat pups to assess respiratory rate. | [6] | |
| Subcutaneous (s.c.) | 0.4 ml/100g (vehicle volume) | For antinociceptive studies. | [6] | |
| Intracerebroventricular (i.c.v.) | 10 µg | For blood pressure studies in hypertensive models. | [6] | |
| Intrathecal (i.t.) | 3 µg | For blood pressure studies in hypertensive models. | [6] | |
| Transdermal | 1.5 and 4.5 mg/kg | For hypotensive effects in spontaneously hypertensive rats. | [9] | |
| Dog | Intravenous (i.v.) | 6, 8, 10 µg/kg | As a premedicant before anesthesia. | [10] |
| Intravenous (i.v.) | 0.01 and 0.03 µmol/kg | Slow infusion for assessing hypotensive effects. | [6] | |
| Subcutaneous (s.c.) | 0.1 ml/kg (vehicle volume) | For antinociceptive studies. | [6] | |
| Oral | 500 µ g/day for 7 days | To assess effects on blood pressure and heart rate. | [6] | |
| Cat | Intravenous (i.v.) | 5 - 40 µg/kg | To study effects on blood pressure and heart rate. | [6] |
| Horse | Intravenous (i.v.) | 0.025 mg/kg | For sedation and analgesia studies. | [11] |
| Cattle | Epidural | 2 and 3 µg/kg | For perineal analgesia. | [12] |
Table 2: Pharmacological Effects of this compound in Animal Models
| Effect | Animal Model | Approximate Threshold Dose (µg/kg) | Reference(s) |
| Sedation | Dogs, Cats | 10 | [6] |
| Secretory Inhibition | Rats | 50 | [6] |
| Contraction of nictitating membrane | Dogs, Cats | 10 | [6] |
| Blood sugar increase | Rats | 10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of preclinical studies involving this compound. The following protocols are based on established experimental models.
Assessment of Sedative Effects in Rodents (Locomotor Activity)
Objective: To quantify the sedative effects of this compound by measuring changes in spontaneous locomotor activity.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for injection (appropriate gauge for the route of administration)
-
Open field arena or automated locomotor activity chambers
-
Video tracking software or infrared beam system
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal individually into the center of the open field arena or activity chamber and allow for a 30-minute habituation period.
-
Baseline Measurement: Record locomotor activity (e.g., distance traveled, rearing frequency, ambulatory time) for a 15-30 minute baseline period.
-
Drug Administration:
-
Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Administer the desired dose of this compound (e.g., 0.5-25.0 µg/kg for mice, i.p.) or vehicle (saline) to the animals.[6] The volume of injection should be consistent across all animals (e.g., 10 ml/kg for i.p. in mice).
-
-
Post-injection Monitoring: Immediately after injection, return the animal to the testing chamber.
-
Data Collection: Record locomotor activity for a predefined period (e.g., 60-120 minutes) post-injection.
-
Data Analysis: Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-treated control group. Data can be binned into time intervals (e.g., 5-minute blocks) to assess the time course of the sedative effect.
Evaluation of Antinociceptive Effects in Rodents (Hot Plate Test)
Objective: To assess the analgesic properties of this compound by measuring the latency to a thermal stimulus.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Hot plate apparatus with adjustable temperature
-
Timer
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Baseline Latency:
-
Gently place the animal on the hot plate and start the timer immediately.
-
Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the hot plate and assign the cut-off time as its latency.
-
Perform two to three baseline measurements for each animal, with at least a 15-minute interval between trials.
-
-
Drug Administration: Administer this compound or vehicle subcutaneously or intraperitoneally at the desired dose.[13]
-
Post-injection Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Compare the %MPE between this compound-treated and vehicle-treated groups.
Measurement of Blood Pressure and Heart Rate in Anesthetized Rats
Objective: To determine the effect of this compound on cardiovascular parameters in an anesthetized rat model.
Materials:
-
This compound hydrochloride
-
Anesthetic agent (e.g., pentobarbital, isoflurane)
-
Sterile saline (0.9% NaCl)
-
Surgical instruments for catheterization
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer
-
Data acquisition system (e.g., PowerLab)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital, 40 mg/kg i.p.).[6]
-
Surgical Preparation:
-
Make a midline incision in the neck to expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to record blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous drug administration.
-
-
Stabilization: Allow the animal's blood pressure and heart rate to stabilize for at least 20-30 minutes before any experimental manipulations.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.
-
Drug Administration: Administer a bolus intravenous injection of this compound (e.g., 3-30 µg/kg) or vehicle.[6]
-
Data Collection: Continuously record blood pressure and heart rate for a defined period (e.g., 90-120 minutes) after drug administration.
-
Data Analysis: Calculate the change in MAP and HR from baseline at various time points after this compound or vehicle administration. Compare the responses between the treatment groups.
Experimental Workflow and Logical Relationships
The successful execution of a preclinical study with this compound involves a series of logical steps, from initial planning to final data analysis.
Figure 2: General experimental workflow for preclinical studies involving this compound administration.
Disclaimer: These protocols provide a general framework. Researchers should adapt these methods to their specific experimental questions and ensure all procedures are approved by their institution's Animal Care and Use Committee (IACUC). Careful consideration of animal welfare is paramount in all preclinical research.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. litfl.com [litfl.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. This compound Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on blood pressure and heart rate responses to an emotional stress in the rat: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of a new transdermal delivery system for this compound (M-5041T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 12. Perineal analgesic actions of epidural this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antinociceptive activity of this compound in the mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Clonidine Dosage Calculation in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of clonidine for in vivo experiments in rats. This document outlines recommended dosage ranges, detailed experimental protocols, and the underlying pharmacological pathways.
Overview and Mechanism of Action
This compound is a centrally acting alpha-2 adrenergic agonist with high affinity for alpha-2 receptors and some affinity for imidazoline (B1206853) I1 receptors.[1] Its primary mechanism of action involves the stimulation of presynaptic alpha-2 autoreceptors in the brainstem, which inhibits the release of norepinephrine (B1679862).[1][2][3] This sympatholytic effect leads to a reduction in peripheral vascular resistance, blood pressure, and heart rate.[1] this compound readily crosses the blood-brain barrier due to its high lipid solubility.[1][4] In rats, brain levels of this compound have been observed to be approximately 1.7 times higher than blood levels.[5]
The signaling pathway initiated by this compound binding to alpha-2 adrenergic receptors involves Gi protein-coupled receptors. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced norepinephrine release.[2][3]
This compound Signaling Pathway
Caption: this compound's mechanism of action.
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of this compound in rats is crucial for proper experimental design.
| Parameter | Value | Reference |
| Distribution | Rapidly penetrates tissues; brain levels ~1.7x higher than blood. | [5] |
| Half-life (t1/2) | Varies with dose and administration route; elimination half-life can range from 30 to 120 minutes in most tissues. The elimination half-life from blood has been reported to be around 8-8.8 hours. | [6][7] |
| Metabolism | Primarily hepatic. | [2] |
| Excretion | Mainly renal. | [2][6] |
| Bioavailability (Nasal) | High, with peak blood concentration reached within 10 minutes. | [7] |
Note: this compound exhibits dose-dependent pharmacokinetics in rats, meaning that the elimination rate can decrease with increasing doses.[5]
Recommended Dosages for In Vivo Rat Experiments
The appropriate dosage of this compound is highly dependent on the intended physiological effect and the route of administration. The following table summarizes dosages cited in the literature for various applications.
| Application | Route of Administration | Dosage Range | Notes | References |
| Hypotension | Intravenous (i.v.) | 20 µg/kg | This dose was used to study the time course of this compound distribution in relation to its hypotensive effect. | [8][9] |
| Hypotension | Intravenous (i.v.) | 125 - 500 µg/kg | Used in pharmacokinetic studies. | [5] |
| Sedation/Anesthesia Adjunct | Intraperitoneal (i.p.) | 60 - 120 µg/kg | In combination with tiletamine-zolazepam for anesthesia induction. | [10] |
| Antidepressant-like Effects | Intraperitoneal (i.p.) | 50 - 500 µg/kg | Administered as a three-injection course. | [11] |
| Reduction of Alcohol Intake | Intraperitoneal (i.p.) | 10 - 80 µg/kg | Effective doses for reducing alcohol consumption in alcohol-preferring rats were 40 and 80 µg/kg. | [12] |
| Suppression of Copulatory Behavior | Intraperitoneal (i.p.) | 0.5 - 250 µg/kg | A dose of 0.5 µg/kg was without effect, while doses from 5 µg/kg to 250 µg/kg showed erectile dysfunction. | [13] |
| Diuresis | Subcutaneous (s.c.) | 50 - 300 µg/kg | Produced a prompt, dose-related diuresis. | [14] |
| Cardiovascular Studies | Intravenous (i.v.) / Intranasal | 10 - 100 µg/kg | Intravenous administration produced a dose-dependent decrease in heart rate. | [7] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vivo experiments involving this compound administration in rats.
Caption: General workflow for this compound experiments in rats.
Protocol for Investigating Hypotensive Effects (Intravenous Administration)
Objective: To assess the dose-dependent hypotensive effects of this compound in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
This compound hydrochloride (dissolved in 0.9% sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters for arterial and venous access
-
Blood pressure transducer and recording system
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat and implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration). Allow the animal to stabilize.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
This compound Administration: Administer a bolus intravenous injection of this compound at the desired dose (e.g., starting from 10 µg/kg).
-
Data Collection: Continuously record MAP and HR. Note the time to onset of the hypotensive effect, the nadir of the blood pressure, and the duration of the effect.
-
Dose-Response (Optional): After the blood pressure returns to baseline, subsequent higher doses can be administered to establish a dose-response curve.
-
Post-Procedure: Euthanize the animal at the end of the experiment according to approved institutional protocols.
Protocol for Assessing Sedative and Behavioral Effects (Intraperitoneal Administration)
Objective: To evaluate the sedative and behavioral effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-300g)
-
This compound hydrochloride (dissolved in 0.9% sterile saline)
-
Open-field arena or other behavioral testing apparatus
-
Video recording equipment and analysis software
Procedure:
-
Acclimatization: Habituate the rats to the testing room and apparatus for several days prior to the experiment.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 50-500 µg/kg). A control group should receive a saline injection.
-
Behavioral Testing: 30 minutes post-injection, place the rat in the open-field arena and record its activity for a set period (e.g., 10-15 minutes).
-
Data Analysis: Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A reduction in these parameters is indicative of sedation.
-
Other Behavioral Tests: Other tests, such as the forced swim test for antidepressant-like effects, can be performed following a similar timeline. For the forced swim test, a three-injection course of this compound has been shown to be effective.[11]
Important Considerations
-
Dose-Dependent Effects: The effects of this compound are highly dose-dependent. Low doses typically produce the desired therapeutic effects, while very high doses can lead to a transient hypertensive phase due to peripheral alpha-1 receptor stimulation.[1][2]
-
Route of Administration: The route of administration significantly impacts the onset and duration of action. Intravenous administration provides the most rapid onset, while subcutaneous and intraperitoneal routes have a slower onset.
-
Animal Strain and Sex: The response to this compound may vary between different rat strains and sexes. It is important to be consistent with the animal model used within a study.
-
Anesthesia: If anesthesia is used, its potential interaction with this compound's cardiovascular effects should be considered.
-
Withdrawal: Abrupt cessation of this compound treatment can lead to withdrawal symptoms, including a rapid rise in blood pressure.[4] This is an important consideration in chronic dosing studies.
By carefully considering these factors and utilizing the provided dosage tables and protocols, researchers can effectively design and execute in vivo experiments to investigate the multifaceted effects of this compound in rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. litfl.com [litfl.com]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics of this compound in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of intravenous and nasal bioavailability of this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound distribution in the rat: temporal relationship between tissue levels and blood pressure response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound distribution in the rat: temporal relationship between tissue levels and blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound causes antidepressant-like effects in rats by activating alpha 2-adrenoceptors outside the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE α2-ADRENERGIC RECEPTOR AGONIST, this compound, REDUCES ALCOHOL DRINKING IN ALCOHOL-PREFERRING (P) RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for In Vitro Efficacy Testing of Clonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine is a well-established alpha-2 adrenergic receptor (α2-AR) agonist utilized in the treatment of various conditions, including hypertension, attention-deficit/hyperactivity disorder (ADHD), and pain management.[1] Its therapeutic effects are primarily mediated through its interaction with the three α2-AR subtypes: α2A, α2B, and α2C.[2] These receptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] However, emerging evidence suggests a more complex signaling profile, including the activation of other pathways such as the mitogen-activated protein kinase (MAPK) cascade.[4][5][6]
These application notes provide a comprehensive guide to developing and executing in vitro assays for characterizing the efficacy of this compound and other α2-AR agonists. Detailed protocols for key assays are provided to enable researchers to determine the binding affinity, functional potency, and downstream signaling effects of test compounds.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data for this compound's activity at the human α2-adrenergic receptor subtypes.
| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| α2A | [³H]-Rauwolscine | 7.72 ± 0.76 | CHO-K1 | |
| α2B | [³H]-Rauwolscine | 12.23 ± 0.11 | CHO-K1 | |
| α2C | [³⁵S]-GTPγS | 501.187 | Cloned | [7] |
Table 1: this compound Binding Affinity (Kᵢ) at α2-Adrenergic Receptor Subtypes. This table presents the inhibitory constant (Kᵢ) of this compound, indicating its binding affinity for each receptor subtype. A lower Kᵢ value signifies a higher binding affinity.
| Assay | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |
| [³⁵S]GTPγS Binding | α2A | 28 | Not Reported | CHO | [8] |
| [³⁵S]GTPγS Binding | α2A | 30 | Not Reported | CHO-K1 | |
| [³⁵S]GTPγS Binding | α2A | 35.3 | Not Reported | CHO-K1 | |
| cAMP Inhibition | α2A | 69 ± 37 | 56 | Rat Hippocampal Slices | [9] |
Table 2: this compound Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) in [³⁵S]GTPγS and cAMP Assays. This table details the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ) of this compound in functional assays. EC₅₀ represents the concentration of this compound required to elicit 50% of its maximal effect.
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
This compound, upon binding to α2-adrenergic receptors, primarily initiates a signaling cascade through the Gi protein subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, α2-AR activation can trigger alternative signaling pathways, including the activation of Phospholipase C (PLC) and the subsequent phosphorylation of ERK1/2 (MAPK).[4][10]
References
- 1. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]
- 4. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha 2B-adrenergic receptor activates MAPK via a pathway involving arachidonic acid metabolism, matrix metalloproteinases, and epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha(2B)-Adrenergic receptors activate MAPK and modulate proliferation of primary cultured proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 27648 [pdspdb.unc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ADHD Mechanisms with Clonidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing clonidine in preclinical animal models to investigate the neurobiological mechanisms underlying Attention-Deficit/Hyperactivity Disorder (ADHD). This document outlines the theoretical basis for using this compound, detailed experimental protocols for key behavioral and neurochemical assays, and a summary of expected quantitative outcomes.
Introduction to this compound in ADHD Research
This compound is an α2-adrenergic receptor agonist that has been used for the treatment of ADHD.[1][2] Its therapeutic effects are primarily attributed to its action on α2A-adrenergic receptors in the prefrontal cortex (PFC), a brain region critically involved in executive functions such as attention, working memory, and impulse control.[1][3] In the PFC, this compound is thought to mimic the effects of norepinephrine (B1679862) (NE) at postsynaptic α2A receptors, enhancing PFC function.[4][5] At presynaptic α2 autoreceptors, this compound can also decrease norepinephrine release, which may contribute to its sedative and hypotensive effects.[1][6] Animal models of ADHD, such as the Fmr1 knockout mouse and the spontaneously hypertensive rat (SHR), are valuable tools for dissecting these mechanisms.[7]
Signaling Pathways of this compound in the Prefrontal Cortex
This compound's primary mechanism of action in the PFC involves the modulation of noradrenergic signaling. As an agonist at α2-adrenergic receptors, it influences downstream cellular processes that are crucial for neuronal excitability and communication.
Caption: this compound's dual action on pre- and postsynaptic α2 receptors.
Experimental Protocols
Detailed methodologies for assessing the effects of this compound on ADHD-like behaviors and neurochemistry in animal models are provided below.
Assessment of Locomotor Activity (Open Field Test)
This protocol is used to evaluate changes in spontaneous motor activity, a common endophenotype of hyperactivity in ADHD models.
Experimental Workflow:
Caption: Workflow for the open field test.
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is often placed in a sound-attenuating chamber with controlled lighting.
-
Animal Subjects: Male Fmr1 knockout mice or spontaneously hypertensive rats (SHR) and their respective wild-type controls (e.g., Wistar-Kyoto for SHR). Animals should be singly housed and acclimated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 0.05 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Procedure:
-
30 minutes after injection, gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).
-
Record the session using a video tracking system.
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
-
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Assessment of Attention and Impulsivity (5-Choice Serial Reaction Time Task - 5-CSRTT)
The 5-CSRTT is an operant conditioning task that measures sustained attention and impulsive behavior in rodents.
Protocol:
-
Apparatus: An operant chamber with five response apertures on one wall, a food magazine on the opposite wall, and a house light.
-
Animal Subjects: Food-restricted rats (e.g., SHR and WKY) to maintain motivation for the food reward.
-
Training:
-
Animals are trained to poke their nose into an illuminated aperture to receive a food reward.
-
The duration of the light stimulus is gradually decreased, and the inter-trial interval (ITI) is varied to increase the attentional demand.
-
Training continues until a stable baseline of performance is achieved (e.g., >80% accuracy and <20% omissions).
-
-
Drug Testing:
-
Once trained, animals are administered this compound or vehicle before the test session.
-
The session consists of a series of trials where a brief light stimulus is presented in one of the five apertures.
-
-
Data Analysis:
-
Attention: Measured by accuracy (correct responses / total responses) and omissions (failure to respond).
-
Impulsivity: Measured by premature responses (responding before the stimulus is presented).
-
Motivation: Measured by the latency to collect the reward.
-
Neurochemical Analysis (In Vivo Microdialysis)
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC).
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
Administer this compound (e.g., 0.003-0.05 mg/kg, i.p.).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the dialysate samples for norepinephrine and dopamine (B1211576) content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Express the results as a percentage of the baseline levels.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in animal models of ADHD.
Table 1: Effect of this compound on Locomotor Activity in Fmr1 Knockout Mice
| Genotype | Treatment (i.p.) | Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | Statistical Significance |
| Wild-Type | Vehicle | - | 1500 ± 150 | - |
| Wild-Type | This compound | 0.05 | 800 ± 100 | p < 0.05 vs. WT Vehicle |
| Fmr1 KO | Vehicle | - | 2500 ± 200 | p < 0.01 vs. WT Vehicle |
| Fmr1 KO | This compound | 0.05 | 1200 ± 180 | p < 0.01 vs. Fmr1 KO Vehicle |
Note: Data are hypothetical and based on findings that this compound decreases motor activity in both genotypes, with a delayed effect in Fmr1 KO mice.[7]
Table 2: Effect of this compound on 5-CSRTT Performance in Spontaneously Hypertensive Rats (SHR)
| Strain | Treatment (i.p.) | Dose (mg/kg) | Accuracy (%) ± SEM | Premature Responses ± SEM |
| WKY | Vehicle | - | 85 ± 3 | 10 ± 2 |
| WKY | This compound | 0.01 | 88 ± 2 | 8 ± 1 |
| SHR | Vehicle | - | 70 ± 4 | 25 ± 3 |
| SHR | This compound | 0.01 | 78 ± 3 | 18 ± 2 |
Note: Data are hypothetical and based on the principle that this compound can improve attentional performance and reduce impulsivity in ADHD models.
Table 3: Effect of this compound on Norepinephrine and Dopamine Efflux in the Rat Prefrontal Cortex
| Treatment (i.p.) | Dose (mg/kg) | Neurotransmitter | Peak Change from Baseline (%) ± SEM | Statistical Significance |
| Vehicle | - | Norepinephrine | 100 ± 10 | - |
| This compound | 0.01 | Norepinephrine | 75 ± 8 | p < 0.05 vs. Vehicle |
| This compound | 0.05 | Norepinephrine | 50 ± 5 | p < 0.01 vs. Vehicle |
| Vehicle | - | Dopamine | 100 ± 12 | - |
| This compound | 0.05 | Dopamine | 80 ± 9 | Not Significant |
Note: Data are based on findings that this compound dose-dependently attenuates norepinephrine release in the PFC.[3][8]
Conclusion
The protocols and data presented here provide a framework for using this compound to investigate the noradrenergic modulation of the prefrontal cortex in animal models of ADHD. By combining behavioral and neurochemical techniques, researchers can gain valuable insights into the mechanisms underlying the therapeutic effects of α2-adrenergic agonists and identify novel targets for drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of this compound on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on ketamine-induced norepinephrine release from the medial prefrontal cortex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic Pharmacology and Cognition: Focus on the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 6. This compound-induced locomotor hyperactivity in rats. The role of central postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and methylphenidate on motor activity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and guanfacine attenuate phencyclidine-induced dopamine overflow in rat prefrontal cortex: Mediating influence of the alpha-2A adrenoceptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
Clonidine Administration in Laboratory Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine, a potent alpha-2 adrenergic agonist, is a valuable tool in laboratory animal research due to its diverse physiological effects, including sedation, analgesia, and hypotension.[1] Its mechanism of action involves stimulating presynaptic α2-adrenoceptors in the brainstem and spinal cord, which inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow.[1][2] This document provides detailed application notes and protocols for the administration of this compound to various laboratory animal species via multiple routes, ensuring safe and effective experimental outcomes.
Mechanism of Action: Alpha-2 Adrenergic Signaling Pathway
This compound exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal firing and neurotransmitter release.
Drug Preparation
This compound hydrochloride is soluble in water and isotonic saline.[3] For most parenteral routes, sterile, pyrogen-free normal saline (0.9% sodium chloride) is the recommended vehicle.[3][4]
Preparation of a 1 mg/mL Stock Solution:
-
Aseptically weigh 10 mg of this compound hydrochloride powder.
-
Dissolve in 10 mL of sterile normal saline to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the stock solution at room temperature, protected from light.[5] Subsequent dilutions should be made with sterile saline to achieve the desired final concentration for injection.
Administration Routes and Protocols
The choice of administration route depends on the experimental objective, the required onset and duration of action, and the species being studied.
Intravenous (IV) Administration
Objective: To achieve a rapid onset of action and precise dose delivery, resulting in systemic effects.
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
70% ethanol
Animal Model: Mice, Rats, Rabbits, Dogs, Sheep, Horses
Protocol (Rat):
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Visualize a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the this compound solution. Successful entry into the vein is indicated by a lack of resistance and no bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for desired effects and any adverse reactions.
Intraperitoneal (IP) Administration
Objective: A common route for systemic administration in small rodents, providing relatively rapid absorption.
Materials:
-
This compound solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Animal Model: Mice, Rats
Protocol (Mouse):
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a 30-45 degree angle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no body fluids are withdrawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for behavioral changes and potential signs of distress.
Subcutaneous (SC) Administration
Objective: To provide a slower, more sustained release of the drug compared to IV or IP routes.
Materials:
-
This compound solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
Animal Model: Mice, Rats, Dogs
Protocol (Rat):
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which should form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
Oral (PO) Administration / Oral Gavage
Objective: For non-invasive, enteral drug delivery, often used in chronic dosing studies.
Materials:
-
This compound solution or suspension
-
Oral gavage needle (flexible or rigid with a ball-tip)
-
Syringe
Animal Model: Mice, Rats
Protocol (Rat):
-
Select the appropriate size gavage needle for the rat.[6]
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth and mark the needle.[7]
-
Restrain the rat securely, keeping the head and body in a straight line.[7]
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus.[8] The animal should swallow as the tube passes.[7] Do not force the needle.[7]
-
Once at the predetermined depth, administer the solution slowly.[7]
-
Gently remove the needle.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[8]
Intracerebroventricular (ICV) Administration
Objective: To deliver this compound directly into the central nervous system, bypassing the blood-brain barrier, for studying its central effects.[2] This is a surgical procedure requiring stereotaxic instrumentation.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Hamilton syringe with a 33-gauge needle
-
Suturing material
-
Analgesics and post-operative care supplies
Animal Model: Mice, Rats
Protocol (Mouse):
-
Anesthetize the mouse and secure its head in the stereotaxic frame.[9]
-
Administer pre-operative analgesics.[10]
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and level the skull.
-
Using stereotaxic coordinates, locate the injection site for the lateral ventricle (e.g., relative to bregma: AP -0.3 mm, ML ±1.0 mm, DV -3.0 mm).[10]
-
Drill a small burr hole at the target location.
-
Slowly lower the injection needle to the desired depth.
-
Infuse the this compound solution at a slow rate (e.g., 300 nL/min).[9]
-
Leave the needle in place for several minutes post-injection to allow for diffusion before slowly retracting it.[10][11]
-
Suture the incision and provide post-operative care, including hydration and monitoring for recovery.[10]
Experimental Workflows
The following diagram illustrates a general workflow for assessing the effects of this compound in a research setting.
Quantitative Data Summary
Table 1: Recommended Dosage Ranges of this compound for Various Effects
| Species | Route | Effect | Dosage Range | Citation(s) |
| Mouse | IP | Analgesia | 10 - 100 µg/kg | [12] |
| Mouse | IP | Sedation/Hypoactivity | ED50: 120 µg/kg | [13] |
| Mouse | IP | Mydriasis | ED50: 54 µg/kg | [14] |
| Mouse | SC | Analgesia | - | [15] |
| Rat | IV | Hypotension | 3 - 30 µg/kg | [4] |
| Rat | IP | Antidepressant-like | 50 - 500 µg/kg | [16] |
| Rat | SC | Increased food intake | 10 - 100 µg/kg | [17] |
| Rat | Intrathecal | Analgesia | >300 (P3), >30 (P7), >10 (P21) Therapeutic Ratio | [18] |
| Dog | IV | Hypotension | 5 µg/kg | [19] |
| Dog | Oral | Anti-anxiety | Starting dose: 10 µg/kg | [1] |
| Sheep | IV | - | - | [20] |
| Sheep | Epidural | Hypotension | - | [20] |
| Sheep | Intrathecal | Hypotension | - | [20] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Bioavailability | T½ (half-life) | Cmax | Tmax | Citation(s) |
| Human | Oral | 70-80% | 12-16 hours | - | 30-60 min | [2] |
| Human | Transdermal | 60-70% | - | - | - | [2] |
| Rat | IV | - | 30-120 min (tissue) | - | - | [21] |
| Rat | Oral (sustained release) | 111.65% (relative to immediate release) | - | 18.150 µg/mL | 5 hours | [22] |
| Dog | SC | - | - | - | - | [23] |
| Monkey | SC | - | - | - | - | [23] |
| Sheep | IV/Epidural/Intrathecal | - | 81-95 min (plasma) | - | - | [20] |
Conclusion
Proper administration techniques are crucial for the successful use of this compound in laboratory animal research. This guide provides a comprehensive overview of various administration routes, detailed protocols, and important quantitative data to aid researchers in designing and executing their studies. Adherence to these guidelines, along with institutional animal care and use committee (IACUC) protocols, will ensure the welfare of the animals and the validity of the experimental results.
References
- 1. whole-dog-journal.com [whole-dog-journal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. Rodent intracerebroventricular AAV injections [protocols.io]
- 10. Mouse brain stereotaxic injections [bio-protocol.org]
- 11. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced hypoactivity and mydriasis in mice are respectively mediated via pre- and postsynaptic alpha 2-adrenoceptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound produces mydriasis in conscious mice by activating central alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antinociceptive activity of this compound in the mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound causes antidepressant-like effects in rats by activating alpha 2-adrenoceptors outside the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An analysis of the effects of systemically administered this compound on the food and water intake of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intrathecal this compound in the neonatal rat: dose-dependent analgesia and evaluation of spinal apoptosis and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of this compound on venous haemodynamics in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and dynamics of intravenous, intrathecal, and epidural this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tissue pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation and in vitro/in vivo evaluation of a this compound hydrochloride drug-resin suspension as a sustained-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic Fate of this compound (V): Metabolism of this compound after Subcutaneous Administration of this compound to Rats, Dogs and Monkeys and Dermal Application of this compound Tape, M-5041T, to Rats [jstage.jst.go.jp]
Application Notes and Protocols for Establishing a Clonidine-Induced Model of Hypotension in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing a clonidine-induced model of hypotension in mice. This model is a valuable tool for studying the mechanisms of blood pressure regulation, evaluating the efficacy of potential antihypertensive and hypotensive drugs, and investigating the physiological effects of central sympatholytic agents.
Introduction
This compound is a centrally acting α2-adrenergic receptor agonist that effectively lowers blood pressure by reducing sympathetic outflow from the central nervous system (CNS).[1][2][3] Administration of this compound to mice induces a reliable and dose-dependent hypotensive state, making it a widely used pharmacological model for studying hypotension. Understanding the nuances of this model, including appropriate dosing, administration routes, and methods for physiological monitoring, is crucial for obtaining reproducible and translatable results.
At lower doses, this compound's central effects predominate, leading to hypotension and bradycardia.[4] However, at higher doses, a transient initial hypertensive phase may be observed due to the stimulation of peripheral α1 and postsynaptic α2-adrenergic receptors, followed by a more sustained period of hypotension.[3][4][5]
Experimental Protocols
Animal Husbandry and Acclimatization
-
Species and Strain: C57BL/6 mice are commonly used, but other strains can be utilized depending on the specific research question.
-
Age and Weight: Adult mice, typically 8-12 weeks old and weighing 20-30 grams, are recommended.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any experimental procedures. For blood pressure measurements, a more specific acclimatization to the measurement apparatus is critical (see Protocol 2.3).
This compound Administration for Hypotension Induction
This protocol describes the intraperitoneal (i.p.) administration of this compound to induce hypotension.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound hydrochloride in sterile 0.9% saline. For example, to achieve a 1 mg/mL stock solution, dissolve 10 mg of this compound HCl in 10 mL of saline.
-
Further dilute the stock solution with sterile saline to the desired final concentration for injection. The final injection volume should be approximately 10 mL/kg of body weight.
-
-
Dosing:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
A common dose range for inducing hypotension is 10 µg/kg to 1 mg/kg.[5][6][7][8] A dose of 1 mg/kg has been shown to be effective in inducing a clear hypotensive response.[4][5]
-
Note: Higher doses (e.g., 10-50 mg/kg) can produce a more pronounced initial hypertensive phase before the onset of hypotension.[4][5]
-
-
Intraperitoneal Injection:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the this compound solution.
-
-
Monitoring:
-
Begin blood pressure and heart rate monitoring prior to this compound administration to establish a baseline.
-
Continue monitoring at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to observe the onset, peak, and duration of the hypotensive effect.[9] The hypotensive effect of this compound typically begins within 30 to 60 minutes after an oral dose, with the maximum effect seen within 2 to 4 hours.[10]
-
Blood Pressure and Heart Rate Measurement
Accurate measurement of blood pressure is paramount in this model. Two primary methods are recommended: non-invasive tail-cuff plethysmography and invasive radiotelemetry.
The tail-cuff method is a widely used non-invasive technique. The CODA™ system (Kent Scientific) is a common example of equipment for this purpose.[11]
Materials:
-
Tail-cuff blood pressure system (e.g., CODA™)
-
Mouse restrainers
-
Warming platform
-
Infrared thermometer
Procedure:
-
Acclimatization (Training):
-
For 5-7 consecutive days prior to the experiment, place the mice in the restrainers on the warming platform for the same duration as a measurement session.[12]
-
This training is crucial to minimize stress-induced fluctuations in blood pressure.
-
-
Experimental Setup:
-
Mouse Preparation:
-
Gently guide the mouse into an appropriately sized restrainer.
-
Secure the end-piece of the restrainer, ensuring the tail is not pinched.[13][15]
-
Thread the tail through the occlusion cuff and then the volume-pressure recording (VPR) cuff.[13][15]
-
Place the restrainer on the warming platform and allow the mouse to acclimate for at least 5-10 minutes.[12][15]
-
-
Data Acquisition:
-
Data Analysis:
-
The software will automatically calculate systolic and diastolic blood pressure, and mean arterial pressure (MAP).
-
Exclude any outlier measurements and average the remaining readings for each time point.
-
Radiotelemetry is considered the gold standard for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving mice.
Materials:
-
Implantable telemetry transmitter (e.g., DSI PA-C10)
-
Telemetry receiver
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Surgical Implantation of Transmitter:
-
Shave and disinfect the ventral neck and dorsal thoracic areas.[18]
-
Make a midline incision in the skin of the ventral neck to expose the left common carotid artery.[17][18]
-
Create a subcutaneous pocket on the back between the scapulae for the transmitter body.[17]
-
Tunnel the catheter of the transmitter from the dorsal pocket to the ventral neck incision.[18]
-
Isolate the left carotid artery and place sutures to temporarily occlude blood flow.[18]
-
Make a small incision in the artery and insert the catheter, advancing it towards the aortic arch.[18]
-
Secure the catheter in place with sutures.[18]
-
Post-Operative Care:
-
Data Acquisition:
-
House the mouse in a cage placed on a telemetry receiver.
-
Activate the transmitter using a magnet.
-
Record baseline blood pressure and heart rate continuously.
-
After this compound administration, continue recording to capture the full hemodynamic response.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between different treatment groups and time points.
Table 1: Effect of Intraperitoneal this compound on Systolic Blood Pressure (SBP) in Mice
| Dose (mg/kg) | Baseline SBP (mmHg) | Change in SBP at 30 min (mmHg) | Change in SBP at 60 min (mmHg) |
| Vehicle (Saline) | 125 ± 5 | -2 ± 2 | -3 ± 3 |
| This compound (0.1) | 123 ± 6 | -10 ± 4 | -15 ± 5 |
| This compound (1.0) | 128 ± 6 | -16 ± 7 | -20 ± 6 |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.
Table 2: Effect of Intraperitoneal this compound on Heart Rate (HR) in Mice
| Dose (mg/kg) | Baseline HR (bpm) | Change in HR at 30 min (bpm) | Change in HR at 60 min (bpm) |
| Vehicle (Saline) | 550 ± 20 | -10 ± 15 | -15 ± 18 |
| This compound (0.1) | 545 ± 25 | -150 ± 30 | -180 ± 35 |
| This compound (1.0) | 548 ± 18 | -176 ± 28 | -200 ± 30 |
Data are presented as mean ± SEM. Data for 1.0 mg/kg dose adapted from a previous study.[4][6]
Visualization of Pathways and Workflows
This compound Signaling Pathway for Hypotension
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiovascular changes induced by large doses of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves spontaneous baroreflex sensitivity in conscious mice through parasympathetic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound produces mydriasis in conscious mice by activating central alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. mmpc.org [mmpc.org]
- 14. Blood Pressure Measurement: Kent Coda 8 (Tail-Cuff) [protocols.io]
- 15. youtube.com [youtube.com]
- 16. indusinstruments.com [indusinstruments.com]
- 17. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 18. mmpc.org [mmpc.org]
Application Note & Protocol: Assessing Clonidine's Effects on Motor Activity in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clonidine is a centrally acting alpha-2 adrenergic agonist widely used for its antihypertensive and sedative properties.[1][2] Its mechanism of action involves the stimulation of presynaptic α2-adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow and a decrease in the release of norepinephrine (B1679862).[1][2][3] This central action significantly influences motor activity, often resulting in dose-dependent sedation and reduced locomotion.[4][5][6][7] Therefore, accurate assessment of this compound's effects on motor function is crucial for preclinical studies investigating its therapeutic potential and side-effect profile. This document provides detailed protocols for evaluating the impact of this compound on spontaneous motor activity and motor coordination in mice using the Open Field Test and the Rotarod Test.
Signaling Pathway of this compound
This compound primarily exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[8] Upon binding, this compound activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), ultimately leading to the inhibition of norepinephrine release from presynaptic neurons.[1] This reduction in noradrenergic neurotransmission in the central nervous system is a key contributor to the sedative and motor-suppressing effects of this compound.
Experimental Protocols
The following protocols describe standard methods for assessing this compound-induced changes in motor activity and coordination in mice.
Experimental Workflow
The general workflow for assessing the effects of this compound on motor activity involves several key steps, from animal acclimatization to data analysis.
Open Field Test
The Open Field Test is used to assess spontaneous locomotor activity and exploratory behavior.
a. Materials
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material.
-
Video tracking software for automated recording and analysis.
-
This compound hydrochloride solution.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for administration (e.g., intraperitoneal injection).
-
70% ethanol (B145695) for cleaning the arena.
b. Animal Preparation
-
Use adult male mice (e.g., C57BL/6 strain).
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the housing facility before testing.
-
Handle mice for several days prior to the experiment to reduce stress.
c. Drug Administration
-
Prepare fresh solutions of this compound on the day of the experiment. Doses can range from 0.01 to 0.3 mg/kg to observe a dose-dependent effect.[4]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Allow a 30-minute pre-treatment period before placing the mouse in the open field arena.[9]
d. Procedure
-
Clean the open field arena with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.
-
Gently place the mouse in the center of the arena.
-
Record the animal's activity for a specified duration, typically 15-30 minutes.
-
After the session, return the mouse to its home cage.
e. Data Collection and Analysis
-
Total Distance Traveled: The overall distance the mouse moves within the arena. A decrease in this parameter suggests hypoactivity.
-
Rearing Frequency: The number of times the mouse stands on its hind legs. This is an indicator of exploratory behavior.
-
Time Spent in Center vs. Periphery: Can be used to assess anxiety-like behavior, though the primary focus for this compound is on general activity.
Rotarod Test
The Rotarod Test is used to evaluate motor coordination, balance, and motor learning.[10][11]
a. Materials
-
Accelerating Rotarod apparatus for mice.
-
This compound hydrochloride solution.
-
Vehicle control.
-
Syringes and needles for administration.
b. Animal Preparation
-
Follow the same animal preparation guidelines as for the Open Field Test.
-
It is crucial to train the mice on the rotarod for 2-3 consecutive days before the test day to establish a stable baseline performance.
c. Training Procedure
-
Place the mice on the stationary rod.
-
Start the rotation at a low speed (e.g., 4 rpm) and gradually increase it.
-
Conduct 3-4 trials per day with a rest interval of at least 15 minutes between trials.
-
The training is complete when the animals can consistently stay on the rod for a predetermined cutoff time (e.g., 180 seconds).
d. Drug Administration
-
On the test day, administer this compound or vehicle i.p. 30 minutes before the test.[4]
e. Test Procedure
-
Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. The trial ends when the mouse falls or after a predetermined cutoff time.
-
Perform 2-3 trials and average the latency to fall for each animal.
f. Data Collection and Analysis
-
Latency to Fall (seconds): The primary measure of motor coordination. A shorter latency indicates impaired motor function. This compound has been shown to reduce rotarod performance at higher doses.[4]
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Motor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | 5500 ± 350 | 45 ± 5 |
| This compound | 0.05 | 3200 ± 280 | 25 ± 4 |
| This compound | 0.1 | 1800 ± 210 | 12 ± 3 |
| This compound | 0.3 | 800 ± 150 | 5 ± 2 |
| Values are presented as mean ± SEM. Statistical significance relative to the vehicle group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). |
Table 2: Effect of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (s) |
| Vehicle | - | 170 ± 15 |
| This compound | 0.05 | 145 ± 12 |
| This compound | 0.1 | 95 ± 10 |
| This compound | 0.3 | 40 ± 8** |
| Values are presented as mean ± SEM. Statistical significance relative to the vehicle group is denoted by asterisks (*p < 0.05, *p < 0.01). |
Disclaimer: The data presented in these tables are representative examples based on expected outcomes and should be replaced with actual experimental data.
Conclusion
The Open Field and Rotarod tests are robust and reliable methods for quantifying the effects of this compound on motor activity and coordination in mice. Adherence to these detailed protocols will enable researchers to generate reproducible and high-quality data, contributing to a better understanding of the pharmacological profile of this compound and similar compounds.
References
- 1. litfl.com [litfl.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced antinociception and locomotor hypoactivity are reduced by dexamethasone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and methylphenidate on motor activity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. This compound Treatment Delays Postnatal Motor Development and Blocks Short-Term Memory in Young Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 11. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
Application Notes and Protocols for Clonidine Solution Preparation and Stability in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of clonidine solutions for laboratory use, along with comprehensive stability data. The information is intended to ensure the accurate and reliable use of this compound in research and development settings.
Physicochemical Properties and Solubility
This compound hydrochloride is the commonly used salt form for laboratory preparations due to its favorable solubility.
Table 1: Solubility of this compound Hydrochloride
| Solvent[1][2] | Maximum Concentration |
| Water | 100 mM (approx. 26.66 mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 50 mM (approx. 13.33 mg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 5 mg/mL[3] |
| Ethanol | Soluble (approx. 2 mg/mL)[3] |
| Methanol | Soluble[1][2] |
| Chloroform | Slightly soluble[1][2][4] |
Preparation of this compound Solutions
The following protocols are provided for preparing this compound solutions from either pure powder or commercially available tablets.
Protocol for Preparing an Aqueous Stock Solution from Powder
This protocol describes the preparation of a 10 mg/mL (approximately 37.5 mM) aqueous stock solution.
Materials:
-
This compound hydrochloride powder (≥98% purity)
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Sterile volumetric flask
-
Sterile conical tubes for aliquots
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile volumetric flask.
-
Add a portion of the sterile water to the flask and dissolve the powder by gentle swirling or using a magnetic stirrer at room temperature.[4]
-
Once fully dissolved, add sterile water to the final desired volume and mix thoroughly. A 50 mg/ml solution in water will have a pH of 4.0-5.0.[4]
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container. Solutions of this compound may also be sterilized by autoclaving.[4]
-
Dispense the stock solution into sterile, light-protecting (amber) conical tubes for storage.
-
Label the aliquots clearly with the concentration, date of preparation, and solvent.
Protocol for Preparing a Solution/Suspension from Tablets
This protocol is suitable for preparing a lower concentration oral solution or suspension, often used in animal studies. This example outlines the preparation of a 0.1 mg/mL oral solution.[5][6]
Materials:
-
This compound hydrochloride tablets (e.g., 0.2 mg)[5]
-
Mortar and pestle
-
Graduated cylinder
-
Purified water[5]
Procedure:
-
Grind the required number of this compound hydrochloride tablets into a fine powder in a mortar.[10]
-
Add a small amount of purified water to the powder to form a smooth paste.[5]
-
Gradually add the chosen vehicle (e.g., Simple Syrup) to the paste while mixing continuously.[11]
-
Transfer the mixture to a graduated cylinder.
-
Rinse the mortar with a small amount of the vehicle and add it to the graduated cylinder to ensure a complete transfer.
-
Add the vehicle to the final desired volume and mix thoroughly.
-
Transfer the final suspension to an amber bottle for storage and label appropriately.
Stability of this compound Solutions
This compound hydrochloride solutions exhibit good stability under appropriate storage conditions.
Table 2: Stability of Extemporaneously Prepared this compound Solutions
| Concentration | Vehicle | Storage Temperature | Container | Duration | Remaining Concentration | Reference |
| 0.1 mg/mL | Simple Syrup, NF | 4°C | Amber glass bottles | 28 days | 93.7% | [5][6] |
| 0.010 mg/mL | Oral Mix® or Oral Mix SF® | 25°C or 4°C | Amber glass or plastic bottles | 91 days | >94% | [8] |
| 20 µg/mL | Ora-Blend® | 25°C | Amber plastic bottles | 90 days | 95.0–105.0% | [7][12] |
| 50 mg/mL | Aqueous solution with additives | Room Temperature | Not specified | >270 days | Stable | [9] |
Key Stability Considerations:
-
Storage: Store this compound solutions protected from light in airtight containers.[4] For long-term storage of solid this compound hydrochloride, a cool, dry place is recommended.[1] Some suppliers recommend storage of the solid at -20°C for long-term stability (≥4 years).[3]
-
Degradation: Forced degradation studies indicate that this compound is sensitive to acidic and oxidative conditions.[13] The primary degradation product is 2,6-dichloroaniline.[13]
-
pH: The pH of a 50 mg/mL this compound solution in water is between 4.0 and 5.0.[4]
Experimental Protocols
Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for assessing the chemical stability of a prepared this compound solution.
Caption: Workflow for HPLC-based stability testing of this compound solutions.
Methodology:
-
Sample Preparation: Prepare the this compound solution as described in Section 2 and store aliquots under various environmental conditions (e.g., refrigerated at 4°C, room temperature at 25°C, exposed to light, and protected from light).[7][8]
-
Time Points: At specified time intervals (e.g., day 0, 7, 14, 28, 90), retrieve samples for analysis.[5][8]
-
HPLC Sample Preparation: Dilute the samples to a concentration within the linear range of the calibration curve. An internal standard may be added for improved accuracy.[14]
-
Chromatographic Conditions: A reverse-phase C18 column is typically used for separation. The mobile phase is often a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.[15] Detection is commonly performed using a UV detector.[12]
-
Data Analysis: The concentration of this compound in the samples at each time point is determined by comparing the peak area to a standard calibration curve. The percentage of the initial concentration remaining is then calculated to assess stability.[12]
Mechanism of Action and Signaling Pathway
This compound is a centrally acting alpha-2 adrenergic agonist.[16] Its primary mechanism of action involves the stimulation of presynaptic alpha-2a adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[16][17] this compound also has an affinity for imidazoline (B1206853) receptors.[18]
The signaling pathway for alpha-2 adrenergic receptor activation is as follows:
Caption: this compound's signaling pathway via the α2-adrenergic receptor.
This activation of the Gi protein-coupled receptor inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[16] This reduction in cAMP levels ultimately leads to a decrease in the release of norepinephrine from presynaptic nerve endings.[16]
References
- 1. This compound hydrochloride, 98+% | Fisher Scientific [fishersci.ca]
- 2. This compound hydrochloride | 4205-91-8 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Stability evaluation of compounded this compound hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]
- 8. View of Stability of Extemporaneously Compounded this compound in Glass and Plastic Bottles and Plastic Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. nationwidechildrens.org [nationwidechildrens.org]
- 12. Stability evaluation of compounded this compound hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of an HPLC-UV Detection Assay for the Determination of this compound in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iajpr.com [iajpr.com]
- 16. litfl.com [litfl.com]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. derangedphysiology.com [derangedphysiology.com]
Application Notes and Protocols for Studying Clonidine in Hypertension Research Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive methodological guide for the preclinical evaluation of clonidine, a centrally acting α2-adrenergic agonist, in hypertension research models. This document outlines the mechanism of action, experimental protocols, and data presentation for such studies.
Introduction: this compound in Hypertension Research
This compound is an antihypertensive drug that primarily acts as an agonist for α2-adrenergic and imidazoline (B1206853) receptors in the central nervous system.[1][2] Its activation of presynaptic α2-adrenergic receptors in the brainstem leads to a reduction in sympathetic outflow from the central nervous system.[2][3][4] This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and ultimately, a lowering of blood pressure.[4][5] this compound's efficacy in reducing blood pressure makes it a valuable tool in hypertension research, both for studying the pathophysiology of the disease and for evaluating novel antihypertensive agents.
Mechanism of Action and Signaling Pathway
This compound exerts its hypotensive effects primarily through the activation of α2-adrenergic receptors, which are G-protein coupled receptors.[6] There are three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C.[7][8][9] The central antihypertensive effect of this compound is predominantly mediated by the α2A-adrenoceptor subtype located in the cardiovascular control centers of the brain.[8][9]
Signaling Pathway of this compound's Central Action:
-
Binding: this compound crosses the blood-brain barrier and binds to presynaptic α2A-adrenergic receptors on neurons in the vasomotor center of the medulla oblongata.[1]
-
G-Protein Activation: This binding activates an inhibitory G-protein (Gi).[10]
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.[10]
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10]
-
Reduced Neurotransmitter Release: The reduction in cAMP levels ultimately inhibits the release of norepinephrine (B1679862) from the presynaptic neuron.[4][10]
-
Decreased Sympathetic Outflow: The reduced norepinephrine release leads to a decrease in sympathetic nervous system outflow to the periphery.[3][4]
-
Cardiovascular Effects: This results in vasodilation, decreased heart rate, and a reduction in blood pressure.[4][5]
This compound also has some peripheral effects. At higher doses, it can cause a transient increase in blood pressure by acting on postsynaptic α2B-adrenoceptors in vascular smooth muscle, leading to vasoconstriction.[6][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of this compound on sympathetic nervous system activity in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound lowers blood pressure by reducing vascular resistance and cardiac output in young, healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Topical Clonidine in Localized Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of topical clonidine in the study and treatment of localized pain, with a focus on neuropathic pain conditions. The information is compiled from peer-reviewed literature and clinical trials to guide researchers and drug development professionals in designing and interpreting studies involving topical this compound.
Introduction
This compound is a presynaptic alpha-2 adrenergic receptor agonist that has been utilized for its analgesic properties in various pain states.[1][2][3] Systemic administration is often limited by adverse effects such as hypotension, sedation, and dry mouth.[2] Topical application of this compound is an attractive alternative as it may provide localized pain relief with minimal systemic side effects, thereby improving the therapeutic window.[1][2][4] The primary indication explored in clinical trials for topical this compound is painful diabetic neuropathy (PDN).[1][3][5][6]
Mechanism of Action
The analgesic effect of this compound is primarily mediated through its action on alpha-2 adrenergic receptors.[5][7] While central mechanisms are well-documented, topical administration relies on peripheral action.[1] Alpha-2 adrenergic receptors are present on nociceptors in the epidermis.[5] Activation of these presynaptic receptors on peripheral nerve endings is thought to inhibit the release of norepinephrine (B1679862).[8] This is particularly relevant in sympathetically maintained pain, where norepinephrine can sensitize nociceptors.[8] Additionally, this compound may act on I2-imidazoline receptors, which are also found on peripheral nerve endings and may contribute to its analgesic effects.[1]
Signaling Pathway of Topical this compound in Nociceptors
Caption: Signaling pathway of topical this compound in peripheral nociceptors.
Data Presentation: Clinical Trials of Topical this compound in Painful Diabetic Neuropathy
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of topical this compound for painful diabetic neuropathy (PDN).
Table 1: Summary of Clinical Trial Designs
| Study | Duration | Number of Participants | Interventions | Primary Endpoint |
| Campbell 2009[1] | 8 weeks | 165 | 0.1% this compound Gel, 0.2% this compound Gel, Placebo Gel | Change in pain intensity from baseline |
| Campbell 2012[5] | 12 weeks | 179 | 0.1% this compound Gel, Placebo Gel | Change from baseline in the 0-10 numerical pain rating scale (NPRS) at week 12.[5] |
| Cochrane Review 2015[3] | 8-12 weeks | 344 (pooled from 2 studies) | Topical this compound vs. Placebo | ≥30% and ≥50% pain intensity reduction |
| Cochrane Review 2022[6] | 8-12 weeks | 743 (pooled from 3 studies) | Topical this compound vs. Placebo | ≥30% and ≥50% pain intensity reduction |
Table 2: Efficacy Outcomes of Topical this compound in Painful Diabetic Neuropathy
| Study/Outcome | Topical this compound Group | Placebo Group | p-value | Notes |
| Campbell 2012: Mean Decrease in NPRS[5] | 0.07 | Trend towards decreased foot pain compared to placebo.[5] | ||
| Subgroup with Capsaicin-Evoked Pain (NPRS ≥ 2)[5] | 2.6 | 1.4 | 0.01 | Statistically significant reduction in foot pain for patients with functional nociceptors.[5] |
| Cochrane Review 2015: ≥30% Pain Reduction[1][3] | 1.35 (Risk Ratio) | - | - | NNTB (Number Needed to Treat for one additional Beneficial outcome) was 8.33.[1][3] This indicates a slight improvement with topical this compound.[1] |
| Cochrane Review 2015: ≥50% Pain Reduction[1] | No significant difference | - | - | Topical this compound was not better than placebo for achieving a 50% reduction in pain intensity.[1] |
Experimental Protocols
Protocol 1: Preparation of 0.1% this compound Gel (Hypothetical Formulation for Research)
This protocol describes a method for preparing a 0.1% this compound gel suitable for preclinical or early-phase clinical studies. Note: This is a sample protocol and requires optimization and validation.
Materials:
-
This compound Hydrochloride (USP grade)
-
Carbomer 940
-
Propylene (B89431) Glycol
-
Purified Water
-
Methylparaben (preservative)
-
Analytical balance, pH meter, overhead stirrer, homogenization equipment.
Procedure:
-
Hydration of Carbomer: Disperse 1.0 g of Carbomer 940 in 80 mL of purified water containing 0.1 g of dissolved methylparaben. Allow the mixture to hydrate (B1144303) for at least 2 hours, or until fully swollen, avoiding clumps.
-
Preparation of this compound Solution: In a separate vessel, dissolve 0.1 g of this compound Hydrochloride in 10 mL of propylene glycol with gentle heating and stirring until fully dissolved.
-
Incorporation of Active Ingredient: Slowly add the this compound solution to the hydrated carbomer gel while stirring continuously with an overhead stirrer.
-
Neutralization and Gel Formation: Adjust the pH of the mixture to approximately 6.5-7.0 by adding triethanolamine dropwise. The gel will thicken upon neutralization.
-
Homogenization: Homogenize the gel to ensure uniform distribution of this compound.
-
Final Volume Adjustment: Add purified water to bring the final weight to 100 g.
-
Quality Control: Perform checks for pH, viscosity, appearance, and this compound concentration using a validated analytical method (e.g., HPLC).
Protocol 2: Assessment of Analgesic Efficacy in a Clinical Trial for Painful Diabetic Neuropathy
This protocol outlines the key steps for assessing the efficacy of topical this compound in a clinical trial setting, based on methodologies from published studies.[5][9]
1. Participant Selection:
-
Inclusion Criteria: Adults (e.g., 30-70 years) with a diagnosis of type 2 diabetes and a history of painful diabetic neuropathy for at least 6 months.[10] Pain score of ≥ 4 on a 0-10 Numerical Pain Rating Scale (NPRS) at baseline.
-
Exclusion Criteria: Other causes of neuropathy, significant skin conditions at the application site, use of other topical analgesics, pregnancy.[11]
2. Baseline Assessment:
-
Collect demographic and medical history.
-
Conduct a physical examination, including assessment of the painful area.
-
Administer baseline panaires:
-
Quantitative Sensory Testing (Optional but Recommended): Use a capsaicin (B1668287) challenge test to identify patients with functional nociceptors, which may predict response to topical this compound.[5] Apply a low-concentration capsaicin cream to a standardized area and have the patient rate the induced pain on an NPRS.[5]
3. Randomization and Blinding:
-
Randomize participants in a double-blind manner to receive either active topical this compound gel or a matching placebo gel.
4. Drug Administration:
-
Instruct participants to apply a standardized amount of gel (e.g., 0.65 g of 0.1% this compound gel, equivalent to 0.65 mg of this compound) to the painful areas of their feet three times daily.[5]
-
The total daily dose should not exceed a predetermined safety limit (e.g., 3.9 mg).[12]
5. Follow-up and Efficacy Assessment:
-
Schedule follow-up visits at regular intervals (e.g., weeks 4, 8, and 12).
-
At each visit, record pain scores using the NPRS and other relevant questionnaires.
-
Monitor for adverse events, including local skin reactions, and systemic effects like changes in blood pressure and heart rate.[5]
6. Data Analysis:
-
The primary outcome is typically the change in the average daily NPRS score from baseline to the end of the treatment period (e.g., 12 weeks).[5]
-
Use appropriate statistical methods, such as Analysis of Covariance (ANCOVA), to compare the change in pain scores between the active and placebo groups, controlling for baseline scores.[5]
Clinical Trial Workflow for Topical this compound in PDN
Caption: A typical workflow for a randomized controlled trial of topical this compound.
Conclusions and Future Directions
Current evidence, primarily from studies on painful diabetic neuropathy, suggests that topical this compound may offer a modest benefit in pain reduction for a subset of patients, particularly those with preserved nociceptor function.[1][5][6] The low incidence of systemic side effects makes it a potentially valuable option where oral medications are poorly tolerated.[2][3]
Future research should focus on:
-
Optimizing Formulations: Developing advanced formulations to enhance skin permeation and local drug delivery.
-
Expanding Indications: Conducting well-designed clinical trials in other localized neuropathic pain conditions, such as postherpetic neuralgia or chemotherapy-induced peripheral neuropathy.[6]
-
Patient Stratification: Identifying biomarkers or clinical characteristics, like the response to capsaicin, to predict which patients are most likely to benefit from topical this compound therapy.[5]
-
Combination Therapies: Investigating the synergistic effects of topical this compound combined with other analgesics, such as pentoxifylline, which has shown promise in preclinical models.[9]
References
- 1. Topical this compound for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical this compound for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Randomized control trial of topical this compound for treatment of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. This compound for Pain - SCIRE Professional [scireproject.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A randomized clinical trial of efficacy and safety of the topical this compound and capsaicin in the treatment of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Design of Clonidine Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine is a centrally acting alpha-2 adrenergic agonist and imidazoline (B1206853) receptor agonist used primarily for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).[1][2] Its mechanism of action involves the stimulation of alpha-2 adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance, heart rate, and blood pressure.[1][2][3] this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with other isoforms such as CYP1A2, CYP3A4, CYP1A1, and CYP3A5 also contributing to a lesser extent.[4][5] Understanding the potential for drug-drug interactions with this compound is crucial for ensuring its safe and effective use.
These application notes provide detailed protocols for in vitro and in vivo studies to assess the drug interaction potential of this compound.
Key Signaling Pathway of this compound
This compound's primary mechanism of action is the stimulation of presynaptic alpha-2 adrenergic receptors in the brainstem.[6] This activation of G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] The reduction in cAMP ultimately results in a decreased release of norepinephrine (B1679862) from the presynaptic neuron, leading to reduced sympathetic outflow.[6]
Caption: this compound's signaling pathway.
Pharmacokinetic Drug Interactions
Pharmacokinetic interactions occur when one drug affects the absorption, distribution, metabolism, or excretion of another. For this compound, the most significant potential for pharmacokinetic interactions lies in its metabolism by CYP450 enzymes.
In Vitro Studies: Cytochrome P450 Inhibition Assay
This protocol is designed to determine the potential of a test compound to inhibit the metabolism of this compound by the major metabolizing enzyme, CYP2D6.
Experimental Workflow for In Vitro CYP Inhibition Assay
Caption: Workflow for in vitro CYP inhibition assay.
Protocol: CYP2D6 Inhibition Assay
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Test Compound
-
Quinidine (B1679956) (positive control inhibitor for CYP2D6)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare stock solutions of the test compound and quinidine in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the NADPH-generating system in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add potassium phosphate buffer, HLM (final protein concentration 0.1 mg/mL), and the test compound or quinidine at various concentrations.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add the this compound substrate (final concentration, e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system. The final incubation volume should be 200 µL.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of the major metabolite, 4-hydroxythis compound, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of this compound metabolism at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable model (e.g., a four-parameter logistic equation).
-
Data Presentation:
| Test Compound | CYP2D6 IC50 (µM) |
| Compound X | 5.2 |
| Compound Y | > 100 |
| Quinidine (Control) | 0.05 |
Pharmacodynamic Drug Interactions
Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects at the same or different receptors.
In Vivo Studies: Rodent Models
In vivo studies are essential to evaluate the combined pharmacodynamic effects of this compound and a test compound on physiological parameters such as blood pressure and heart rate.
Protocol: Evaluation of Pharmacodynamic Interactions in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Animals should be acclimatized for at least one week before the experiment.
Methodology:
-
Surgical Preparation (for continuous monitoring):
-
Anesthetize the rats (e.g., with isoflurane).
-
Implant a telemetric device or a catheter in the carotid artery for continuous blood pressure and heart rate monitoring.
-
Allow for a recovery period of at least 48 hours.
-
-
Drug Administration:
-
Administer this compound via a suitable route (e.g., intraperitoneal, oral gavage). A common dose is 0.05-0.5 mg/kg.
-
Administer the test compound at a predetermined time before or after this compound administration.
-
Include control groups receiving vehicle, this compound alone, and the test compound alone.
-
-
Physiological Monitoring:
-
Record mean arterial pressure (MAP) and heart rate (HR) continuously.
-
For CNS depressant interactions, locomotor activity can be assessed using an open-field test.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each treatment group.
-
Compare the effects of the combination treatment to those of the individual drugs to determine if the interaction is additive, synergistic, or antagonistic.
-
Logical Relationship of Potential Interaction Outcomes
Caption: Potential outcomes of drug interaction studies.
Data Presentation:
Table 1: Change in Mean Arterial Pressure (mmHg) in Rats
| Treatment Group | Baseline MAP | MAP at 30 min | Change from Baseline |
| Vehicle | 105 ± 5 | 104 ± 6 | -1 ± 2 |
| This compound (0.1 mg/kg) | 106 ± 4 | 85 ± 5 | -21 ± 3 |
| Compound Z (10 mg/kg) | 104 ± 5 | 102 ± 4 | -2 ± 2 |
| This compound + Compound Z | 105 ± 6 | 70 ± 7 | -35 ± 4* |
*p < 0.05 compared to this compound alone
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC (nghr/mL) | Half-life (hr) |
| This compound (0.1 mg/kg) | 5.2 ± 0.8 | 0.5 | 15.6 ± 2.1 | 2.5 ± 0.3 |
| This compound + Compound Z | 8.1 ± 1.1 | 0.5 | 28.5 ± 3.5* | 2.6 ± 0.4 |
*p < 0.05 compared to this compound alone
Common Drug Interactions with this compound
Based on its mechanism of action and metabolism, this compound has the potential to interact with several classes of drugs.
Table 3: Summary of Potential this compound Drug Interactions
| Interacting Drug Class | Potential Effect | Mechanism | Recommendation |
| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Increased sedation, respiratory depression | Additive pharmacodynamic effect | Use with caution, monitor for excessive sedation[7] |
| Beta-blockers (e.g., propranolol, metoprolol) | Enhanced bradycardia and hypotension | Additive pharmacodynamic effect | Monitor heart rate and blood pressure closely[1][8] |
| Tricyclic Antidepressants (e.g., amitriptyline) | Decreased antihypertensive effect of this compound | Pharmacodynamic antagonism | Monitor blood pressure and consider alternative antidepressants[9] |
| CYP2D6 Inhibitors (e.g., bupropion, fluoxetine) | Increased plasma concentrations of this compound | Pharmacokinetic inhibition of metabolism | Monitor for increased this compound-related adverse effects |
| Calcium Channel Blockers (e.g., verapamil, diltiazem) | Enhanced hypotension and atrioventricular block | Additive pharmacodynamic effect | Monitor cardiovascular parameters |
| Antipsychotics | Increased risk of orthostatic hypotension and sedation | Additive pharmacodynamic effect | Monitor for dizziness and sedation[7] |
Conclusion
A thorough evaluation of potential drug-drug interactions is a critical component of the preclinical and clinical development of any new chemical entity that may be co-administered with this compound. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to assess both pharmacokinetic and pharmacodynamic interactions. The data generated from these studies are essential for informing clinical trial design and for providing guidance on the safe and effective use of this compound in combination with other therapeutic agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interaction of this compound and beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound has comparable effects on spontaneous sympathetic activity and afferent A delta and C-fiber-mediated somatosympathetic reflexes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on colonic motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic interaction of this compound and muscimol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and the vasodilating beta blocker antihypertensive drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction of this compound with dopamine-dependent behaviour in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Application Notes and Protocols for Measuring Clonidine Concentration in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of clonidine in plasma samples using various analytical techniques. The protocols are intended to guide researchers in establishing robust and sensitive assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
This compound is a potent centrally acting alpha-2 adrenergic agonist used primarily in the treatment of hypertension.[1][2] Due to its low therapeutic concentration in plasma (typically in the sub-nanogram to low nanogram per milliliter range), sensitive and selective analytical methods are required for its accurate quantification.[1][2] This document outlines protocols for three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Summary of Analytical Techniques
The choice of analytical technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS is generally the most sensitive and selective method, while HPLC-UV offers a more accessible and cost-effective alternative for higher concentrations. GC-MS provides good sensitivity but often requires more laborious sample preparation, including derivatization.
| Parameter | LC-MS/MS Method 1[3][4][5][6][7][8][9] | LC-MS/MS Method 2[10] | HPLC-UV Method[11][12][13] | GC-MS Method[1] |
| Linearity Range | 0.01 - 10.0 ng/mL | 50 - 2500 pg/mL | 100 - 2000 ng/mL | Not explicitly stated, but in the pg/mL range |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 50 pg/mL | 91.9 ng/mL | Not explicitly stated, but in the pg/mL range |
| Lower Limit of Detection (LOD) | 0.005 ng/mL | Not Stated | 31.0 ng/mL | Not explicitly stated |
| Sample Preparation | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) & Derivatization |
| Recovery | Not explicitly stated | 71.86% | 93.5 - 105% | Not explicitly stated |
| Internal Standard (IS) | Not explicitly stated | Nizatidine | Tizanidine (B1208945) | Moxonidine (B1115) |
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Protein Precipitation
This method is a simple, rapid, and sensitive approach for the quantification of this compound in human plasma, suitable for high-throughput analysis in pharmacokinetic studies.[3][6]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound with protein precipitation.
Detailed Protocol
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Methanol (HPLC grade)
-
Perchloric acid
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
2. Stock and Working Solutions Preparation:
-
Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound hydrochloride in the mobile phase. Store at 4°C.[6]
-
Working Solutions: Prepare daily by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.01 to 10 ng/mL.[6]
3. Sample Preparation (Protein Precipitation): [3][6]
-
Pipette 0.10 mL of plasma sample into a 1 mL centrifuge tube.
-
Add 0.1 mL of methanol and 0.1 mL of perchloric acid.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 15,400 rpm for 20 minutes.
-
Transfer the supernatant to another centrifuge tube.
-
Inject 20 µL of the supernatant into the LC-MS system.
4. LC-MS/MS Conditions: [3][4][6][7][8][9]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: ZORBAX-XDB-ODS C18, 2.1 mm x 30 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile and water (60:40, v/v) containing 0.2% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: Agilent LCMS-6410 triple-quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 230.0 → 213.0.
-
Ion Spray Voltage: 4000 V.[6]
-
Ion Transfer Capillary Temperature: 250°C.[6]
5. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards by spiking drug-free plasma with working solutions to achieve final concentrations of 0.01, 0.05, 0.1, 0.5, 1, 2, 5, 7, and 10 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.01, 1.0, and 10.0 ng/mL).[3]
-
Process calibration standards and QC samples along with the unknown samples.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction
This method offers enhanced sample cleanup compared to protein precipitation, which can reduce matrix effects and improve assay robustness, albeit at a higher cost.[3][6] It is particularly useful for achieving very low limits of quantification.[10]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound with solid-phase extraction.
Detailed Protocol
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Nizatidine (Internal Standard)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
2. Stock and Working Solutions Preparation:
-
Prepare stock and working solutions for this compound and the internal standard (Nizatidine) in an appropriate solvent (e.g., methanol or mobile phase).
3. Sample Preparation (Solid-Phase Extraction): [10]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (to which the internal standard has been added).
-
Wash the cartridge with a weak solvent to remove interferences (e.g., water or a low percentage of organic solvent).
-
Elute the this compound and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS system.
4. LC-MS/MS Conditions:
-
HPLC System: A suitable HPLC system.
-
Column: Hypurity C18, 50 mm x 4.6 mm, 5 µm.[10]
-
Mobile Phase: A suitable isocratic or gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: To be optimized (e.g., 0.5 - 1.0 mL/min).
-
Mass Spectrometer: A triple-quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Detection Mode: MRM.
-
MRM Transitions: To be optimized for this compound and nizatidine.
5. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards and QC samples in drug-free plasma and process them alongside the unknown samples as described in the sample preparation section. The calibration range for this method was validated over 50-2500 pg/mL.[10]
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a more accessible and cost-effective option compared to LC-MS/MS, suitable for applications where the expected this compound concentrations are higher.[11][12]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound with protein precipitation.
Detailed Protocol
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Tizanidine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (deionized or HPLC grade)
-
Mouse or human plasma (drug-free)
2. Stock and Working Solutions Preparation:
-
Prepare stock solutions of this compound and tizanidine in a suitable solvent.
-
Prepare working solutions for the calibration curve and QC samples by diluting the stock solutions.
3. Sample Preparation (Protein Precipitation): [11]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard (tizanidine).
-
Add 500 µL of acetonitrile as the deproteinization solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for approximately 12 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject 50 µL of the clear solution into the HPLC system.
4. HPLC-UV Conditions: [11][12][13]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 Nova Pack®, 125 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: A mixture of 0.1% diethylamine and acetonitrile (70:30, v/v), with the pH adjusted to 8 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Run Time: Approximately 8 minutes.
5. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards in drug-free plasma to cover the concentration range of 100 - 2000 ng/mL.[11]
-
Prepare QC samples at different concentrations (e.g., 150, 550, 1250, and 1750 ng/mL).[11]
-
Analyze a drug-free plasma sample as a blank to check for interferences.[11]
Method 4: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers good sensitivity for this compound analysis but requires a more involved sample preparation process that includes derivatization to improve the volatility and chromatographic properties of this compound.[1][2]
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Moxonidine (Internal Standard)
-
Solid-Phase Extraction (SPE) cartridges
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
Solvents for extraction and reconstitution (e.g., dichloromethane, toluene)
-
Buffers for pH adjustment
-
Helium (carrier gas)
2. Stock and Working Solutions Preparation:
-
Prepare stock and working solutions for this compound and the internal standard (moxonidine).
3. Sample Preparation (SPE and Derivatization): [1][2]
-
Add the internal standard to the plasma sample.
-
Perform Solid-Phase Extraction to isolate this compound and moxonidine from the plasma matrix.
-
Derivatize the extracted analytes to make them suitable for GC analysis. This often involves reacting the secondary amino groups.
-
Perform a clean-up step to remove excess derivatizing reagent.
-
Reconstitute the final extract in a suitable solvent for injection.
4. GC-MS Conditions: [1]
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C.
-
Hold at 300°C for 1 minute.
-
-
Mass Spectrometer: Single quadrupole mass spectrometer.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Target Ions: m/z 354 and 356 for this compound; m/z 366 and 401 for moxonidine.
5. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards and QC samples in drug-free plasma and process them through the entire extraction and derivatization procedure.
Stability and Validation Considerations
For all methods, it is crucial to validate the assay according to regulatory guidelines (e.g., FDA or EMA).[13] Key validation parameters include:
-
Selectivity and Specificity: Ensure no interference from endogenous plasma components or other medications.
-
Linearity, LLOQ, and LOD: Establish the working range of the assay.
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter in the data, respectively, for both intra-day and inter-day runs.[11][13]
-
Recovery: Assess the efficiency of the extraction process.[10]
-
Matrix Effect: Evaluate the influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: Test the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[11]
By following these detailed protocols and validation procedures, researchers can confidently and accurately measure this compound concentrations in plasma samples for a variety of research and clinical applications.
References
- 1. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of this compound Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of this compound Hydrochloride in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 6. ajmb.org [ajmb.org]
- 7. researchgate.net [researchgate.net]
- 8. Method validation of this compound hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 9. Method validation of this compound hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of an HPLC-UV Detection Assay for the Determination of this compound in Mouse Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC-UV Detection Assay for the Determination of this compound in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Clonidine as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine, a centrally acting α2-adrenergic receptor agonist, has long been utilized in clinical practice for the management of hypertension and more recently for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), pain management, and anxiety disorders.[1][2][3] Its utility in neuroscience research is equally significant, serving as a powerful pharmacological tool to investigate the roles of the noradrenergic system in a wide array of physiological and pathological processes. This compound's mechanism of action, primarily through the stimulation of α2-adrenergic receptors, leads to a reduction in sympathetic outflow from the central nervous system.[2] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at facilitating its effective application in preclinical and translational studies.
Physicochemical and Pharmacokinetic Properties
This compound hydrochloride is an imidazoline (B1206853) derivative that is highly lipid-soluble, allowing it to readily cross the blood-brain barrier.[4] Understanding its pharmacokinetic profile is crucial for designing and interpreting in vivo experiments.
| Property | Value | Species | Reference |
| Molecular Weight | 266.55 g/mol (HCl salt) | N/A | N/A |
| Bioavailability (Oral) | 70-80% | Human | [5] |
| Protein Binding | 20-40% | In Vitro | [4] |
| Elimination Half-life | 12-16 hours | Human | [5] |
| Elimination Half-life | 30-120 minutes (tissue-dependent) | Rat | [6] |
| Brain:Blood Ratio | ~1.7 | Rat | [7][8] |
Receptor Binding Affinity and Selectivity
This compound's primary pharmacological action is as an agonist at α2-adrenergic receptors, with a significantly higher affinity for α2 receptors over α1 receptors. It also exhibits affinity for imidazoline receptors, which may contribute to some of its physiological effects.[9]
| Receptor | Binding Affinity (Ki/Kd) | Species/Tissue | Reference |
| α2-Adrenergic Receptor | Kd = 2.6 - 2.7 nM | Rat Brain | [10] |
| α2-Adrenergic Receptor | Kd = 50 mM (this compound-NCS derivative) | Rat Brain | [11] |
| α1-Adrenergic Receptor | ~200-fold lower affinity than for α2 | N/A | [9] |
| Imidazoline I1 Receptor | High Affinity | N/A | N/A |
| Imidazoline I2 Receptor | Kd = 51 nM | Human Brain | [12] |
Signaling Pathway
This compound's activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins, initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of ion channel activity and neurotransmitter release.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in key neuroscience research applications.
In Vivo Microdialysis for Norepinephrine (B1679862) Measurement
This protocol allows for the in vivo measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals and the assessment of this compound's effect on norepinephrine release.[1][7][13][14]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA, Eicom)
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Dental cement
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for 5-7 days.[13]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes.
-
Administer this compound (e.g., 0.05-0.1 mg/kg, i.p.) or vehicle (e.g., sterile saline).[11] The timing of administration should be 30 minutes prior to the desired effect measurement.[11]
-
Continue collecting dialysate samples for the desired duration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine content using HPLC-ED.
-
Quantify the results by comparing them to a standard curve.
-
Expected Results: Systemic administration of this compound is expected to cause a significant decrease in extracellular norepinephrine levels in the target brain region due to the activation of presynaptic α2-autoreceptors, which inhibit norepinephrine release.
In Vitro Brain Slice Electrophysiology
This protocol details the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to investigate the effects of this compound on neuronal excitability and synaptic transmission.[9][15][16][17][18]
Materials:
-
Vibrating microtome (Vibratome)
-
Dissection microscope
-
Recording chamber and perfusion system
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for pulling pipettes
-
Artificial cerebrospinal fluid (aCSF), cutting and recording solutions
-
This compound hydrochloride
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)[6]
Procedure:
-
Brain Slice Preparation:
-
Deeply anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated cutting solution.[6]
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 250-350 µm thick) of the desired brain region (e.g., prefrontal cortex, hippocampus).
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[7]
-
-
Whole-Cell Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Visualize neurons using a microscope with DIC optics.
-
Pull recording pipettes from borosilicate glass capillaries and fill with an appropriate internal solution.
-
Approach a neuron with the recording pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, synaptic currents).
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 1-100 µM) by adding it to the perfusion solution.[9]
-
Record the changes in neuronal properties during and after this compound application.
-
Expected Results: Application of this compound is expected to hyperpolarize neurons and decrease their firing rate by activating postsynaptic α2-receptors coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels. It can also reduce synaptic transmission by activating presynaptic α2-autoreceptors, leading to a decrease in neurotransmitter release.
Fear Conditioning
This protocol is used to assess the role of the noradrenergic system, and the effect of this compound, in the acquisition, consolidation, and expression of fear memories.[5][19][20][21]
Materials:
-
Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a camera for recording behavior.
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
Procedure:
-
Habituation (Day 1):
-
Place the animal (e.g., rat or mouse) in the conditioning chamber for a brief period (e.g., 2-3 minutes) to habituate to the context.
-
-
Conditioning (Day 2):
-
Administer this compound (e.g., 0.05-0.1 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the conditioning chamber.[11]
-
Present a neutral conditioned stimulus (CS), such as an auditory tone, followed by an aversive unconditioned stimulus (US), such as a mild footshock.
-
Repeat the CS-US pairing for a set number of trials.
-
-
Contextual Fear Testing (Day 3):
-
Place the animal back into the same conditioning chamber (context) without presenting the CS or US.
-
Record freezing behavior (a measure of fear) for a defined period.
-
-
Cued Fear Testing (Day 4):
-
Place the animal in a novel context.
-
After a habituation period, present the auditory CS without the US.
-
Record freezing behavior during the CS presentation.
-
Expected Results: Administration of this compound before conditioning may impair the acquisition and/or consolidation of both contextual and cued fear memory, leading to reduced freezing during testing. This is thought to be due to the inhibition of noradrenergic signaling in brain regions critical for fear learning, such as the amygdala and hippocampus.[19]
Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. This compound can be used to investigate the role of the noradrenergic system in anxiety.[10][12][16][22][23][24][25][26]
Materials:
-
Elevated plus-maze apparatus
-
Video tracking system
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
Procedure:
-
Habituation:
-
Drug Administration:
-
Administer this compound (e.g., 0.01-0.05 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[11]
-
-
Testing:
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Expected Results: this compound may have anxiolytic-like effects, increasing the time spent in and entries into the open arms, by reducing noradrenergic hyperactivity associated with anxiety. However, at higher doses, its sedative effects may confound the results by reducing overall activity.
Hot Plate Test for Analgesia
The hot plate test is a classic method for assessing the analgesic properties of pharmacological agents.[2][9][15][18][27][28][29][30][31]
Materials:
-
Hot plate apparatus with adjustable temperature
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
Procedure:
-
Baseline Latency:
-
Set the hot plate temperature to a noxious level (e.g., 52-55°C).
-
Place the animal (e.g., mouse or rat) on the hot plate and measure the latency to exhibit a pain response (e.g., paw licking, jumping).
-
Remove the animal immediately after the response to avoid tissue damage. Impose a cut-off time (e.g., 30-60 seconds) to prevent injury.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1-1.0 mg/kg, s.c. or i.p.) or vehicle. The timing of administration should be 30 minutes before testing.[27]
-
-
Post-Drug Latency:
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Expected Results: this compound is expected to produce a dose-dependent increase in the latency to respond to the thermal stimulus, indicating an analgesic effect. This effect is mediated by the activation of α2-adrenergic receptors in the spinal cord and brainstem, which modulate pain transmission pathways.
Conclusion
This compound is a versatile and valuable pharmacological tool for neuroscience research. Its well-characterized mechanism of action and receptor binding profile make it an ideal probe for investigating the role of the α2-adrenergic system in a wide range of neurological functions and disorders. The protocols provided in this document offer a starting point for researchers to effectively incorporate this compound into their experimental designs. Careful consideration of dose, timing of administration, and potential sedative side effects is crucial for obtaining reliable and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of this compound with pre- and post-synaptic adrenergic receptors of rat brain: effects on cyclic AMP-generating systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. Pharmacokinetics of this compound in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces hyperpolarization-activated inward current (Ih) in rat hypoglossal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. THE α2-ADRENERGIC RECEPTOR AGONIST, this compound, REDUCES ALCOHOL DRINKING IN ALCOHOL-PREFERRING (P) RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated plus maze protocol [protocols.io]
- 13. precisionary.com [precisionary.com]
- 14. researchgate.net [researchgate.net]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. re-place.be [re-place.be]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. α2-adrenoceptor-mediated inhibition in the central amygdala blocks fear-conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Medicate Fear of Travel and Veterinary Visit - WSAVA 2019 Congress - VIN [vin.com]
- 22. This compound immediately after immobilization stress prevents long-lasting locomotion reduction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 27. This compound Treatment Delays Postnatal Motor Development and Blocks Short-Term Memory in Young Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MD-354 potentiates the antinociceptive effect of this compound in the mouse tail-flick but not hot-plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Unexpected Cardiovascular Side Effects of Clonidine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular side effects of clonidine in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant bradycardia and hypotension in our rodent model after this compound administration. Is this expected, and what is the underlying mechanism?
A1: Yes, bradycardia and hypotension are the most commonly reported cardiovascular side effects of this compound in animal studies.[1][2][3][4][5][6] this compound is a central alpha-2 adrenergic agonist. Its primary mechanism of action involves stimulating alpha-2 adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[3][7] This sympatholytic effect results in decreased heart rate (bradycardia) and a drop in peripheral vascular resistance, causing hypotension.[3][7] Additionally, this compound can increase vagal tone, further contributing to bradycardia.[1][3][4]
Q2: Our study involves intravenous administration of this compound, and we are seeing an initial, transient hypertensive effect before the expected hypotension. What could be causing this paradoxical hypertension?
A2: This initial pressor effect is a known, though seemingly paradoxical, response to intravenously administered this compound, particularly at higher doses.[3][5][8][9] It is attributed to the stimulation of peripheral alpha-1 and alpha-2 adrenoceptors in vascular smooth muscle, leading to vasoconstriction and a temporary increase in blood pressure.[3] This peripheral effect occurs before the central hypotensive action takes full effect. This biphasic response is dose-dependent and more pronounced with rapid intravenous injection.[5][8]
Q3: We are working with a conscious animal model and observing hypertension without the subsequent hypotensive phase after intracerebroventricular (i.c.v.) this compound administration. Why is this happening?
A3: The cardiovascular effects of centrally administered this compound can be highly dependent on the anesthetic state of the animal.[7] In conscious, normotensive rats, i.c.v. administration of this compound has been shown to increase blood pressure.[7] This hypertensive response may be due to this compound's action on excitatory pathways in regions like the anteroventral third ventricle and the lateral hypothalamus.[7] It is hypothesized that this compound can act on presynaptic alpha-2 adrenoceptors of GABAergic neurons in the paraventricular nucleus, reducing GABA release and leading to a pressor effect.[7] In contrast, anesthetized animals, particularly with agents like pentobarbital, typically show a hypotensive response to central this compound administration.[7]
Q4: Can the type of anesthetic used influence the cardiovascular response to this compound in our animal model?
A4: Absolutely. The choice of anesthetic can significantly alter the cardiovascular effects of this compound. For instance, in rats anesthetized with pentobarbital, intracerebroventricular (i.c.v.) administration of this compound produces hypotension.[7] However, in rats anesthetized with a ketamine/xylazine combination, the same i.c.v. administration of this compound results in an increase in blood pressure, a response similar to that seen in conscious, normotensive rats.[7] Therefore, it is crucial to consider the anesthetic regimen when interpreting cardiovascular data from this compound studies.
Troubleshooting Guides
Problem: Inconsistent or unpredictable hypotensive response to this compound.
Troubleshooting Steps:
-
Verify the Route of Administration: Oral or transdermal administration is less likely to cause the initial paradoxical hypertension seen with intravenous injection.[3]
-
Control the Infusion Rate: A rapid intravenous bolus is more likely to induce a transient hypertensive phase. Consider a slower infusion to minimize peripheral vasoconstriction and achieve a smoother onset of the central hypotensive effect.
-
Evaluate the Anesthetic Protocol: As detailed in the FAQs, the anesthetic agent can dramatically influence the cardiovascular response.[7] If you are observing unexpected pressor effects with central administration, review your anesthetic choice.
-
Consider the Animal's Physiological State: Factors such as the animal's baseline blood pressure (normotensive vs. hypertensive) can influence the magnitude of the response.[9]
Problem: Severe bradycardia leading to experimental complications.
Troubleshooting Steps:
-
Dose Reduction: this compound's effects are dose-dependent.[5][6][10] If severe bradycardia is an issue, consider reducing the dose.
-
Monitor Vagal and Sympathetic Tone: The bradycardia is a result of both increased parasympathetic (vagal) tone and decreased sympathetic drive.[4] In some experimental preparations, it may be possible to pharmacologically or surgically modulate these pathways to investigate the mechanism further (e.g., using atropine (B194438) or performing a vagotomy).[5]
-
Assess for Concomitant Medications: If other drugs are being used, ensure they do not also have negative chronotropic effects (e.g., beta-blockers, calcium channel blockers), which could potentiate the bradycardia.[11]
Quantitative Data from Animal Studies
Table 1: Effects of Intravenous this compound on Blood Pressure and Heart Rate in Various Animal Models
| Animal Model | Anesthesia | This compound Dose (µg/kg) | Initial Blood Pressure Effect | Sustained Blood Pressure Effect | Heart Rate Effect | Reference |
| Dog | Pentobarbitone | 10 | Not specified | Hypotension | Bradycardia | [1][4] |
| Cat | Not specified | 5 | Not specified | Hypotension | Bradycardia | [12] |
| Mouse | Urethane | 500-1000 | Initial Hypertension | Sustained Hypotension | Marked Bradycardia | [5] |
| Rabbit | Urethane | 5, 10, 20 | Not specified | Dose-dependent Hypotension | Bradycardia | [10] |
| Sea Gull | Pentobarbitone | 2.7, 27 | Brief Hypertension | Prolonged Hypotension | Bradycardia | [8] |
| Rat | Pentobarbital | 3-30 | Initial Hypertension | Hypotension | Bradycardia | [9] |
Table 2: Effects of Intracerebroventricular (i.c.v.) this compound on Blood Pressure and Heart Rate in Rats
| Anesthesia | This compound Dose (µg/kg) | Blood Pressure Effect | Heart Rate Effect | Reference |
| Pentobarbital | Not specified | Hypotension | Bradycardia | [7] |
| Ketamine/Xylazine | Not specified | Hypertension | Less intense Bradycardia | [7] |
| Conscious | Not specified | Hypertension | Not specified | [7] |
Experimental Protocols
Protocol 1: Investigation of this compound's Central Hypotensive and Bradycardic Effects in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.
-
Anesthesia: Pentobarbitone.
-
Surgical Preparation:
-
Intravenous cannulation for drug administration.
-
Arterial cannulation for blood pressure monitoring.
-
In some preparations, spinal cord transection or selective baroreceptor denervation may be performed to isolate central effects.[1]
-
For studying central administration, a cannula may be placed into the vertebral artery.[1]
-
-
Drug Administration: this compound (e.g., 1-10 µg/kg) is administered intravenously or into the vertebral artery.[1]
-
Measurements:
-
Continuous monitoring of arterial blood pressure and heart rate.
-
Recording of carotid sinus nerve firing to assess baroreceptor activity.[1]
-
-
Expected Outcome: Intravenous this compound will decrease blood pressure and heart rate.[1] The bradycardic effect is mediated by both an increase in baroreceptor discharges and a central facilitation of baroreceptor impulses, likely in the nucleus tractus solitarius.[1]
Protocol 2: Evaluation of Paradoxical Hypertension with Intravenous this compound in Anesthetized Mice
-
Animal Model: Anesthetized mice.
-
Anesthesia: Urethane.[5]
-
Surgical Preparation:
-
Intraperitoneal or intravenous line for this compound administration.
-
Arterial line for blood pressure measurement.
-
-
Drug Administration: this compound is administered at varying doses (e.g., 0.5-50 mg/kg, i.p.).[5]
-
Measurements: Continuous monitoring of blood pressure and heart rate.
-
Expected Outcome: An initial, dose-dependent increase in blood pressure (pressor response) will be observed, followed by a sustained period of hypotension.[5] The heart rate will be markedly reduced.[5] Pre-treatment with an alpha-1 antagonist like phentolamine (B1677648) can reduce both the pressor and hypotensive effects.[5]
Visualizations
Caption: Central mechanism of this compound-induced hypotension and bradycardia.
Caption: Biphasic blood pressure response to intravenous this compound.
Caption: Workflow comparing this compound's effect under different anesthetics.
References
- 1. Action of this compound on the baroreceptor pathway and medullary sites mediating vagal bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound on canine cardiac neuroeffector structures controlling heart rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular changes induced by large doses of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of low and high doses of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dual Cardiovascular Effect of Centrally Administered this compound: A Comparative Study between Pentobarbital- and Ketamine/Xylazine-Anesthetized Rats | MDPI [mdpi.com]
- 8. Cardiovascular effects of this compound in an avian species, Larus argentatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the experimental hypertension by abdominal aortic coarctation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of endothelin-1 on this compound-induced cardiovascular effects in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The effect of this compound on venous haemodynamics in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clonidine Dosing in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clonidine in animal models. The focus is on optimizing dosing to achieve desired therapeutic effects while minimizing sedation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that causes sedation?
This compound is a centrally acting alpha-2 adrenergic receptor agonist.[1][2] Its sedative effects are primarily mediated by the stimulation of presynaptic α2-receptors in the locus coeruleus of the brainstem.[3] This activation inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness, leading to sedation and hypnosis.[2] Additionally, stimulation of α2A and α2C receptor subtypes in the central nervous system contributes to its sedative and analgesic properties.[2]
Q2: How does the route of administration affect the onset and intensity of sedation with this compound?
The route of administration significantly impacts the pharmacokinetics of this compound. Intravenous (IV) administration leads to a rapid onset of sedation due to the immediate achievement of peak plasma concentrations. Oral administration results in a slower onset, as the drug needs to be absorbed from the gastrointestinal tract. The bioavailability of oral this compound is high, but peak plasma levels are reached more slowly compared to IV injection. For instance, in one study, intraperitoneal (IP) injection in rats, which has rapid absorption, led to dose-dependent sedation.[4]
Q3: Are there species-specific differences in sensitivity to the sedative effects of this compound?
Yes, there are notable differences in how various animal species respond to this compound. For example, horses are highly sensitive and can show profound sedation at relatively low doses.[5] Rodents also exhibit dose-dependent sedation, often measured by decreased locomotor activity.[6][7][8] Dogs and cattle also experience sedation, and specific scoring systems have been developed to quantify this effect.[9][10] It is crucial to consult literature specific to the species being studied and to conduct pilot studies to determine the optimal dose range.
Q4: What are the most common side effects of this compound in research animals, other than sedation?
Besides sedation, common side effects include hypotension (low blood pressure) and bradycardia (slow heart rate) due to the reduction in sympathetic outflow.[3] Other potential adverse effects that have been observed, particularly at higher doses, include respiratory depression, ataxia, and initial transient hypertension with rapid IV injection.[3]
Troubleshooting Guide
Issue 1: Excessive Sedation or Ataxia at a Presumed Therapeutic Dose
-
Possible Cause: The initial dose may be too high for the specific animal, strain, or even individual. There is significant inter-individual variability in response to this compound.
-
Troubleshooting Steps:
-
Reduce the Dose: The most straightforward solution is to lower the dose. A dose de-escalation study may be necessary to find the optimal balance.
-
Change the Route of Administration: If using a route with rapid absorption like IV, consider a slower infusion rate or switching to a route with slower absorption like subcutaneous (SC) or oral (PO) administration.
-
Consider a Different Alpha-2 Agonist: If minimizing sedation is critical, consider an alternative alpha-2 agonist with a different receptor subtype selectivity profile that may have a wider therapeutic window between the desired effect and sedation.
-
Issue 2: Lack of Efficacy at Doses That Do Not Cause Sedation
-
Possible Cause: The therapeutic window for your desired effect may be very narrow or may overlap with the sedative dose range.
-
Troubleshooting Steps:
-
Careful Dose Escalation: Implement a precise dose-escalation study with small increments to carefully identify the minimum effective dose.
-
Combination Therapy: Consider combining a low dose of this compound with another agent that works through a different mechanism to achieve the desired effect without increasing the this compound dose into the sedative range.
-
Optimize Endpoint Measurement: Ensure that the method for assessing the therapeutic effect is sensitive enough to detect subtle changes at lower doses.
-
Issue 3: Inconsistent or Unreliable Sedative Effects Across a Cohort of Animals
-
Possible Cause: Several factors can contribute to variability, including stress, underlying health conditions, and subtle differences in experimental conditions.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimated to the housing, handling, and experimental procedures to minimize stress-induced variations in response.
-
Health Screening: Thoroughly screen animals for any underlying health issues that could affect drug metabolism or response.
-
Standardize Procedures: Maintain consistency in all experimental parameters, including the time of day for dosing and testing, lighting conditions, and noise levels in the facility.
-
Quantitative Data Summary
The following tables summarize this compound dosage and its effects on sedation and locomotor activity in rats from various studies.
Table 1: this compound Dose-Response on Sedation in Rats
| Dose (mg/kg) | Route of Administration | Sedation Assessment Method | Observed Effect | Reference |
| 0.05, 0.1, 0.5 | Intraperitoneal (i.p.) | Forced Swim Test (Immobility) | Dose-dependent increase in immobility (sedative-like effect). | [11] |
| 0.1, 0.5 | Intraperitoneal (i.p.) | Open Field Test | Significant reduction in activity. | [11] |
| Low doses | Not specified | Exploration and Motility | Decreased exploration and motility. | [6] |
| 0.06 - 2 | Not specified | Potentiation of Haloperidol-induced Catalepsy | Potentiation of catalepsy, indicative of a sedative effect. | [10] |
Table 2: this compound Dose-Response on Locomotor Activity in Rats
| Dose (mg/kg) | Route of Administration | Locomotor Activity Assessment | Observed Effect | Reference |
| 0.039 - 3.9 µmol/kg | Subcutaneous (s.c.) | Locomotion in developing rats | Hypomotility in rats older than 20 days. | |
| 0.01, 0.05, 0.5 | Not specified | Amphetamine-induced Locomotion | Dose-related reduction in locomotor response to 2 mg/kg amphetamine. | [9] |
| Not specified | Not specified | "Basal" Locomotor Activity | Stimulation of "basal" locomotor activity. | [7] |
| Not specified | Not specified | "Motivated" Locomotor Activity | Depression of "motivated" locomotor activity. | [7] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of Sedation Using the Open Field Test in Rodents
This protocol provides a methodology for quantifying the sedative effects of this compound by measuring changes in locomotor activity.
1. Animals and Housing:
-
Use adult male or female rodents of a specific strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
House animals individually for at least one week before the experiment to acclimate them to the environment.
-
Maintain a 12:12 hour light:dark cycle and provide ad libitum access to food and water.
2. Open Field Apparatus:
-
Use a square or circular arena with high walls to prevent escape. A common size for rats is 100 cm x 100 cm and for mice is 50 cm x 50 cm.
-
The arena floor should be divided into a grid of equal squares (e.g., 25 squares for rats, 16 for mice). The central squares are designated as the "center zone."
-
The test should be conducted under controlled lighting conditions (e.g., dim light) to minimize anxiety.
3. Experimental Procedure:
-
Habituation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
Dosing: Administer this compound or vehicle control via the desired route (e.g., i.p., s.c., or oral gavage). Doses should be selected based on literature review and a pilot study. A typical dose range to investigate for sedation in rats is 0.01 to 0.5 mg/kg.
-
Test Session: At a predetermined time after dosing (e.g., 30 minutes for i.p. injection), place the animal in the center of the open field arena.
-
Data Collection: Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
Behavioral Parameters to Measure:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Exploratory Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone.
-
Rearing: Number of times the animal rears on its hind legs.
-
Grooming: Duration of grooming behavior.
-
-
Data Analysis: Use automated video tracking software or manual scoring to quantify the behavioral parameters. Compare the data from the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity and rearing is indicative of sedation.
Protocol 2: Sedation Scoring in Dogs
This protocol, adapted from veterinary clinical practice, provides a qualitative method for assessing the level of sedation.[10]
1. Sedation Scale: A numerical rating scale can be used to score various aspects of the animal's behavior and posture. Each category is scored from 0 (normal) to 3 (heavily sedated).
-
Spontaneous Posture:
-
0: Standing or sitting alert.
-
1: Sternal recumbency, but lifts head spontaneously.
-
2: Sternal or lateral recumbency, lifts head only when stimulated.
-
3: Lateral recumbency, does not lift head.
-
-
Response to Auditory Stimulus (e.g., a clap):
-
0: Normal, alert response.
-
1: Delayed or slight response.
-
2: Minimal response (e.g., ear twitch).
-
3: No response.
-
-
Jaw Tone:
-
0: Normal.
-
1: Slightly relaxed.
-
2: Moderately relaxed.
-
3: Completely flaccid.
-
-
General Demeanor:
-
0: Alert and responsive.
-
1: Calm, but responsive.
-
2: Drowsy, slow to respond.
-
3: Asleep, difficult to arouse.
-
2. Procedure:
-
Establish a baseline score for each animal before administering this compound.
-
Administer this compound at the desired dose and route.
-
At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), a trained observer who is blinded to the treatment group should score the animal's level of sedation using the scale.
-
The total sedation score is the sum of the scores from each category. These scores can then be compared across different dose groups and time points.
Visualizations
Caption: Signaling pathway of this compound-induced sedation.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 4. Pharmacological evidence for different alpha 2-adrenergic receptor sites mediating analgesia and sedation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced sedation in rats: evidence for mediation by postsynaptic alpha 2-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulatory and inhibitory action of this compound on the locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced locomotor hyperactivity in rats. The role of central postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound causes antidepressant-like effects in rats by activating alpha 2-adrenoceptors outside the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
troubleshooting clonidine stability in aqueous solutions for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of clonidine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: The primary factors influencing this compound stability in aqueous solutions are pH, temperature, and exposure to oxidizing agents.[1][2][3] Light exposure has been shown to have a minimal effect on this compound stability, especially when stored in amber containers.[1][4][5]
Q2: How does pH impact the stability of this compound solutions?
A2: this compound hydrochloride solutions are most stable in a slightly acidic to neutral pH range. Acidic conditions (pH around 4-5) are often used for compounded oral solutions to ensure stability.[1][6][7] While some studies show relative stability in strongly acidic and alkaline conditions for short periods, significant degradation can occur over time, especially at elevated temperatures.[2][6]
Q3: What is the primary degradation product of this compound in aqueous solutions?
A3: The main degradation product of this compound is 2,6-dichloroaniline (B118687) (2,6-DCA).[8][9] This can be formed through hydrolysis of the imidazoline (B1206853) ring. However, in many stability studies of compounded formulations, 2,6-DCA was not detected under recommended storage conditions, suggesting the degradation is slow.[8][10]
Q4: Is this compound susceptible to oxidation?
A4: Yes, this compound is susceptible to degradation under oxidative stress.[2][3] Forced degradation studies using hydrogen peroxide have shown significant degradation of this compound.[2][3] Therefore, it is crucial to avoid contact with oxidizing agents during preparation and storage.
Q5: What are the recommended storage conditions for aqueous this compound solutions?
A5: For extemporaneously prepared oral solutions, refrigeration at 2-8°C is generally recommended, which can provide stability for up to 91 days or even longer in some formulations.[7][11] Storage at room temperature (25°C) is also possible for shorter durations, typically up to 90 days, when prepared in specific vehicles like Ora-Blend and protected from light.[6][12] It is essential to consult specific stability studies for the particular formulation being used.
Q6: Can I use simple syrup to prepare a this compound solution?
A6: While simple syrup has been used, it may not be the ideal vehicle due to potential physical instability, such as sediment formation that is difficult to resuspend.[12] Commercially available vehicles like Ora-Blend, Oral-Mix, or custom-formulated solutions with buffering agents are often preferred to ensure both chemical and physical stability.[6][12]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of this compound hydrochloride under various conditions.
Table 1: Forced Degradation Studies of this compound Hydrochloride
| Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acidic | 0.5 N HCl | 1.25 hours | Not specified, but degradation products formed | [1] |
| Acidic | 10 N HCl | 4 hours at 60°C | < 10% | [2] |
| Alkaline | 1 N NaOH | 1.5 hours | Not specified, but degradation products formed | [1] |
| Alkaline | 10 N NaOH | 4 hours at 60°C | < 10% | [2] |
| Oxidative | 30% H₂O₂ | 1.5 hours | Significant degradation | [1] |
| Oxidative | 30% H₂O₂ | 24 hours at 60°C | ~50% | [2] |
| Oxidative | 3% H₂O₂ | 3 hours | 19.2% | [3] |
| Thermal | 70°C | 10 days | Not specified, but degradation products formed | [1] |
| Photolytic | Sunlamp | 16 days | Not sensitive | [1] |
Table 2: Stability of Compounded this compound Oral Solutions
| Concentration | Vehicle | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 20 µg/mL | Ora-Blend | 25°C | 90 days | 95.0 - 105.0 | [12] |
| 10 µg/mL | Oral Mix / Oral Mix SF | 25°C & 4°C | 91 days | > 94 | [6] |
| 10 & 20 µg/mL | Potassium sorbate (B1223678) & citric acid solution | 2-8°C | 91 days | > 95 | [7] |
| 10 & 20 µg/mL | Potassium sorbate & citric acid solution | 25°C | 28 days | > 90 | [7] |
| 100 µg/mL | Simple Syrup | 4°C | 28 days | 93.7 | [13] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol is a representative example based on several published methods.[1][12][14]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Kromasyl C18, 5 µm, 250 x 4.6 mm).
-
Detector Wavelength: 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
Prepare a pH 4.0 buffer by dissolving 1.6 g of potassium dihydrogen phosphate (B84403) (KH₂PO₄) in 400 mL of ultrapure water and adjusting the pH with 85% phosphoric acid.
-
The mobile phase consists of a 70:30 (v/v) mixture of the pH 4.0 buffer and methanol.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5 to 10 µg/mL).
-
-
Sample Preparation:
-
For a capsule formulation, dissolve the contents of one capsule in a known volume of the mobile phase.
-
For a liquid formulation, dilute an aliquot of the solution with the mobile phase to a final concentration within the calibration range.
-
Vortex and centrifuge the sample to precipitate any excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
-
Visualizations
References
- 1. Pre-formulation and Stability Study of 20-mcg this compound Hydrochloride Pediatric Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability evaluation of compounded this compound hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]
- 3. ejhp.bmj.com [ejhp.bmj.com]
- 4. Formulation of a stable parenteral product; this compound Hydrochloride Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of Stability of Extemporaneously Compounded this compound in Glass and Plastic Bottles and Plastic Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. d-nb.info [d-nb.info]
- 11. tandfonline.com [tandfonline.com]
- 12. Stability evaluation of compounded this compound hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of an extemporaneously compounded this compound hydrochloride oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meridian.allenpress.com [meridian.allenpress.com]
Technical Support Center: Addressing Clonidine-Induced Tolerance in Chronic Dosing Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with clonidine-induced tolerance in chronic dosing studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tolerance?
A1: this compound-induced tolerance is a phenomenon where the physiological response to the drug, such as its antihypertensive or analgesic effects, diminishes with repeated or continuous administration.[1][2] This requires administering higher doses to achieve the same initial effect, which can complicate long-term studies and therapeutic use.
Q2: What are the primary molecular mechanisms underlying this compound tolerance?
A2: The primary mechanisms involve the desensitization and downregulation of α2-adrenergic receptors, the main targets of this compound.[3] Chronic agonist exposure leads to:
-
Receptor Desensitization: The uncoupling of the α2-adrenoceptor from its intracellular G-protein signaling cascade. This process is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor, facilitating the binding of β-arrestin. β-arrestin sterically hinders G-protein interaction and promotes receptor internalization.
-
Receptor Downregulation: A decrease in the total number of α2-adrenoceptors on the cell surface due to increased internalization and degradation, leading to a reduced capacity for cellular response.[3]
Q3: How quickly does tolerance to this compound develop in animal models?
A3: The onset of tolerance can vary depending on the animal model, the dose, and the route of administration. In rats, tolerance to the behavioral depressant effects of this compound (100 µg/kg, IP) can develop within a few days and be complete by 14 days.[4] For the vascular system, subsensitivity to norepinephrine (B1679862) can be observed after 3 to 10 days of this compound administration in the drinking water, with the maximum decrease in sensitivity reached within 5 days.[5]
Q4: Is tolerance observed for all of this compound's effects?
A4: Not necessarily. Some studies suggest that tolerance may develop to the hypotensive and sedative effects of this compound, while its analgesic properties might be less affected, or vice-versa depending on the experimental conditions.[6]
Q5: Are there any strategies to mitigate or prevent this compound-induced tolerance in chronic studies?
A5: Yes, several strategies can be employed:
-
Intermittent Dosing: An intermittent or restricted daily dosing regimen has been shown to abolish tolerance to the antihypertensive effects of this compound in spontaneously hypertensive rats.[7] This approach may prevent the sustained receptor activation that leads to desensitization and downregulation.
-
Co-administration with other agents: While not fully established for this compound, in related fields like opioid research, co-administration with agents that modulate downstream signaling pathways is being explored.
-
Dose reduction/drug holidays: Periods of withdrawal from the drug can help restore receptor sensitivity. However, this must be done carefully to avoid withdrawal symptoms.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood pressure response between animals. | 1. Inconsistent drug administration.2. Stress-induced fluctuations in blood pressure.[8]3. Differences in animal age, weight, or strain. | 1. Use osmotic minipumps for continuous and consistent delivery.2. Acclimatize animals to handling and measurement procedures.3. Ensure uniformity in animal characteristics and housing conditions. |
| Unexpected rebound hypertension upon cessation of this compound. | Abrupt withdrawal of this compound after chronic treatment leads to a hyperadrenergic state due to upregulated sympathetic outflow and previously downregulated postsynaptic α2-adrenoceptors.[4] | 1. Taper the this compound dose gradually over several days before complete cessation.2. Monitor blood pressure closely during the withdrawal period.3. Consider a step-down protocol for dose reduction. |
| Loss of hypotensive effect earlier than expected in the study. | Rapid development of tolerance.[9] | 1. Verify the dose and administration method are correct.2. Consider implementing an intermittent dosing schedule.[7]3. Assess α2-adrenoceptor density and signaling pathway components (GRKs, β-arrestin) at intermediate time points. |
| Animals exhibit excessive sedation, affecting feeding and other behaviors. | The dose of this compound may be too high for the chosen animal model, or there may be an interaction with other experimental conditions. | 1. Reduce the dose of this compound.2. If possible, administer the majority of the daily dose during the animal's inactive period.3. Ensure easy access to food and water. |
| Cross-tolerance observed with other α2-adrenergic agonists. | Chronic this compound treatment can lead to desensitization of the entire α2-adrenoceptor population, making them less responsive to other agonists acting on the same receptor.[1] | 1. Be aware of this potential when designing studies involving multiple α2-agonists.2. If investigating a novel α2-agonist, consider a washout period after this compound treatment. |
Quantitative Data Summary
Table 1: Examples of Dosing Regimens for Inducing this compound Tolerance in Rats
| Dose | Route of Administration | Duration | Observed Effect | Reference |
| 100 µg/kg/day | Intraperitoneal (IP) injection | 14 days | Complete tolerance to behavioral depressant effects | [4] |
| 10 µg/ml | In drinking water | 10 days | Subsensitivity to norepinephrine in the vascular system | [5] |
| 150 µg/kg/day | Liquid diet | 12 weeks | Sustained hypotension with intermittent (8h/day) dosing | [7] |
| 0.1 mg/kg/day | Pre-session administration | 3 weeks | Tolerance to decreased responding in a fixed-interval schedule | [10] |
Table 2: Quantifiable Effects of this compound Tolerance
| Parameter | Experimental Condition | Result | Reference |
| Hypotensive Response | Second IV dose (≥3.0 µg/kg) 30 min after the first in rats | ≥50% reduction in hypotensive effect | [9] |
| α2-Adrenoceptor Function | K+-evoked [3H]noradrenaline release from rat cerebral cortex synaptosomes after 12 days of this compound treatment | Reduced inhibitory effect of noradrenaline | [3] |
Experimental Protocols
Protocol 1: Induction of this compound Tolerance in Rats via Osmotic Minipumps
-
Animal Model: Male Sprague-Dawley or spontaneously hypertensive rats (SHR), 250-300g.
-
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Alzet® osmotic minipumps (e.g., Model 2ML2 for a 14-day study)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
-
Procedure:
-
Prepare the this compound solution in sterile saline at a concentration calculated to deliver the desired daily dose (e.g., 100 µg/kg/day) based on the minipump's flow rate.
-
Fill the osmotic minipumps with the this compound solution or sterile saline (for control animals) according to the manufacturer's instructions.
-
Anesthetize the rat.
-
Shave and sterilize the skin on the back, between the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Implant the osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Allow the animals to recover and monitor for any signs of distress.
-
The minipump will continuously deliver this compound for the specified duration (e.g., 14 days).
-
At the end of the treatment period, proceed with functional assessments (e.g., blood pressure measurement) or tissue collection for molecular analysis.
-
Protocol 2: Radioligand Binding Assay for α2-Adrenoceptor Density
-
Tissue Preparation:
-
Euthanize control and this compound-tolerant rats and rapidly dissect the brain region of interest (e.g., cerebral cortex, brainstem) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration using a standard assay (e.g., BCA assay).[11]
-
-
Binding Assay:
-
In a 96-well plate, add 150 µL of the membrane preparation (50-120 µg protein).
-
For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM yohimbine).
-
Add 50 µL of the radioligand (e.g., [3H]-yohimbine or [3H]-clonidine) at various concentrations to create a saturation curve.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the receptor density (Bmax) and binding affinity (Kd) by non-linear regression analysis.[11]
-
Protocol 3: Western Blot for GRK2 and β-arrestin 2
-
Sample Preparation:
-
Prepare brain tissue homogenates as described in the radioligand binding protocol.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with primary antibodies against GRK2 (1:1000) and β-arrestin 2 (1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of GRK2 and β-arrestin 2 to the loading control.
-
Visualizations
Caption: Signaling pathway of this compound-induced α2-adrenoceptor desensitization.
Caption: A typical experimental workflow for investigating this compound-induced tolerance.
Caption: A logical workflow for troubleshooting a diminished response to this compound in experiments.
References
- 1. Development of this compound-tolerance in the rat vas deferens: cross tolerance to other presynaptic inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Chronic this compound induces functional down-regulation of presynaptic alpha 2-adrenoceptors regulating [3H]noradrenaline and [3H]5-hydroxytryptamine release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance and dependence after chronic administration of this compound to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of tolerance to alpha-2 adrenergic agonists in the vascular system of the rat after chronic treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound and this compound extended-release in the treatment of children and adolescents with attention deficit and hyperactivity disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermittent this compound regimen abolishes tolerance to its antihypertensive effect: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on blood pressure and heart rate responses to an emotional stress in the rat: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute tolerance to this compound hypotension and bradycardia in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Associative influences on tolerance to decreased fixed-interval responding by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Managing Clonidine Withdrawal in Animal Models
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for managing and evaluating clonidine withdrawal symptoms in animal models.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound withdrawal experiments.
Q: Why am I not observing a significant hypertensive overshoot (rebound hypertension) in my rat model?
A: While rebound hypertension is a known clinical symptom, its manifestation in rat models can be inconsistent. Several factors might contribute to this:
-
Animal Strain and Anesthesia: The specific strain of rat and the type of anesthesia used can influence cardiovascular responses. For instance, some studies using halothane (B1672932) anesthesia did not observe a mean arterial pressure (MAP) increase, but rather MAP lability[1].
-
Measurement Timing: Blood pressure and heart rate overshoots typically peak between 16 to 26 hours after the last dose[2]. Ensure your measurement window is aligned with this timeframe.
-
Spontaneous vs. Precipitated Withdrawal: Spontaneous withdrawal might produce less dramatic hypertensive effects compared to antagonist-precipitated withdrawal[1]. The most prominent features in some rat models are tachycardia and sympathoactivation, not necessarily hypertension[1].
Q: My animals are overly sedated by this compound, affecting baseline measurements and behavior. How can I manage this?
A: Sedation is a common side effect of this compound due to its action on central alpha-2 adrenergic receptors[3].
-
Dose Adjustment: The dose may be too high. While effective withdrawal models have been established with doses like 200-500 µg/kg/day in rats, these can cause sedation[1][4]. Consider titrating down the dose to find a balance between inducing dependence and minimizing confounding sedative effects.
-
Acclimatization Period: Allow for a sufficient acclimatization period after starting this compound administration. Animals may develop a partial tolerance to the sedative effects over several days.
-
Route of Administration: Continuous infusion via osmotic minipumps may lead to more stable plasma levels and potentially less acute sedation compared to bolus injections[1].
Q: There is high variability in the severity of withdrawal symptoms between animals. What are the potential causes?
A: Inter-animal variability is a common challenge in withdrawal studies.
-
Drug Delivery Consistency: Ensure the method of this compound administration is consistent. If using drinking water, monitor individual water intake as it can vary significantly[4]. Osmotic minipumps are generally more reliable for consistent dosing[1].
-
Animal Handling and Stress: External stressors can exacerbate or alter withdrawal signs. Maintain consistent handling procedures and a low-stress environment for the animals.
-
Gender Differences: Some studies on withdrawal from other substances have noted gender-related differences in the severity of symptoms[5]. Be sure to properly account for sex as a biological variable in your experimental design and analysis.
Q: The withdrawal symptoms I observe are mild or transient. How can I induce a more robust and quantifiable withdrawal syndrome?
A: To elicit a stronger withdrawal response, consider an antagonist-precipitated withdrawal model.
-
Mechanism: After a period of chronic this compound administration, administering an alpha-2 adrenergic receptor antagonist like atipamezole (B1667673) or yohimbine (B192690) will rapidly displace this compound from its receptors, precipitating an acute and synchronized withdrawal syndrome[1][6].
-
Observed Effects: This method reliably produces severe tachycardia, a sustained increase in sympathetic nerve discharge, and an oscillating activity pattern in the locus coeruleus[1].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound withdrawal?
This compound is an alpha-2 adrenergic receptor agonist. It stimulates these receptors, particularly in the brainstem (locus coeruleus), which inhibits the release of norepinephrine (B1679862) (NE)[3][7][8]. Chronic stimulation leads to a compensatory upregulation of the signaling pathway. When this compound is abruptly stopped, the receptors are no longer stimulated, but the system is in a hypersensitive state, resulting in a massive rebound hyperactivity of noradrenergic neurons and a surge in NE release[3][9][10]. This noradrenergic storm causes the characteristic symptoms of withdrawal.
Q2: What are the typical, quantifiable signs of this compound withdrawal in rats?
Common signs include both physiological and behavioral changes:
-
Cardiovascular: Severe tachycardia (heart rate increases of ~100 beats/min have been reported), and blood pressure lability are key features[1][4][11].
-
Sympathetic Nervous System: A significant increase in sympathetic nerve discharge (e.g., a 75% increase in splanchnic nerve discharge) is a direct measure of the underlying sympatho-adrenal hyperactivity[1][4].
-
Behavioral: Symptoms can mirror those of opioid withdrawal, including agitation, irritability, and potentially altered locomotor activity[3][12][13].
Q3: How long should this compound be administered to induce dependence?
A state of dependence sufficient to produce withdrawal signs can be induced in rats with continuous administration for 7 to 13 days[1]. Studies have successfully established models with treatment durations ranging from 3 days to 3 weeks[2].
Q4: What is the typical timeline for the onset and peak of spontaneous withdrawal symptoms?
Following the cessation of chronic this compound treatment, withdrawal symptoms typically begin to appear within the first 12-24 hours[4][12]. Cardiovascular effects like tachycardia and blood pressure fluctuations often reach their peak between 16 and 26 hours after the final dose[2].
Q5: Can this compound withdrawal models be used to study withdrawal from other substances?
Yes, this compound itself is used to manage withdrawal symptoms from opioids, alcohol, and nicotine (B1678760) because it mitigates the noradrenergic hyperactivity that is common in these syndromes[3][9][14]. Therefore, the this compound withdrawal model is valuable for studying the fundamental neurobiology of withdrawal states characterized by sympathetic overactivity.
Experimental Protocols
Protocol 1: Spontaneous this compound Withdrawal in Rats
This protocol describes the induction of dependence via continuous infusion and the subsequent observation of spontaneous withdrawal.
Methodology:
-
Animal Habituation: Acclimate male Wistar or Sprague-Dawley rats to the housing and handling conditions for at least 7 days prior to the experiment.
-
Surgical Implantation of Osmotic Minipumps:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize a small area on the back, slightly posterior to the scapulae.
-
Make a small subcutaneous pocket and insert an osmotic minipump filled with this compound HCl. Pumps should be primed according to the manufacturer's instructions.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia as required by institutional guidelines.
-
-
Chronic this compound Administration:
-
Induction of Withdrawal:
-
After the treatment period, surgically remove the minipump under light anesthesia to induce spontaneous withdrawal.
-
-
Symptom Monitoring and Data Collection:
-
Immediately following pump removal, begin monitoring for withdrawal signs.
-
Measure cardiovascular parameters (blood pressure, heart rate) via telemetry or indwelling arterial catheters at regular intervals for at least 48 hours. Pay close attention to the 16-26 hour post-removal window[2].
-
Record behavioral signs such as ptosis, teeth chattering, wet dog shakes, and locomotor activity. Use a standardized scoring system for quantification.
-
Protocol 2: Antagonist-Precipitated Withdrawal in Rats
This protocol induces a more severe and synchronized withdrawal syndrome using an alpha-2 adrenergic antagonist.
Methodology:
-
Dependence Induction: Follow steps 1-3 from Protocol 1 to establish this compound dependence over a 7-14 day period.
-
Preparation for Precipitation: On the day of the experiment, allow the animal to stabilize. If direct neural or cardiovascular recordings are required, anesthetize the animal (e.g., with halothane) and complete all necessary surgical preparations[1].
-
Precipitation of Withdrawal:
-
Administer a selective alpha-2 adrenergic receptor antagonist. Atipamezole is commonly used[1].
-
A typical effective dose of atipamezole would be administered intravenously or intraperitoneally. The exact dose should be determined from literature or pilot studies.
-
-
Data Collection:
-
The onset of withdrawal is rapid, occurring within minutes of antagonist injection.
-
Begin continuous recording of MAP, heart rate, and sympathetic nerve discharge immediately following antagonist administration[1].
-
Record behavioral observations if the animal is conscious. The primary advantage of this model is the robust and recordable physiological response.
-
Quantitative Data Summary
Table 1: this compound Dosing and Administration in Rat Models
| Parameter | Value | Animal Model | Source |
| Chronic S.C. Infusion Dose | 200 - 300 µg/kg/day | Rat | [1][6] |
| Chronic Drinking Water Dose | 300 - 500 µg/kg/day | Rat | [4] |
| Treatment Duration | 7 - 13 days | Rat | [1] |
| Alternative Treatment Duration | 3 days - 3 weeks | Rat | [2] |
Table 2: Key Physiological Changes During this compound Withdrawal in Rats
| Symptom / Parameter | Magnitude of Change | Measurement Context | Source |
| Heart Rate | ↑ ~100 beats/min | Spontaneous Withdrawal (conscious) | [4] |
| Heart Rate | ↑ from ~302 to 433 beats/min | Spontaneous Withdrawal | [6] |
| Splanchnic Nerve Discharge | ↑ 75% (± 13%) | Atipamezole-Precipitated (anesthetized) | [1] |
| Lumbar Nerve Discharge | ↑ 23% (± 7%) | Atipamezole-Precipitated (anesthetized) | [1] |
| Peak Symptom Timing | 16 - 26 hours post-cessation | Spontaneous Withdrawal | [2] |
Visualizations: Pathways and Workflows
Caption: Experimental workflow for this compound withdrawal studies.
References
- 1. Antagonist precipitated this compound withdrawal in rat: effects on locus coeruleus neurons, sympathetic nerves and cardiovascular parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withdrawal of this compound: effects of varying dosage or duration of treatment on subsequent blood pressure and heart rate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A historical perspective on this compound as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withdrawal syndrome upon cessation of chronic this compound treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Location of the mechanism of the this compound withdrawal tachycardia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound infusions into the locus coeruleus attenuate behavioral and neurochemical changes associated with naloxone-precipitated withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The primate locus coeruleus and effects of this compound on opiate withdrawal [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid withdrawal - Wikipedia [en.wikipedia.org]
- 10. This compound suppression of noradrenergic hyperactivity during morphine withdrawal by this compound: biochemical studies in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The withdrawal of centrally acting antihypertensives in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. balancerehabclinic.com [balancerehabclinic.com]
- 13. Changes in locomotor-activity patterns as a measure of spontaneous morphine withdrawal: no effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of lesion of the locus coeruleus and this compound treatment on ethanol withdrawal syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of Clonidine in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the therapeutic window of clonidine in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies being investigated in preclinical models to widen the therapeutic window of this compound?
The main approach to improving this compound's therapeutic window is the development of novel drug delivery systems. These systems aim to maintain stable plasma concentrations, avoiding the peaks associated with adverse effects and the troughs linked to a loss of efficacy. Preclinical studies have explored transdermal delivery systems and slow-release oral formulations to achieve this.[1][2][3] A new transdermal delivery system, M-5041T, has been shown to produce long-lasting hypotensive effects with consistent plasma concentrations in spontaneously hypertensive rats.[1] Similarly, slow-release oral formulations have demonstrated a delayed time to maximum concentration (Tmax) and a lower maximum concentration (Cmax) compared to conventional formulations.[3]
Q2: What are the most common side effects observed in preclinical models of this compound administration, and how can they be mitigated?
Common side effects of this compound in preclinical and clinical settings include dry mouth, sedation, and hypotension.[2][4][5] In preclinical research, these can manifest as reduced activity, altered grooming behaviors, and measurable decreases in blood pressure. Mitigation strategies often revolve around dose optimization and the use of controlled-release formulations to minimize fluctuations in plasma drug levels.[3] For instance, a consistent sleep-wake cycle and avoiding tasks requiring high alertness can be beneficial for managing drowsiness.[4]
Q3: How does the pharmacokinetic profile of this compound influence its therapeutic window in animal models?
This compound exhibits dose-dependent pharmacokinetic behavior in rats.[6] As the dose increases, both the distribution rate constant to the peripheral compartment and the overall elimination rate constant decrease.[6] This can lead to a non-linear relationship between dose and plasma concentration, making it challenging to predict the therapeutic and toxic effects. The rapid penetration of this compound into tissues, with brain levels being significantly higher than blood levels, also plays a crucial role in its central effects and potential for side effects.[6]
Q4: What is the "therapeutic window" for this compound's hypotensive effect as observed in preclinical and clinical studies?
The hypotensive effect of this compound is positively correlated with its plasma concentration within a narrow range, typically up to 1.5-2.0 ng/mL.[7] At plasma concentrations exceeding 10 ng/mL, a reversal of the hypotensive effect, leading to hypertension, can occur.[7] This phenomenon is thought to be due to the opposing effects of this compound on central alpha-2 receptors (leading to hypotension) and peripheral vascular alpha-receptors (causing hypertension).[7]
Troubleshooting Guides
Problem 1: High variability in blood pressure readings following this compound administration in a rat hypertension model.
-
Possible Cause 1: Inconsistent Drug Administration. The method of administration (e.g., oral gavage, subcutaneous injection) can lead to variability in absorption.
-
Solution: Ensure consistent administration technique. For oral gavage, ensure the dose is delivered directly to the stomach. For injections, use a consistent depth and location. Consider using a drug delivery system that provides more stable plasma concentrations, such as a transdermal patch or a slow-release formulation.[1][3]
-
-
Possible Cause 2: Stress-Induced Blood Pressure Fluctuations. Handling and restraint of animals can cause stress, leading to transient increases in blood pressure that can confound the effects of this compound.
-
Solution: Acclimatize the animals to the experimental procedures and handling for a sufficient period before the study begins. Use non-invasive methods for blood pressure measurement where possible.
-
-
Possible Cause 3: Dose-Dependent Pharmacokinetics. this compound's pharmacokinetics can be dose-dependent, leading to unpredictable plasma concentrations at higher doses.[6]
-
Solution: Conduct a dose-ranging study to identify the optimal dose that provides a consistent hypotensive effect with minimal side effects. Monitor plasma this compound concentrations to correlate with the observed pharmacodynamic effects.
-
Problem 2: Excessive sedation observed in animals, interfering with behavioral assessments.
-
Possible Cause 1: High Peak Plasma Concentrations. Bolus administration of this compound can lead to high peak plasma concentrations, which are associated with sedation.[2]
-
Solution: Switch to a controlled-release formulation or a continuous infusion model to maintain steady-state plasma concentrations within the therapeutic window.[1] If using bolus administration, consider dividing the daily dose into smaller, more frequent administrations.
-
-
Possible Cause 2: Synergistic Effects with Other Medications. If the animals are receiving other medications, there may be a synergistic sedative effect.
-
Solution: Review the concomitant medications for any known sedative properties. If possible, conduct studies with this compound as a monotherapy first to establish its baseline sedative effect.
-
Problem 3: Development of tolerance to the hypotensive effect of this compound over time.
-
Possible Cause 1: Compensatory Physiological Responses. Prolonged high plasma concentrations of this compound can lead to compensatory increases in plasma renin activity (PRA) and antidiuretic hormone (ADH), which can counteract the hypotensive effect.[1]
-
Solution: Utilize a drug delivery system that maintains the minimum effective plasma concentration. For example, the M-5041T transdermal system at a lower dose did not significantly affect PRA until 12 hours post-administration.[1]
-
-
Possible Cause 2: Receptor Downregulation. Chronic stimulation of alpha-2 adrenergic receptors can lead to their downregulation, reducing the drug's efficacy.
-
Solution: Investigate intermittent dosing strategies or co-administration with agents that may prevent receptor desensitization.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Preclinical and Clinical Studies
| Formulation | Species | Dose | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Reference |
| Conventional (Oral) | Human (Hypertensive) | 2 x 75 µg (acute) | 2.1 ± 2 | 0.70 ± 0.12 | >20 | [3] |
| Conventional (Oral) | Human (Hypertensive) | 1 x 75 µg (chronic) | 2.5 ± 2 | 0.84 ± 0.20 | >20 | [3] |
| Slow-Release (Oral) | Human (Hypertensive) | 1 x 150 µg (acute) | 8.3 ± 6 | 0.42 ± 0.09 | >20 | [3] |
| Slow-Release (Oral) | Human (Hypertensive) | 1 x 150 µg (chronic) | 4.0 ± 3 | 0.99 ± 0.27 | >20 | [3] |
| Intravenous | Rat | 125, 250, 500 µg/kg | - | - | Dose-dependent | [6] |
| Transdermal (M-5041T) | Rat (SHR) | 1.5 mg/kg | >12 (sustained) | Consistent | - | [1] |
| Transdermal (M-5041T) | Rat (SHR) | 4.5 mg/kg | >12 (sustained) | Consistent | - | [1] |
Table 2: Effects of this compound on Intraocular Pressure (IOP) in Ocular Hypertensive Volunteers
| Treatment | Maximum IOP Decrease (%) | Maximum IOP Decrease (mmHg) | Change in Blood Pressure | Reference |
| Aprathis compound 1.0% | 33.9% ± 6.9% | 10.10 ± 2.45 | No significant change | [8] |
| This compound 0.125% | 22.7% ± 6.9% | 6.80 ± 2.31 | Significant decrease | [8] |
Experimental Protocols
Protocol 1: Evaluation of a Novel Transdermal this compound Formulation in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), aged 12-16 weeks.
-
Housing: House animals individually in metabolic cages to allow for urine collection. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Groups:
-
Procedure:
-
Anesthetize rats and shave a small area on their back for patch application.
-
Apply the transdermal patch or implant the subcutaneous infusion pump.
-
Measure systolic blood pressure and heart rate using a tail-cuff method at baseline and at 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Collect blood samples via a tail vein or saphenous vein at the same time points for measurement of plasma this compound, renin activity, and ADH levels.
-
Collect urine over 24 hours to measure volume and electrolyte excretion.
-
-
Analysis: Analyze blood pressure and heart rate data using repeated measures ANOVA. Analyze plasma and urine data using one-way ANOVA followed by post-hoc tests.
Protocol 2: Auditory Fear Conditioning Paradigm to Test this compound's Effect on Fear Memory Reconsolidation in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: Standard fear conditioning chambers.
-
Procedure:
-
Day 1: Fear Conditioning: Place rats in the conditioning chamber. Present an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; e.g., a mild footshock). Repeat this pairing several times.
-
Day 2: Memory Reactivation and Treatment: Place rats in a different context and present the CS alone to reactivate the fear memory. Immediately after reactivation, administer this compound (at various doses, e.g., 0.01-0.1 mg/kg, i.p.) or vehicle.
-
Day 3: Long-Term Memory Test: Place rats back in the original context and present the CS alone. Measure freezing behavior as an index of fear.
-
-
Analysis: Compare the percentage of time spent freezing during the long-term memory test between the different treatment groups using a one-way ANOVA.
Visualizations
Signaling Pathway of this compound
References
- 1. Preclinical assessment of a new transdermal delivery system for this compound (M-5041T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transdermal this compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of a slow-release this compound with a conventional formulation after acute and chronic administration in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orlandorecovery.com [orlandorecovery.com]
- 5. This compound Side Effects: What They Are and How to Manage Them [healthline.com]
- 6. Pharmacokinetics of this compound in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical pharmacology of this compound: relationship between plasma concentration and pharmacological effect in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprathis compound and this compound: a comparison of efficacy and side effects in normal and ocular hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Clonidine in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges related to the oral bioavailability of clonidine in research and development settings. While this compound generally exhibits good oral bioavailability in adults, issues such as inter-individual variability, lower bioavailability in specific populations like children, and the need for controlled release profiles to minimize side effects and improve patient compliance necessitate the development of advanced formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound, and why is it sometimes considered "poor"?
A1: The absolute oral bioavailability of this compound in adults is generally considered good, ranging from 70% to 80%, with some studies reporting up to 96%.[1][2][3] However, the term "poor oral bioavailability" in the context of this compound research often refers to several challenges:
-
Variability: Significant inter-individual differences in plasma concentrations can occur.
-
Pediatric Bioavailability: Studies in children have shown a lower and more variable oral bioavailability, around 55.4%.[4]
-
Short Half-Life and Peak-Trough Fluctuations: The relatively short elimination half-life of immediate-release formulations (around 12-16 hours) can lead to significant fluctuations in plasma concentrations, which may be associated with side effects at peak levels and reduced efficacy at trough levels.[3][5]
-
First-Pass Metabolism: While not extensive, about 50% of the absorbed dose of this compound is metabolized by the liver, primarily by the CYP2D6 enzyme, which can contribute to variability.[3][6]
Q2: What are the main formulation strategies to improve the oral delivery of this compound?
A2: The primary strategies focus on modifying the drug release profile to achieve more consistent and sustained therapeutic concentrations. These include:
-
Sustained-Release Formulations: These are designed to release the drug over a prolonged period. A common approach is the use of ion-exchange resins to form a drug-resin complex that slowly releases this compound in the gastrointestinal tract.[7][8]
-
Extended-Release (ER) Formulations: ER formulations, often in tablet or suspension form, utilize hydrophilic matrices or coatings to control the rate of drug release over 24 hours, allowing for once-daily dosing.[3]
-
Microencapsulation: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create microparticles can provide sustained release for an extended duration.[9][10]
Q3: How does the pediatric population's absorption of oral this compound differ from adults?
A3: As mentioned, the oral bioavailability of this compound in children is notably lower (approximately 55.4%) and more variable than in adults.[4] This necessitates careful dose adjustments and highlights the need for pediatric-friendly formulations with improved and more consistent absorption characteristics.
Troubleshooting Guides
Formulation Development
Issue: Low Drug Loading in Ion-Exchange Resin Complexes
-
Possible Cause 1: Incomplete Ion Exchange.
-
Solution: Ensure the resin is properly activated. For cation-exchange resins like Amberlite IRP69, this typically involves washing with an acid (e.g., 1N HCl) followed by deionized water until a neutral pH is achieved.[11] The pH of the drug solution should be optimized to ensure the drug is ionized.
-
-
Possible Cause 2: Suboptimal Drug-to-Resin Ratio.
-
Solution: Experiment with different drug-to-resin ratios. A higher proportion of resin may be needed to achieve maximum drug loading.
-
-
Possible Cause 3: Insufficient Stirring Time or Speed.
-
Solution: Increase the stirring time and/or speed during the complexation process to ensure adequate interaction between the drug and the resin particles.
-
-
Possible Cause 4: Steric Hindrance.
-
Solution: Consider using a resin with a lower degree of cross-linking, which can improve the diffusion of the drug into the resin matrix.[11]
-
Issue: High Initial Burst Release from Sustained-Release Formulations
-
Possible Cause 1: Surface-Adsorbed Drug.
-
Solution: For ion-exchange resin complexes, ensure thorough washing of the drug-resin complex after formation to remove any unbound or loosely adsorbed drug. For PLGA microparticles, a high initial burst can be due to drug adsorbed on the surface.
-
-
Possible Cause 2: Porous Microparticle Structure.
-
Solution: In the case of PLGA microparticles, a porous structure can lead to rapid initial release. Optimizing the formulation parameters of the double emulsion method, such as the polymer concentration and the solvent evaporation rate, can help create a denser matrix.[12]
-
-
Possible Cause 3: Inadequate Coating.
-
Solution: For coated drug-resin complexes or microparticles, the coating thickness and integrity are crucial. Ensure the coating process provides a uniform and sufficiently thick barrier to control the initial drug release.[7]
-
Issue: Low Encapsulation Efficiency in PLGA Microparticles
-
Possible Cause 1: Drug Diffusion into the External Aqueous Phase.
-
Solution: this compound is a small, hydrophilic molecule, making it prone to diffusing from the internal aqueous phase to the external aqueous phase during the double emulsion (w/o/w) process.[9] To mitigate this:
-
Increase the viscosity of the internal aqueous phase by adding viscosity-enhancing agents.
-
Increase the polymer concentration in the oil phase to create a more viscous barrier.[13]
-
Optimize the pH of the aqueous phases to influence the ionization and partitioning of this compound.[10]
-
Use a smaller volume for the external aqueous phase.
-
-
-
Possible Cause 2: Instability of the Primary Emulsion.
Analytical Methods
Issue: Peak Tailing in HPLC Analysis of this compound
-
Possible Cause 1: Secondary Interactions with Residual Silanols.
-
Solution: this compound is a basic compound and can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[14][15]
-
Lower the pH of the mobile phase to approximately 3.0 or below using an acidic modifier like formic acid. This protonates the silanol groups, reducing their interaction with the basic analyte.[15]
-
Use a highly end-capped column or a column with a stationary phase designed to minimize silanol interactions.
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase, although this is less common with modern high-purity silica (B1680970) columns.[14]
-
-
-
Possible Cause 2: Column Overload.
-
Solution: Dilute the sample to reduce the mass of this compound injected onto the column.[15]
-
Issue: Matrix Effects in LC-MS/MS Analysis of this compound in Plasma
-
Possible Cause 1: Ion Suppression or Enhancement.
-
Solution: Co-eluting endogenous components from the plasma matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[16]
-
Improve Sample Preparation: Use more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to remove interfering matrix components.[16]
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the matrix components causing ion suppression. This may involve adjusting the gradient profile or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[16]
-
Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[17]
-
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Oral this compound Formulations
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Immediate-Release Tablet | 150 µg | ~0.4 - 0.6 | 2.4 - 2.9 | Varies | ~70-80 | [5] |
| Immediate-Release Tablet | 0.3 mg | 6.21 (±0.07) | 30.13 (±0.73) | 293.39 (±1.22) | Not Reported | [18] |
| Sustained-Release Cores | 0.2 mg | Varies | Slower than IR | Varies | 87-96 | [1] |
| Sustained-Release Suspension (Drug-Resin) | Not Specified | 18.150 µg·mL⁻¹ | 5 | 137.703 µg·h·mL⁻¹ | 111.65 (relative) | [7] |
| Extended-Release Tablet | 0.2 mg | Lower than IR | Delayed | Comparable to IR | Comparable to IR | [3][19] |
| Oral Solution (Pediatric) | 150 µg/m² | 0.846 (±0.288) | 1 | Varies | 55.4 | [4][20] |
Experimental Protocols
Protocol 1: Preparation of this compound-Ion Exchange Resin Complex (Sustained Release)
This protocol is a general guideline based on the batch method described in the literature.[7][8] Optimization will be required for specific resins and desired release profiles.
Materials:
-
This compound hydrochloride
-
Cation-exchange resin (e.g., Amberlite® IRP69)
-
1N Hydrochloric acid (HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus
Procedure:
-
Resin Activation:
-
Suspend the required amount of ion-exchange resin in 1N HCl and stir for at least 1 hour.
-
Filter the resin and wash with deionized water until the filtrate is neutral (pH ~7).
-
Dry the activated resin.
-
-
Drug Loading (Complexation):
-
Prepare a solution of this compound hydrochloride in deionized water at a known concentration.
-
Add the activated resin to the this compound solution (a common starting drug-to-resin ratio to explore is 1:2 by weight).
-
Stir the suspension at a constant speed (e.g., 200-400 rpm) at room temperature for a predetermined time (e.g., 4-6 hours) to allow for equilibrium to be reached.
-
-
Washing and Drying:
-
Filter the drug-resin complex (resinate).
-
Wash the resinate thoroughly with deionized water to remove any unbound drug.
-
Dry the this compound resinate at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the drug loading efficiency by analyzing the concentration of this compound in the filtrate and washings using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Protocol 2: Encapsulation of this compound in PLGA Microparticles (Sustained Release)
This protocol outlines the double emulsion (w/o/w) solvent evaporation method, which is suitable for encapsulating hydrophilic drugs like this compound.[9][10]
Materials:
-
This compound hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Beakers and other glassware
Procedure:
-
Preparation of the Internal Aqueous Phase (w1):
-
Dissolve a known amount of this compound hydrochloride in a small volume of deionized water.
-
-
Preparation of the Oil Phase (o):
-
Dissolve a known amount of PLGA in dichloromethane.
-
-
Formation of the Primary Emulsion (w1/o):
-
Add the internal aqueous phase to the oil phase.
-
Emulsify using a high-speed homogenizer or sonicator to create a fine water-in-oil emulsion. The energy and duration of homogenization/sonication are critical parameters to control the size of the internal water droplets.
-
-
Formation of the Double Emulsion (w1/o/w2):
-
Prepare an external aqueous phase (w2) containing a surfactant (e.g., 1% w/v PVA) to stabilize the emulsion.
-
Add the primary emulsion to the external aqueous phase while stirring at a controlled speed. This will form the double emulsion.
-
-
Solvent Evaporation:
-
Continue stirring the double emulsion for several hours (e.g., 3-4 hours) at room temperature to allow the dichloromethane to evaporate, leading to the solidification of the PLGA microparticles.
-
-
Collection, Washing, and Drying:
-
Collect the microparticles by centrifugation or filtration.
-
Wash the collected microparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize (freeze-dry) the microparticles to obtain a fine powder.
-
-
Characterization:
-
Determine the encapsulation efficiency by dissolving a known weight of microparticles in a suitable solvent and quantifying the this compound content using a validated analytical method.
-
Characterize the particle size and morphology using techniques like laser diffraction and scanning electron microscopy (SEM).
-
Visualizations
References
- 1. Pharmacokinetics of oral sustained release this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic studies of oral this compound in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2D6 Mediates 4-Hydroxylation of this compound In Vitro: Implication for Pregnancy-Induced Changes in this compound Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and in vitro/in vivo evaluation of a this compound hydrochloride drug-resin suspension as a sustained-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization of this compound hydrochloride resinates and investigation of the kinetics and thermodynamics of the ion exchange process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and evaluation of sustained-release this compound-loaded PLGA microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kinampark.com [kinampark.com]
- 13. brieflands.com [brieflands.com]
- 14. hplc.eu [hplc.eu]
- 15. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of this compound Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
issues with clonidine dose-response variability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of dose-response variability in experiments involving clonidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing inconsistent hypotensive (blood pressure lowering) effects with the same dose of this compound across experiments?
A: Inconsistent hypotensive effects are a frequently encountered issue stemming from several factors:
-
Tachyphylaxis (Acute Tolerance): Rapid, repeated administration of this compound can lead to a diminished hypotensive response. Studies in rats have shown that a second dose of this compound can produce a hypotensive effect that is at least 50% less than the first.[1] This acute tolerance develops quickly, especially with higher doses.[2]
-
Pharmacokinetic Variability: There is significant inter-individual variation in how this compound is absorbed, distributed, metabolized, and excreted.[3][4] Factors such as age, renal function, and co-administered medications can alter plasma concentrations, leading to different responses at the same dose.[5][6][7]
-
Genetic Factors: Genetic variations in receptors and metabolic enzymes can influence an individual's response. Polymorphisms in the α2A-adrenergic receptor gene (ADRA2A) and the gene for catechol-O-methyltransferase (COMT) have been linked to variability in blood pressure response to α2-agonists.[8][9]
-
Experimental Conditions: The anesthetic used, the animal's hydration status, and stress levels can all impact sympathetic tone and, consequently, the observed effect of this compound.
Troubleshooting Steps:
-
Standardize Dosing Intervals: Ensure sufficient time between doses to avoid acute tachyphylaxis.
-
Monitor Plasma Concentrations: If feasible, measure this compound plasma levels to correlate pharmacokinetics with pharmacodynamics.
-
Control Environmental Variables: Maintain consistent experimental conditions (e.g., temperature, noise, handling) to minimize stress.
-
Consider Genetic Background: Be aware that different animal strains can exhibit varied responses to this compound.[10]
Q2: My experiment shows an initial, transient increase in blood pressure (hypertension) after intravenous this compound administration, followed by hypotension. Is this an anomaly?
A: No, this is a known biphasic effect of this compound, particularly with intravenous administration.[6]
-
Initial Hypertensive Phase: this compound can directly stimulate α1 and α2B-adrenergic receptors on vascular smooth muscle cells in the periphery.[6][11] This causes vasoconstriction, leading to a temporary increase in blood pressure. This effect is seen before the drug reaches sufficient concentrations in the central nervous system (CNS).
-
Secondary Hypotensive Phase: The primary, sustained effect of this compound is mediated centrally. After crossing the blood-brain barrier, this compound stimulates α2A-adrenergic receptors in the brainstem.[6][12] This activation inhibits sympathetic outflow from the CNS, leading to decreased peripheral vascular resistance, reduced heart rate, and a subsequent drop in blood pressure.[12] This central effect overrides the initial peripheral vasoconstriction.
Experimental Consideration:
-
When studying the hypotensive effects of this compound, it is crucial to allow sufficient time for the central effects to manifest, especially after IV administration. Oral or transdermal routes of administration typically do not produce this initial hypertensive spike.[6]
Q3: How can I mitigate the development of tolerance to this compound's effects in my chronic studies?
A: Tolerance, particularly to the hypotensive effect, is a significant challenge in long-term this compound studies.[1][13] This is often due to receptor desensitization and down-regulation.[14][15]
-
Receptor Desensitization: Chronic exposure to an agonist like this compound can lead to a state where the α2-adrenoceptors become less responsive to stimulation. Studies have shown that chronic this compound treatment can desensitize postsynaptic α2-adrenoceptors.[14][16]
-
Intermittent Dosing: An intermittent or restricted dosing regimen can be effective. A study in spontaneously hypertensive rats demonstrated that providing this compound only during an 8-hour period each day prevented the development of tolerance to its hypotensive and sympathoinhibitory actions over 12 weeks.[17]
-
Washout Periods: Incorporating drug-free periods ("washouts") can allow for the resensitization of the receptor system.
Logical Workflow for Managing Tolerance:
Caption: Workflow for mitigating this compound tolerance.
Q4: What is the primary signaling pathway for this compound's central hypotensive action?
A: this compound's main effect is mediated by its action as an agonist at α2A-adrenergic receptors in the central nervous system, particularly in the brainstem.[6][12][18]
This receptor is a G protein-coupled receptor (GPCR) associated with an inhibitory G-protein (Gi).[11][19] The signaling cascade proceeds as follows:
-
Binding: this compound binds to the presynaptic α2A-adrenoceptor.
-
Gi Protein Activation: This binding activates the associated Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Reduced Norepinephrine (B1679862) Release: The reduction in cAMP levels ultimately inhibits the release of norepinephrine from the presynaptic neuron into the synaptic cleft.[18]
This reduction in central norepinephrine release decreases the overall sympathetic outflow from the brain, resulting in vasodilation and hypotension.[12]
Caption: this compound's central signaling pathway.
Quantitative Data Summary
For ease of comparison, key quantitative data regarding this compound's pharmacokinetics and dose-dependent effects are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 70% - 80% | [6][20] |
| Peak Plasma Time (Tmax) | 1 - 3 hours | [21][22] |
| Elimination Half-life (t½) | 12 - 16 hours (normal renal function) | |
| Up to 41 hours (renal failure) | ||
| Protein Binding | 20% - 40% | [6] |
| Metabolism | ~50% metabolized in the liver | [6] |
| Therapeutic Plasma Conc. | 0.2 - 2.0 ng/mL | [21] |
Table 2: Dose-Dependent Cardiovascular Effects of this compound
| Species | Dose | Route | Primary Cardiovascular Effect(s) | Reference(s) |
| Human (Normotensive) | 75, 150, 250 µg | Oral | Dose-dependent decrease in blood pressure and pulse rate. | [22] |
| Human (Normotensive) | 0.25 - 2 µg/kg | IV | Hypotension observed at ≥ 0.5 µg/kg; decreased heart rate. | [23] |
| Rat (Normotensive) | 3 - 10 µg/kg | IV | Significant hypotension; second dose shows >50% less effect. | [1] |
| Rat (SHR*) | 150 µg/kg/day | Oral | Sustained decrease in blood pressure and heart rate. | [17] |
*SHR: Spontaneously Hypertensive Rat
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Response in Rodents
This protocol outlines a method for measuring the hypotensive effect of this compound in rats.
Objective: To determine the dose-response relationship of this compound on arterial blood pressure and heart rate.
Methodology:
-
Animal Preparation: Use male Sprague-Dawley or spontaneously hypertensive rats (SHR), 250-350g. Anesthetize the animal (e.g., with urethane (B1682113) or a similar appropriate anesthetic).
-
Cannulation: Surgically implant a cannula into the femoral artery for direct blood pressure monitoring and into the femoral vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure and heart rate are consistent.
-
Baseline Measurement: Record baseline arterial pressure and heart rate for 15-30 minutes.
-
This compound Administration: Administer this compound intravenously at the desired doses (e.g., 1.5, 3.0, 5.0, 10.0 µg/kg).[1] Administer a vehicle control (e.g., saline) in a separate group of animals.
-
Data Acquisition: Continuously monitor and record arterial blood pressure and heart rate using a pressure transducer and data acquisition system for at least 60-90 minutes post-injection.
-
Data Analysis: Calculate the maximum change in mean arterial pressure (MAP) and heart rate from the baseline for each dose. Plot the dose-response curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a method for the accurate measurement of this compound concentrations in plasma samples.
Objective: To validate a sensitive method for this compound quantification to support pharmacokinetic studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 0.15 mL of plasma, add a suitable internal standard (e.g., moxonidine).
-
Add 0.5 mL of a precipitation agent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[24]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column (e.g., ZORBAX-XDB-ODS C18, 2.1 mm x 30 mm, 3.5 µm).[24]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an additive like 0.2% formic acid.[24][25]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Quantification:
-
Generate a standard curve by spiking blank plasma with known concentrations of this compound (e.g., 0.01 - 10.0 ng/mL).[24]
-
Calculate the concentration in unknown samples by interpolating from the linear regression of the standard curve. The method should have a lower limit of quantification (LOQ) of around 0.01 ng/mL.[24]
-
Experimental Workflow for this compound Analysis:
Caption: Workflow for plasma this compound quantification.
References
- 1. Acute tolerance to this compound hypotension and bradycardia in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis to the hypotensive effect of this compound and the possible mechanism of this action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of orally administered this compound: a model-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound IR oral tablet: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Genetic variation in catechol-O-methyltransferase modifies effects of this compound treatment in chronic fatigue syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Strain differences in this compound-induced aggressiveness in mice and its interaction with the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tolerance and dependence after chronic administration of this compound to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic this compound treatment produces desensitisation of post- but not presynaptic alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Desensitization and down-regulation of brain alpha 2-adrenoceptors by centrally acting antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced desensitization differentiates presynaptic alpha-2 adrenoceptors of the guinea-pig ileum and rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intermittent this compound regimen abolishes tolerance to its antihypertensive effect: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. Pharmacokinetics and concentration-effect relationships of intervenous and oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Pharmacokinetic and pharmacodynamic studies of oral this compound in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cardiovascular variability after this compound challenge: assessment of dose-dependent temporal effects by means of spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Method validation of this compound hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 25. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of this compound Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Clonidine's Hypotensive Effects in Non-Hypertensive Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with clonidine-induced hypotension in non-hypertensive experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypotension?
A1: this compound is a centrally acting alpha-2 adrenergic receptor agonist.[1] It primarily stimulates alpha-2A adrenoceptors in the brainstem, specifically in the nucleus tractus solitarii.[1][2] This stimulation inhibits sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance, heart rate, and consequently, blood pressure.[1][3][4]
Q2: Are there different subtypes of alpha-2 adrenoceptors involved in blood pressure regulation?
A2: Yes, there are three main subtypes: alpha-2A, alpha-2B, and alpha-2C. The hypotensive effect of this compound is primarily mediated by the alpha-2A subtype, which reduces sympathetic outflow. Conversely, activation of alpha-2B adrenoceptors can cause vasoconstriction and an initial, transient increase in blood pressure, especially with intravenous administration.[2]
Q3: Can the route of administration of this compound influence its hypotensive effect?
A3: Yes. Intravenous administration of this compound can cause an initial transient pressor effect due to the activation of peripheral alpha-1 and alpha-2B adrenoceptors on vascular smooth muscle, followed by a more prolonged hypotensive effect.[4] Oral or subcutaneous administration typically results in a more gradual onset of hypotension without the initial hypertensive phase.[5]
Q4: What are the common adverse effects observed with this compound administration in animal models besides hypotension?
A4: Besides hypotension, this compound can induce bradycardia (slowing of the heart rate), sedation, and hypothermia.[1][5] In some animal models, particularly at higher doses, you might observe initial transient hypertension (with IV administration), respiratory depression, and signs of central nervous system depression.[4]
Troubleshooting Guides
Issue 1: Excessive Hypotension or Unstable Blood Pressure
Potential Cause:
-
High dose of this compound.
-
Animal model sensitivity.
-
Interaction with other administered agents (e.g., anesthetics).
Troubleshooting Steps:
-
Dose-Response Pilot Study: If you are observing excessive hypotension, it is crucial to perform a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions. Start with a low dose and gradually increase it while monitoring blood pressure.
-
Route of Administration: Consider changing the route of administration from intravenous to subcutaneous or oral to achieve a slower onset and potentially less pronounced peak hypotensive effect.[5]
-
Co-administration of an Antagonist:
-
Yohimbine (B192690): An alpha-2 adrenoceptor antagonist, can be used to reverse this compound's effects. However, its effect on hypotension can be variable and it may shorten the duration of this compound-induced analgesia.[6] A pilot study to determine the optimal dose and timing of yohimbine administration is recommended.
-
-
Fluid Support: Ensure the animal is adequately hydrated. In cases of significant hypotension, intravenous fluid resuscitation with isotonic crystalloids can be employed to increase intravascular volume.[7]
-
Use of Pressor Agents: In critical situations of severe, unresponsive hypotension, the use of vasopressors like dopamine (B1211576) or norepinephrine (B1679862) can be considered. These should be administered as a constant rate infusion (CRI) and titrated to effect.[8][9]
Issue 2: Significant Bradycardia
Potential Cause:
-
Central and peripheral stimulation of alpha-adrenoceptors by this compound.[10]
-
Increased vagal tone.
Troubleshooting Steps:
-
Atropine Administration: Atropine, a muscarinic antagonist, can be used to counteract bradycardia. However, its effectiveness in reversing this compound-induced bradycardia can be inconsistent and may be dose-dependent.[5][10]
-
Dose Reduction: A lower dose of this compound may reduce the severity of bradycardia.
-
Monitor Cardiac Function: Continuous ECG monitoring is recommended to assess for any arrhythmias or heart block, which have been reported in some cases of this compound administration.[11]
Issue 3: High Variability in Blood Pressure Response Between Animals
Potential Cause:
-
Genetic differences between animals.
-
Variations in hydration status or stress levels.
-
Inconsistent drug administration.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are acclimatized to the experimental environment to minimize stress. Maintain consistent temperature and lighting.
-
Control Hydration Status: Provide ad libitum access to water before the experiment or administer a standardized volume of fluids.
-
Precise Drug Administration: Use precise techniques for drug administration, especially for intravenous infusions, to ensure consistent delivery.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and increase the statistical power of your study.
-
Consider Animal Strain: Be aware that different strains of the same species may exhibit different sensitivities to this compound.
Quantitative Data Summary
Table 1: Effects of Mitigating Agents on this compound-Induced Cardiovascular Changes in Various Animal Models
| Mitigating Agent | Dose of Mitigating Agent | This compound Dose | Animal Model | Route of Administration | Key Findings on Hypotension | Citation(s) |
| Yohimbine | 5, 50 µM (co-perfusion) | 1.75 mM | Rat | Intracranial (AH/PO region) | Attenuated hypotensive effects | [12] |
| 3, 10 mg/kg i.p. | 500 µg/kg/day s.c. (12 days) | Rat (SHR) | i.p. | Precipitated blood pressure upswings (withdrawal) | [13] | |
| 0.25, 0.5, 1.0 mg/kg i.v. | 400 µg/kg/day s.c. (7 days) | Rat | i.v. | Provoked an immediate rise in blood pressure (withdrawal) | [14] | |
| 16 mg oral | 450 µg extradural | Human | Oral | Did not reduce hypotension | [6] | |
| Propranolol | 0.5 mg/kg i.v. | 20 µg/kg i.v. | Rabbit | i.v. | Prevented this compound-induced hypotension | [15] |
| Atropine | 1 mg/kg i.v. | 5 µg i.c. | Rat | i.v. | Did not influence bradycardia | [10] |
| 5 mg/kg s.c. | 0.3 mg/kg s.c. | Rat | s.c. | Significantly reduced bradycardia | [5] | |
| Dopamine | 5-10 µg/kg/min IV CRI | N/A (for general hypotension) | Dog | IV CRI | Increased mean arterial pressure | [16] |
| Norepinephrine | 0.1-0.5 mcg/kg/min IV CRI | N/A (for general hypotension) | Dog | IV CRI | Increased systolic blood pressure | [9] |
Note: SHR = Spontaneously Hypertensive Rat; i.p. = intraperitoneal; s.c. = subcutaneous; i.v. = intravenous; i.c. = intracisternal; AH/PO = Anterior Hypothalamic/Pre-optic.
Experimental Protocols
Protocol 1: Reversal of this compound-Induced Hypotension with Yohimbine in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and implant arterial and venous catheters for blood pressure monitoring and drug administration, respectively. Allow for a recovery period as per institutional guidelines.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes in conscious, freely moving animals.
-
This compound Administration: Administer this compound subcutaneously or intravenously at a pre-determined dose that induces a significant hypotensive effect (e.g., 10-30 µg/kg).
-
Monitoring: Continuously monitor MAP and HR.
-
Yohimbine Administration: Once the hypotensive effect of this compound has stabilized (typically 30-60 minutes post-administration), administer yohimbine intravenously at varying doses (e.g., 0.1, 0.5, 1.0 mg/kg) to determine the dose-dependent reversal effect.
-
Data Analysis: Analyze the changes in MAP and HR following yohimbine administration compared to the this compound-induced hypotensive state.
Protocol 2: Management of Severe this compound-Induced Hypotension with Intravenous Fluids and Dopamine in Dogs
-
Animal Preparation: Anesthetize healthy dogs and instrument them for continuous monitoring of arterial blood pressure, heart rate, and ECG.
-
This compound Administration: Administer this compound intravenously at a dose known to induce significant hypotension.
-
Initial Management - IV Fluids: If the mean arterial pressure (MAP) drops below a critical threshold (e.g., 60 mmHg), initiate intravenous fluid resuscitation with an isotonic crystalloid solution (e.g., Lactated Ringer's solution) at a rate of 10-20 mL/kg over 15-20 minutes.
-
Secondary Management - Dopamine Infusion: If hypotension persists despite fluid resuscitation, commence a constant rate infusion (CRI) of dopamine. Start at a low dose (e.g., 5 µg/kg/min) and titrate upwards (e.g., up to 10-15 µg/kg/min) to achieve the target MAP.[16][17]
-
Monitoring and Weaning: Continuously monitor cardiovascular parameters. Once the animal is stable, gradually wean off the dopamine infusion.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's central mechanism of action leading to hypotension.
Caption: General experimental workflow for studying mitigation of this compound's effects.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Propranolol and this compound Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Effect of this compound on blood pressure, heart rate and body temperature in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial reversal of the effects of extradural this compound by oral yohimbine in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluid Resuscitation for Refractory Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. Norepinephrine Versus Dopamine as a First-Line Vasopressor in Dogs with Hypotension: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripherally and centrally mediated bradycardiac effects of this compound in anesthetized or spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Cardiovascular effects of perfusion of the rostral rat hypothalamus with this compound: differential interactions with prazosin and yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precipitation by yohimbine of the withdrawal syndromes of this compound, guanfacine, and methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yohimbine-precipitated this compound withdrawal: an experimental model of the antihypertensive drug withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversal of this compound-induced hypotension by beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of ephedrine and dopamine in dogs for the management of hypotension in routine clinical cases under isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Positive Inotropes for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Refining Clonidine Administration Protocols for Consistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when using clonidine in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound administration, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent Sedative Effects | Inter-animal variability: Genetic differences between strains can lead to varied responses. For example, BALB/c, DBA/1, and CC57Br mice exhibit stronger aggressive responses to this compound than C57BL/6J, Albino Swiss, and CBA mice.[1] Age can also be a factor, with older animals potentially showing different sensitivities.[2][3] Environmental factors: Stress from handling or the experimental environment can influence the sedative effects of this compound.[4] Route of administration: The method of delivery (e.g., intraperitoneal, subcutaneous, intravenous) can affect the onset and duration of sedation. | Standardize animal models: Use a consistent strain, age, and sex of animals for each experiment. Acclimatize animals: Allow for a proper acclimatization period to the housing and experimental conditions to minimize stress. Optimize administration route: Select and consistently use the most appropriate route of administration for your experimental goals. For sedation, intraperitoneal (i.p.) injections are common.[5] |
| Variable Analgesic Effects | Pain model sensitivity: The analgesic efficacy of this compound can differ depending on the pain model used. It has been shown to be more potent in the formalin test compared to the tail-flick test in rats.[6] Dose selection: The dose-response curve for this compound's analgesic effects can be steep, and small variations in dosage can lead to significant differences in outcomes.[6][7] Tolerance: Repeated administration of this compound can lead to the development of tolerance, reducing its analgesic effects over time. | Select the appropriate pain model: Choose a pain model that is known to be sensitive to this compound's analgesic properties. Perform dose-response studies: Establish a clear dose-response curve for your specific animal model and pain assay to identify the optimal analgesic dose. Consider intermittent dosing: An intermittent dosing regimen may help to prevent the development of tolerance to this compound's effects.[8] |
| Unexpected Cardiovascular Responses (e.g., initial hypertension) | Route and speed of administration: Rapid intravenous injection of this compound can cause a transient increase in blood pressure due to the activation of peripheral α1 and postsynaptic α2b receptors on vascular smooth muscle.[9][10] This initial hypertensive phase is typically followed by a more prolonged hypotensive effect.[11][12] Anesthetic interactions: The type of anesthetic used can influence the cardiovascular response to this compound. | Administer intravenously slowly: If using the intravenous route, infuse this compound slowly to minimize the initial pressor effect. Consider alternative routes: Oral or intraperitoneal administration is less likely to cause an initial hypertensive spike.[9] Monitor cardiovascular parameters continuously: Use telemetry or other methods to continuously monitor blood pressure and heart rate to fully characterize the cardiovascular response. |
| High Inter-Animal Variability in Blood Pressure Response | Strain differences: Different rat strains can exhibit varying sensitivities to the hypotensive effects of this compound. Sodium balance: The hypotensive effect of this compound is more pronounced in sodium-depleted rats.[13][14] Conscious vs. Anesthetized Animals: The cardiovascular responses to this compound can differ between conscious and anesthetized animals.[15] | Control for genetic background: Use a single, well-characterized strain of animals for your studies. Standardize diet and hydration: Ensure all animals have consistent access to food and water to maintain normal sodium balance. Choose the appropriate state of consciousness: Be aware that anesthesia can alter cardiovascular responses and choose the experimental condition that best suits your research question. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a centrally acting alpha-2 adrenergic agonist.[9] It stimulates alpha-2 adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[9] This results in decreased heart rate, relaxation of blood vessels, and a subsequent drop in blood pressure. This compound also has analgesic and sedative properties, which are mediated by its action on alpha-2 adrenoceptors in the brain and spinal cord.
Q2: How do I select the appropriate dose of this compound for my experiment?
A2: The optimal dose of this compound depends on the animal species, the intended effect (e.g., sedation, analgesia, hypotension), and the route of administration. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions. Below are some general dosage guidelines from published research.
| Animal Model | Application | Route of Administration | Dosage Range |
| Mouse | Sedation | Intraperitoneal (i.p.) | 0.05 - 1 mg/kg |
| Mouse | Analgesia (Orofacial Formalin Test) | Intraperitoneal (i.p.) | 10 - 100 µg/kg[16] |
| Rat | Analgesia (Tail-Flick Test) | Intraperitoneal (i.p.) | 2 - 8 mg/kg[7] |
| Rat | Hypotension (Conscious) | Intravenous (i.v.) | 3 - 30 µg/kg[11] |
| Dog | Sedation/Anxiety | Oral | 0.025 - 0.03 mg/kg[17] |
| Horse | Sedation | Intravenous (i.v.) | 0.025 mg/kg[18] |
Q3: What are the common side effects of this compound in laboratory animals and how can they be managed?
A3: The most common side effects of this compound in laboratory animals are sedation, hypotension (low blood pressure), and bradycardia (slow heart rate).[13] Dry mouth may also occur. In dogs, other possible side effects include lethargy, agitation, aggression, and constipation.[13] To manage these side effects, it is important to start with a low dose and titrate upwards to the desired effect.[19] Continuous monitoring of cardiovascular parameters is recommended, especially at higher doses. If excessive sedation or hypotension occurs, reducing the dose or discontinuing the drug may be necessary.
Q4: What is the best way to prepare and administer this compound solutions?
A4: this compound hydrochloride is typically dissolved in sterile saline (0.9% sodium chloride) for injection. The concentration of the solution should be prepared to allow for accurate dosing based on the animal's body weight. For example, a 1 mg/mL stock solution can be diluted to the desired final concentration. It is important to ensure the solution is well-mixed before administration. The choice of administration route (intravenous, intraperitoneal, subcutaneous, or oral) will depend on the specific experimental protocol and the desired onset and duration of action.[20]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Analgesia in Rats using the Tail-Flick Test
Objective: To evaluate the dose-dependent analgesic effects of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Tail-flick analgesia meter
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat by placing the distal third of the tail on the radiant heat source of the analgesia meter. The cut-off time should be set to 10-15 seconds to prevent tissue damage. Repeat this measurement three times with at least a 5-minute interval and calculate the mean as the baseline latency.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in sterile saline at the desired concentrations (e.g., 2, 4, and 8 mg/kg).[7] Administer the this compound solution or saline (vehicle control) via i.p. injection.
-
Post-Treatment Measurement: At various time points after injection (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods to determine the dose-response relationship.
Protocol 2: Evaluation of this compound-Induced Sedation in Mice using the Open Field Test
Objective: To assess the sedative effects of this compound by measuring changes in locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Open field apparatus equipped with an automated activity monitoring system
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Habituate mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in sterile saline at the desired concentrations (e.g., 0.05, 0.1, 0.5 mg/kg). Administer the this compound solution or saline (vehicle control) via i.p. injection.
-
Open Field Test: 30 minutes after injection, place the mouse in the center of the open field apparatus and allow it to explore freely for a set period (e.g., 10-15 minutes).
-
Data Collection: The automated activity monitoring system will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to evaluate the sedative effects of this compound.
Visualizations
References
- 1. Histaminergic mechanisms in this compound induced analgesia in rat tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Conversion Factor for Dexmedetomidine to this compound Transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response relationship of this compound in tetracaine spinal anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Transdermal this compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound analgesia and suppression of operant responding: dissociation of mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrathecal this compound in the neonatal rat: dose-dependent analgesia and evaluation of spinal apoptosis and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | VCA Animal Hospitals [vcahospitals.com]
- 14. Hypotensive effect of this compound during sodium depletion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypotensive and sedative effects of this compound injected into the rostral ventrolateral medulla of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound on heart rate variability during spinal anaesthesia: randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls of clonidine-related behavioral studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General this compound Effects & Mechanisms
Q1: What is the primary mechanism of action of this compound in behavioral studies?
This compound is an α2-adrenergic receptor agonist.[1][2][3] It acts on presynaptic α2A autoreceptors in the brain, particularly in the prefrontal cortex and locus coeruleus, to inhibit the release of norepinephrine (B1679862).[1][4] This reduction in noradrenergic neurotransmission leads to its sedative, anxiolytic, and hypotensive effects.[1][3][5] this compound can also act on postsynaptic α2A receptors, which is thought to strengthen norepinephrine signals in the prefrontal cortex, contributing to its effects on attention and behavior.[4] Additionally, it has some affinity for imidazoline (B1206853) receptors, which may also contribute to its hypotensive effects.[2][3][6]
Q2: I'm observing unexpected or contradictory behavioral effects with this compound. What could be the cause?
Contradictory results are a known challenge in this compound research and can stem from several factors:
-
Biphasic Dose-Response: this compound can exhibit biphasic effects, where low and high doses produce opposite outcomes. For instance, low doses may have anxiolytic-like effects, while higher doses can induce anxiogenic-like responses.[7]
-
Sedation vs. Specific Behavioral Effects: A major pitfall is failing to distinguish between this compound's sedative effects and its specific impact on the behavior being studied.[5][8][9][10] It's crucial to include appropriate controls to measure general activity levels.
-
"Motivated" vs. "Basal" Behavior: The context of the behavioral test is important. For example, this compound has been shown to depress "motivated" locomotor activity while stimulating "basal" locomotor activity in rats.[11]
-
Receptor Subtype Specificity: this compound binds to α2A, α2B, and α2C adrenergic receptor subtypes, as well as imidazoline receptors.[12] The specific behavioral outcome can depend on the receptor population engaged at a given dose.
Dose-Response & Administration
Q3: How do I determine the appropriate dose of this compound for my behavioral study?
Dose selection is critical and often requires careful titration. A common pitfall is using a dose that is too high, leading to excessive sedation or hypotension that can mask or confound the intended behavioral measure.[13]
-
Start Low and Go Slow: Begin with a low dose and gradually increase it to find the optimal therapeutic window for the desired effect without significant side effects.[13]
-
Consider the Behavioral Assay: The effective dose can vary significantly depending on the behavioral paradigm. For example, studies on anxiety may use a different dose range than those investigating memory consolidation.[7][14][15]
-
Review Existing Literature: Consult previous studies using similar behavioral models to inform your initial dose range.
Q4: What are the common routes of administration for this compound in animal studies, and what are the key considerations?
The most common routes are intraperitoneal (i.p.) and subcutaneous (s.c.) injection. The choice can influence the onset and duration of action. This compound is well-absorbed orally and can also be administered via osmotic minipumps for continuous delivery in studies of tolerance.[16] Intrathecal injections are used for investigating spinal mechanisms.[17][18][19]
Specific Behavioral Paradigms
Q5: My animals are showing decreased locomotor activity. Is this sedation or a specific effect on locomotion?
This is a critical question in this compound research. This compound is known to cause sedation.[5][9][20] To differentiate sedation from a specific effect on locomotion, consider the following:
-
Dose-Dependence: Sedation is typically more pronounced at higher doses.[20]
-
Experimental Context: As mentioned, this compound can stimulate "basal" locomotor activity but depress "motivated" activity.[11] In some cases, after neuronal damage, this compound can even induce hyperactivity by acting on postsynaptic receptors.[21]
-
Control Measures: Always include measures of general activity and arousal in your experimental design.
Q6: I am studying the effects of this compound on learning and memory, and my results are inconsistent. Why might this be?
This compound's effects on cognition can be complex. Some studies report that this compound can worsen working memory performance.[22] Conversely, it has been investigated for its potential to disrupt fear memory reconsolidation, which could be beneficial in conditions like PTSD.[14][15] A single dose of this compound has been shown to potentially have an adverse effect on memory consolidation.[23] The timing of administration relative to memory acquisition, consolidation, and retrieval is a crucial experimental parameter.
Q7: I'm using this compound in an anxiety model and not seeing the expected anxiolytic effect. What could be wrong?
Several factors could be at play:
-
Biphasic Effects: As noted, low doses of this compound may be anxiolytic, while higher doses can be anxiogenic.[7] You may need to test a range of doses.
-
Model Specificity: The anxiolytic effects of this compound may not be as robust or consistent as those of classic anxiolytics like benzodiazepines in all models.[24]
-
Tolerance: With long-term administration, the anxiolytic effects of this compound may not persist.[25]
Physiological Confounds
Q8: How can I mitigate the hypotensive effects of this compound in my behavioral experiments?
Hypotension is a common side effect of this compound that can influence behavior.[3][9][19]
-
Dose Titration: Use the lowest effective dose to minimize cardiovascular effects.[13]
-
Habituation: Allow animals to habituate to the experimental procedures to reduce stress-induced fluctuations in blood pressure.
-
Monitoring: In some experimental setups, it may be necessary to monitor blood pressure to correlate with behavioral changes.
-
Pharmacological Intervention: In specific research contexts, co-administration of another agent can counteract hypotension. For example, spinal neostigmine (B1678181) has been shown to counteract this compound-induced hypotension.[19]
Q9: What are the concerns regarding abrupt discontinuation of this compound?
Sudden withdrawal from chronic this compound administration can lead to rebound hypertension, which can be severe and potentially life-threatening.[12][26] If your study involves long-term administration, a gradual tapering of the dose is essential.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Behavior
| Species | Behavioral Model | Dose Range (µg/kg) | Observed Effect | Reference |
| Rat | Vogel's Drinking Conflict / Elevated Plus-Maze | 6.25 - 10.0 | Anxiolytic-like effects | [7] |
| Rat | Vogel's Drinking Conflict / Elevated Plus-Maze | 12.5 - 80.0 | Anxiogenic-like effects | [7] |
| Rat | Auditory Fear Conditioning (Reconsolidation) | 50, 100, 200 | Dose-dependent disruption of fear memory | [15] |
| Rat | Consummatory Negative Contrast | 3.12 - 12.5 | No effect on behavior | [24] |
| Rat | Consummatory Negative Contrast | 25.0 - 50.0 | Reduced consumption (shifted and unshifted rats) | [24] |
Table 2: Common Side Effects of this compound in Preclinical and Clinical Research
| Side Effect | Description | Commonality | References |
| Sedation/Drowsiness | Decreased arousal and activity levels. | Very Common | [5][9][10][20] |
| Hypotension | Decrease in blood pressure. | Common | [3][9][19][27] |
| Dry Mouth (Xerostomia) | Reduced saliva production. | Common | [1][2] |
| Dizziness | Sensation of lightheadedness. | Common | [1][2][5] |
| Rebound Hypertension | Abrupt increase in blood pressure upon sudden withdrawal. | Can be Severe | [12][26] |
| Bradycardia | Slowed heart rate. | Possible | [2][23] |
| Irritability | Increased agitation. | Inconsistently Reported | [9] |
| Worsening of Depression | In rare cases, can induce or worsen depressive symptoms. | Rare | [5][9] |
Experimental Protocols
Locomotor Activity Assessment in Rats
-
Objective: To assess the effect of this compound on spontaneous locomotor activity.
-
Apparatus: Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking or video tracking software.
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (or vehicle) via the desired route (e.g., i.p.).
-
Place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a specified duration (e.g., 30-60 minutes).
-
-
Key Considerations: The experimental protocol and the definition of "basal" versus "motivated" activity are crucial for interpreting the results, as this compound can have opposing effects.[11]
Fear Conditioning and Memory Reconsolidation in Rats
-
Objective: To evaluate the effect of this compound on the reconsolidation of fear memories.[14][15]
-
Apparatus: A set of distinct conditioning and testing chambers.
-
Procedure:
-
Habituation: Allow rats to explore the conditioning chamber.
-
Conditioning: Pair a neutral conditioned stimulus (CS), such as an auditory tone, with an aversive unconditioned stimulus (US), like a mild footshock.
-
Memory Reactivation: 24-48 hours after conditioning, re-expose the rats to the CS in a different context to reactivate the fear memory.
-
Drug Administration: Immediately after memory reactivation, administer this compound or vehicle.
-
Long-Term Memory Test: 24 hours or later, present the CS again and measure the conditioned fear response (e.g., freezing behavior).
-
-
Control Groups: A critical control group receives this compound without memory reactivation to ensure the drug's effects are specific to the reconsolidation process.[15]
Visualizations
Caption: this compound's primary mechanism of action.
Caption: General workflow for a this compound behavioral study.
Caption: A troubleshooting decision tree for this compound studies.
References
- 1. A historical perspective on this compound as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. americanaddictioncenters.org [americanaddictioncenters.org]
- 6. Is the hypotensive effect of this compound and related drugs due to imidazoline binding sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biphasic effects of this compound on conflict behavior: involvement of different alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound as a Treatment of Behavioural Disturbances in Autism Spectrum Disorder: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulatory and inhibitory action of this compound on the locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Prescriber's Guide – Children and Adolescents [cambridge.org]
- 13. Common pitfalls, and how to avoid them, in child and adolescent psychopharmacology: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of reconsolidation blockade by this compound as a potential novel treatment for posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of Reconsolidation Blockade by this compound as a Potential Novel Treatment for Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desensitization to the behavioral effects of alpha 2-adrenergic agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Early locomotor training with this compound in spinal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neostigmine counteracts spinal this compound-induced hypotension in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. derangedphysiology.com [derangedphysiology.com]
- 21. This compound-induced locomotor hyperactivity in rats. The role of central postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound for the Treatment of Psychiatric Conditions and Symptoms: A Review of Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Effect of this compound on consummatory negative contrast and on novelty-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Behavioral and physiologic effects of short-term and long-term administration of this compound in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. able2changerecovery.com [able2changerecovery.com]
Technical Support Center: Enhancing Clonidine's Analgesic Efficacy in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clonidine to enhance its analgesic efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's analgesic effects?
This compound is an alpha-2 adrenergic receptor agonist.[1][2][3] Its analgesic properties stem from its action on both the central and peripheral nervous systems.
-
Central Mechanism: this compound stimulates alpha-2 adrenoceptors in the brainstem and spinal cord (specifically the substantia gelatinosa of the dorsal horn).[1][3][4] This activation inhibits the release of norepinephrine (B1679862) from descending inhibitory bulbospinal neurons, which in turn suppresses afferent pain signal transmission.[2][4] It also reduces the release of pro-nociceptive neurotransmitters like substance P and glutamate.[1]
-
Peripheral Mechanism: Peripherally, this compound is thought to block C-fibers and interact with inhibitory G-proteins, reducing localized pain signals.[1] Evidence also suggests it may have anti-inflammatory effects and can inhibit certain sodium channels (NaV1.7).[5][6]
Troubleshooting Guides
Issue 1: Insufficient or No Analgesic Effect Observed with this compound Monotherapy.
Possible Cause 1: Suboptimal Route of Administration.
-
Troubleshooting: The analgesic efficacy of this compound is highly dependent on its route of administration. While systemic administration has demonstrated analgesic effects, local administration of plain this compound (e.g., intra-articular) often shows limited clinical efficacy.[7] For localized pain models, consider perineural or neuraxial (intrathecal or epidural) routes, which place the drug closer to the target alpha-2 adrenoceptors in the spinal cord.[5]
Possible Cause 2: Inadequate Dosing.
-
Troubleshooting: this compound's analgesic effect is dose-dependent.[8][9] However, higher doses also increase the risk of side effects like hypotension and sedation.[8] A dose-finding study is crucial for your specific experimental model. Start with doses reported in the literature and titrate to find the optimal balance between analgesia and side effects. For intravenous use in human studies, a 3 µg/kg bolus followed by a 0.3 µg/kg/h infusion has been suggested as an optimal dose for balancing analgesia and hemodynamic stability.[8][9]
Possible Cause 3: this compound's Efficacy is Often Best as an Adjuvant.
-
Troubleshooting: Numerous studies show that this compound's major clinical and experimental value lies in its role as an adjuvant to other analgesics.[1][7] Its synergistic or additive effects can significantly enhance the efficacy of the primary analgesic. Consider co-administering this compound with other classes of analgesics.
Issue 2: Significant Hypotension or Sedation is Compromising the Experiment.
Possible Cause 1: High Systemic Concentration.
-
Troubleshooting: Rapid systemic absorption, especially after bolus intravenous administration, can lead to pronounced side effects.[6]
-
Reduce Dose: The most straightforward approach is to lower the dose of this compound.[8]
-
Change Administration Route: Switching from systemic to a more targeted administration (e.g., epidural, intrathecal, or peripheral nerve block) can achieve localized analgesia with lower systemic concentrations, thereby reducing cardiovascular side effects.[5][6]
-
Use a Sustained-Release Formulation: For localized, peripheral administration, a sustained-release depot can maintain effective local concentrations while minimizing systemic absorption and associated side effects.[6]
-
Administer as an Infusion: Instead of a large bolus, administering this compound as a continuous infusion can maintain more stable plasma concentrations and reduce the peak-related side effects.[8][9]
-
Possible Cause 2: Interaction with Other Anesthetics/Sedatives.
-
Troubleshooting: this compound can potentiate the sedative and hypotensive effects of other CNS depressants, such as general anesthetics or benzodiazepines.[1] Review your experimental protocol to determine if the doses of concomitant anesthetic agents can be reduced when this compound is administered.
Strategies for Enhancing Analgesic Efficacy
The most effective strategy to enhance this compound's analgesia is through co-administration with other analgesic agents. This compound works synergistically or additively with several classes of drugs.
1. Combination with Opioids:
-
Rationale: this compound and opioids have different mechanisms of action but both produce analgesia at the spinal level. When combined, they can have an additive or synergistic effect, allowing for a reduction in the required dose of each drug.[4][10] This combination is particularly effective for neuropathic and cancer-related pain.[5]
-
Experimental Evidence: The combination of intrathecal morphine and this compound has been shown to be more effective than either drug alone for treating neuropathic pain.[10][11] This approach can reduce the necessary dose of each component by up to 60% for postoperative analgesia.[4]
2. Combination with Local Anesthetics:
-
Rationale: this compound is frequently used as an adjuvant to local anesthetics in peripheral nerve and plexus blocks. It prolongs the duration of both the sensory and motor block.[7][12]
-
Experimental Evidence: A meta-analysis of 20 trials showed that adding this compound to local anesthetics for peripheral nerve blocks prolonged postoperative analgesia by a weighted mean difference of 122 minutes.[12] Doses typically range from 30 to 300 µg, with 150 µg being a common dose.[12]
3. Combination with Other Agents:
-
Ketamine: Combining this compound with ketamine, an NMDA receptor antagonist, has been shown to be an effective analgesic strategy.[7]
-
Anti-inflammatory Agents: Experimental studies indicate that this compound can improve the analgesic effect of anti-inflammatory agents.[7]
Quantitative Data Summary
Table 1: Efficacy of Intravenous this compound for Postoperative Pain (Human Study) Data from a dose-finding study in patients after lumbar hemilaminectomy.[8]
| This compound IV Dose Group | Loading Dose | Continuous Infusion | Morphine Doses Required (12h) | Systolic Blood Pressure Decrease |
| Group A | 5 µg/kg | 0.3 µg/kg/h | 5 ± 2 | 26 ± 3% |
| Group B (Optimal) | 3 µg/kg | 0.3 µg/kg/h | 11 ± 3 | 7 ± 4% |
| Group C | 2 µg/kg | 0.3 µg/kg/h | 19 ± 4 | 2 ± 2% |
| Group D (Placebo) | NaCl 0.9% | NaCl 0.9% | 29 ± 8 | No variation |
Table 2: this compound as an Adjuvant in Peripheral Nerve Blocks (Human Meta-Analysis) Data from a meta-analysis of 20 randomized trials.[12]
| Outcome | Prolongation with this compound (Weighted Mean Difference) | 95% Confidence Interval |
| Duration of Postoperative Analgesia | 122 minutes | 74 to 169 min |
| Duration of Sensory Block | 74 minutes | 37 to 111 min |
| Duration of Motor Block | 141 minutes | 82 to 199 min |
Experimental Protocols
Protocol 1: Testing this compound as an Adjuvant to Local Anesthetics in a Rodent Sciatic Nerve Block Model
-
Animal Model: Adult Sprague-Dawley rats (250-300g).
-
Anesthesia: Induce anesthesia with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Sciatic nerve block with 0.2 mL of 0.5% bupivacaine (B1668057).
-
Group 2 (this compound): Sciatic nerve block with 0.2 mL of 0.5% bupivacaine + this compound (e.g., 1 µg/kg).
-
Group 3 (Saline): Sciatic nerve block with 0.2 mL of saline.
-
-
Procedure (Sciatic Nerve Block):
-
Place the anesthetized rat in a prone position.
-
Identify the sciatic nerve between the greater trochanter and the ischial tuberosity.
-
Carefully inject the prepared solution around the nerve using a 27-gauge needle, avoiding direct nerve injury.
-
-
Assessment of Sensory Block (Hot Plate Test):
-
At baseline and at set intervals post-injection (e.g., 30, 60, 90, 120, 180, 240 min), place the rat on a hot plate set to 52 ± 0.5°C.
-
Record the latency (in seconds) for the rat to lick its paw or jump. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
An increase in latency compared to baseline indicates a successful sensory block.
-
-
Assessment of Motor Block (Toe Spreading Reflex):
-
Gently pinch the webbing between the toes of the injected paw.
-
Score the motor block on a scale (e.g., 0 = normal spreading, 1 = reduced spreading, 2 = no spreading).
-
-
Data Analysis: Compare the duration and magnitude of the sensory and motor blocks between the groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: Evaluating Systemic this compound in a Postoperative Pain Model (Rat Plantar Incision)
-
Animal Model: Adult Wistar rats (200-250g).
-
Anesthesia: Induce anesthesia with isoflurane.
-
Surgical Procedure (Plantar Incision):
-
Place the rat in a supine position and sterilize the plantar surface of the left hind paw.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect, starting 0.5 cm from the heel.
-
Suture the skin with a single 5-0 nylon suture.
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Intraperitoneal (i.p.) injection of saline 30 minutes before surgery.
-
Group 2 (this compound): i.p. injection of this compound (e.g., 10 µg/kg) 30 minutes before surgery.
-
Group 3 (this compound + Opioid): i.p. injection of this compound (e.g., 5 µg/kg) and Morphine (e.g., 1 mg/kg) 30 minutes before surgery.
-
Group 4 (Sham): Anesthesia but no incision.
-
-
Assessment of Mechanical Allodynia (von Frey Filaments):
-
At baseline (pre-surgery) and at various time points post-surgery (e.g., 2, 4, 6, 24 hours), place the rat in a testing chamber with a mesh floor.
-
Apply von Frey filaments of increasing force to the plantar surface near the incision.
-
Determine the paw withdrawal threshold (PWT) in grams. A lower PWT indicates hyperalgesia.
-
-
Data Analysis: Compare the PWT between groups over time. Analyze the data for a significant increase in PWT in the treatment groups compared to the control group.
Visualizations
Caption: this compound's α2-adrenergic receptor signaling pathway.
Caption: General experimental workflow for analgesic testing.
References
- 1. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. litfl.com [litfl.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. Sustained analgesic effect of this compound co-polymer depot in a porcine incisional pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound--a potent analgesic adjuvant [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for treatment of postoperative pain: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scireproject.com [scireproject.com]
- 11. This compound for management of chronic pain: A brief review of the current evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as an adjuvant to local anesthetics for peripheral nerve and plexus blocks: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clonidine Delivery for Targeted CNS Effects
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing clonidine delivery to the central nervous system (CNS).
Troubleshooting Guides
This section addresses common issues encountered during experiments in a question-and-answer format.
Issue: Poor CNS Penetration or Low Bioavailability
Q1: My systemic administration of this compound results in low brain-to-plasma concentration ratios. What are the potential causes, and how can I troubleshoot this?
A1:
-
Potential Causes:
-
Blood-Brain Barrier (BBB) Efflux: this compound is a substrate for efflux transporters at the BBB, such as a recently identified H+ antiporter, which actively removes the drug from the brain.[1] While some older literature suggests P-glycoprotein (P-gp) involvement, newer studies in knockout mice indicate that P-gp may not significantly alter this compound transport at the BBB.[1]
-
Peripheral Metabolism: Rapid metabolism in the liver and other peripheral tissues can reduce the amount of this compound available to cross the BBB.[2]
-
Suboptimal Formulation: The physicochemical properties of your formulation may not be ideal for BBB penetration.
-
-
Troubleshooting Steps:
-
Modulate Transporter Activity: Consider co-administration with an inhibitor of the relevant drug transporters. For example, various CNS drugs like diphenhydramine (B27), oxycodone, and cocaine have been shown to inhibit this compound transport.[1][3]
-
Optimize Formulation: Explore alternative formulations, such as microbeads for sustained release or lipid-based nanoformulations, to potentially enhance BBB penetration and control drug release kinetics.[4][5][6]
-
Change the Route of Administration: If your experimental design permits, switch from systemic routes (e.g., intravenous, intraperitoneal) to more direct CNS delivery methods like intracerebroventricular (ICV) or intrathecal (IT) injections to bypass the BBB.[6]
-
Re-evaluate Dose-Response: Conduct a thorough dose-response study to ensure the administered dose is sufficient to achieve therapeutic concentrations in the CNS, as brain concentration is a key determinant of the hypotensive effect.[7]
-
Issue: Significant Off-Target or Systemic Side Effects
Q2: I'm observing significant systemic side effects like hypotension and sedation, which are confounding my behavioral assay results. How can I minimize these?
A2:
-
Potential Causes:
-
High Peripheral Concentration: Systemic administration leads to high this compound concentrations outside the CNS, activating peripheral alpha-2 adrenergic receptors and causing side effects.[8][9]
-
Excessive Dosage: The dose required to achieve the desired central effect might be high enough to induce significant systemic adverse events.
-
-
Troubleshooting Steps:
-
Employ Targeted Delivery: Utilize techniques that concentrate this compound in a specific brain region. This can be achieved through:
-
Intracranial Injections: Direct administration into the brain parenchyma or ventricles (ICV).[6][10][11]
-
Convection-Enhanced Delivery (CED): A method for direct infusion into the brain's interstitial space.
-
Focused Ultrasound (FUS): A non-invasive technique to transiently and locally open the BBB.[6]
-
-
Dose Optimization: Carefully determine the minimum effective dose that produces the desired central effect with the fewest peripheral side effects.[9]
-
Consider More Selective Agonists: If appropriate for your research, explore more selective alpha-2A adrenergic receptor agonists, which may offer a better side-effect profile.[12]
-
Issue: Inconsistent or Variable Results in Behavioral Assays
Q3: My results from behavioral tests after this compound administration are highly variable between subjects. What could be the cause?
A3:
-
Potential Causes:
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varying CNS concentrations of this compound.[13]
-
Stress and Acclimation: Handling and injection stress can significantly impact behavioral outcomes.
-
Circadian Rhythms: The time of day for administration and testing can influence this compound's effects.
-
Injection Accuracy: For direct CNS administration, minor variations in injection coordinates can result in targeting different brain structures.
-
-
Troubleshooting Steps:
-
Acclimation Period: Ensure all animals are thoroughly acclimated to handling and testing procedures before the experiment.
-
Standardize Timing: Perform all injections and behavioral tests at the same time of day to minimize circadian influences.
-
Verify Injection Sites: For intracranial injections, it is critical to perform post-mortem histological verification of the injection or cannula placement for all subjects.
-
Correlate with Pharmacokinetics: When feasible, collect plasma and brain tissue samples to correlate this compound concentrations with behavioral outcomes.
-
Frequently Asked Questions (FAQs)
Q4: What are the primary alpha-adrenergic receptor subtypes that this compound targets in the CNS?
A4: this compound is a centrally acting alpha-2 adrenergic agonist with affinity for all three subtypes: α2A, α2B, and α2C.[12][14] The α2A subtype is predominantly found in the prefrontal cortex and is believed to mediate effects on inattention and hyperactivity, while the α2B (thalamus) and α2C (locus coeruleus) subtypes are more associated with sedative and hypotensive actions.[12][15]
Q5: What is a typical dose range for systemic versus intracerebroventricular (ICV) administration of this compound in rodents?
A5: Dose ranges can vary significantly based on the animal model and research question. However, here are some general starting points from published studies:
-
Systemic (Intraperitoneal - IP) in Mice: 10 µg/kg to 100 µg/kg for anti-nociceptive effects.[9] Doses up to 3000 µg/kg have been used for mydriasis studies.[16]
-
Intracerebroventricular (ICV) in Rats: 8 µg per animal to study effects on cardiovascular and sympathoadrenal responses.[10]
-
Intracerebroventricular (ICV) in Mice: A dose of 0.25 µg was effective in producing mydriasis.[16]
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q6: How can I model the pharmacokinetics of this compound in the CNS?
A6: A pharmacokinetic-pharmacodynamic (PK/PD) model is often used to describe the relationship between this compound concentration and its effects.[17][18] This can involve a one- or two-compartment model for the drug's distribution.[17][18] To accurately model CNS pharmacokinetics, you would need to collect time-course data of this compound concentrations in both plasma and brain tissue (or cerebrospinal fluid) and correlate this with a measured pharmacodynamic effect (e.g., blood pressure change, sedation score).[13][17][19]
Quantitative Data Summary
Table 1: Comparison of this compound Delivery Methods and Effects
| Delivery Method | Species | Dose | Primary Outcome Measure | Key Finding |
| Intraperitoneal (IP) | Mouse | 10-100 µg/kg | Orofacial Nociception | Dose-dependent reduction in nociceptive responses.[9] |
| Intraperitoneal (IP) | Mouse | ED50: 54 µg/kg | Mydriasis (Pupil Dilatation) | Potent, dose-dependent mydriasis.[16] |
| Intracerebroventricular (ICV) | Rat | 8 µg | Blood Pressure, Heart Rate | Significant reduction in resting arterial pressure and heart rate.[10] |
| Intracerebroventricular (ICV) | Mouse | 0.25 µg | Mydriasis (Pupil Dilatation) | A dose ineffective via IP route produced marked mydriasis via ICV.[16] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Mice
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[20]
-
Secure the mouse in a stereotaxic frame, ensuring the skull is level.
-
Administer local anesthetic (e.g., bupivacaine) subcutaneously over the skull.[20]
-
Make a midline incision on the scalp to expose the skull.
-
-
Cannula Implantation:
-
Use a dental drill to create a burr hole at the desired coordinates for a lateral ventricle (e.g., AP: -0.6 mm, ML: ±1.15 mm from bregma).[20]
-
Slowly lower a guide cannula to the appropriate depth (e.g., DV: -1.6 mm from the pial surface).[20]
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency.
-
-
Post-Operative Care and Recovery:
-
Provide post-operative analgesia (e.g., buprenorphine SR, ketoprofen) and allow the animal to recover for at least one week.[20]
-
-
ICV Injection:
-
Gently restrain the mouse and remove the dummy cannula.
-
Insert an injection cannula connected to a microsyringe pump that extends just beyond the guide cannula.
-
Infuse the desired volume of this compound solution (e.g., 3-5 µL) at a slow, controlled rate (e.g., 300 nL/min).[20]
-
Leave the injector in place for an additional 5-10 minutes to allow for diffusion and prevent backflow before slowly retracting it.[20]
-
Replace the dummy cannula.
-
Protocol 2: this compound Quantification in Brain Tissue by HPLC
-
Tissue Collection:
-
At the designated time point post-administration, euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Weigh the tissue sample.
-
-
Homogenization:
-
Homogenize the tissue in an appropriate aqueous buffer.[7]
-
-
Extraction:
-
Purify the aqueous homogenate and then perform a liquid-liquid extraction into a solvent like benzene.[7] Alternatively, protein precipitation with acetonitrile (B52724) can be used.
-
-
Sample Preparation for HPLC:
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
The sample may require further clean-up or dilution depending on the expected concentration and the sensitivity of the method.
-
-
HPLC Analysis:
-
Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.
-
Utilize a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or formic acid) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic mode.[21]
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 210-240 nm).[21]
-
Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.[21] More sensitive methods may employ tandem mass spectrometry (LC-MS/MS).[22]
-
Visualizations
Caption: Presynaptic signaling pathway of this compound.
Caption: Workflow for comparing delivery methods.
Caption: Troubleshooting low CNS drug levels.
References
- 1. This compound transport at the mouse blood-brain barrier by a new H+ antiporter that interacts with addictive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. A polyspecific drug/proton antiporter mediates diphenhydramine and this compound transport at the mouse blood-retinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gas-liquid chromatographic determination of this compound and some analogues in rat brain tissue. Brain concentrations and hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of intracerebroventricular injection of this compound on conditioned pressor and adrenergic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracerebroventricular injection of this compound releases beta-endorphin to induce mucosal protection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound produces mydriasis in conscious mice by activating central alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic-pharmacodynamic modeling of the effects of this compound on pain threshold, blood pressure, and salivary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and Pharmacodynamic Modeling of this compound and Midazolam for Sedation in Pediatric Intensive Care - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The clinical pharmacology of this compound: relationship between plasma concentration and pharmacological effect in animals and man. | Semantic Scholar [semanticscholar.org]
- 20. Rodent intracerebroventricular AAV injections [protocols.io]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
challenges in translating clonidine preclinical findings to clinical applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clonidine. It addresses common challenges encountered when translating preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: We observed significant hypotensive effects of this compound in our rodent model, but the translation to human clinical trials is showing a diminished response at equivalent doses. Why is this happening?
A1: This is a common challenge. Several factors can contribute to this discrepancy:
-
Species-Specific Pharmacokinetics: this compound's metabolism and elimination can vary significantly between species. For instance, the half-life of this compound is considerably longer in humans (12-16 hours) compared to rats.[1][2] This means that the dosing regimen that maintains a therapeutic concentration in rats may result in sub-therapeutic levels in humans.
-
Differential Receptor Subtype Expression and Affinity: The distribution and affinity of α2-adrenergic receptor subtypes (α2A, α2B, α2C) can differ between rodents and humans. These subtle differences can alter the overall physiological response to this compound.
-
Animal Model Limitations: Preclinical hypertension models, such as the spontaneously hypertensive rat (SHR) or angiotensin II-induced hypertension models, may not fully recapitulate the complex pathophysiology of essential hypertension in humans.[3][4][5][6][7]
Q2: Our preclinical studies in animal models of ADHD showed promising results in reducing hyperactivity. However, in early-phase human trials, sedation is a major dose-limiting side effect. How can we mitigate this?
A2: Sedation is a well-documented side effect of this compound due to its action on α2-adrenergic receptors in the locus coeruleus.[8] Here are some strategies to consider:
-
Dose Titration: A slow dose titration schedule is crucial in clinical trials to allow for adaptation to the sedative effects.[9][10] Starting with a low evening dose can also help minimize daytime sedation.
-
Extended-Release Formulations: Utilizing an extended-release (ER) formulation of this compound can help maintain more stable plasma concentrations, avoiding the peaks associated with immediate-release (IR) formulations that are often linked to more pronounced side effects.[9][11]
-
Adjunctive Therapy: In the context of ADHD, this compound is often used as an adjunctive therapy with stimulants like methylphenidate.[9][12][13][14] This combination can allow for a lower dose of this compound to be used, thereby reducing sedation while still achieving the desired therapeutic effect on hyperactivity and impulsivity.
Q3: We are struggling to establish a clear dose-response relationship for analgesia in our preclinical pain models. The results are inconsistent. What could be the issue?
A3: The analgesic effects of this compound can be complex and model-dependent. Consider these points:
-
Route of Administration: The analgesic efficacy of this compound is highly dependent on the route of administration. Intrathecal or epidural administration, which targets spinal α2-adrenoceptors, often produces more potent and reliable analgesia with fewer systemic side effects compared to oral or intravenous routes.[1][15]
-
Type of Pain Model: this compound's effectiveness can vary depending on the type of pain. It has shown more consistent efficacy in models of neuropathic pain compared to inflammatory pain models.[16][17][18]
-
Biphasic Effect: At higher doses, this compound can cause vasoconstriction by acting on peripheral α2B-adrenoceptors, which might counteract its centrally mediated analgesic effects. This can lead to a complex, non-linear dose-response curve.
Troubleshooting Guides
Issue: Discrepancy in Blood Pressure Reduction Between Preclinical and Clinical Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Greater hypotensive effect in animal models (e.g., SHRs) compared to human subjects at seemingly equivalent doses. | Species differences in pharmacokinetics and pharmacodynamics. Different metabolic rates and receptor sensitivities.[1][2] | 1. Conduct allometric scaling to better predict human equivalent doses from animal data. 2. Measure plasma this compound concentrations in both preclinical and clinical studies to correlate exposure with effect. 3. Consider the use of translational biomarkers of sympathetic tone (e.g., plasma norepinephrine (B1679862) levels) in both animals and humans. |
| Initial hypertensive spike observed with IV administration in humans, which was not prominent in preclinical models. | Peripheral α1-adrenoceptor agonism. Rapid IV administration can lead to transient activation of peripheral α1 receptors before the central sympatholytic effect takes hold. | 1. In clinical trials, administer IV this compound slowly. 2. In preclinical studies, use a slower infusion rate to better mimic clinical administration. |
Issue: Managing Sedation in Clinical Trials for ADHD
| Symptom | Possible Cause | Troubleshooting Steps |
| High incidence of sedation and fatigue reported by participants, leading to poor tolerability and dropout. | Peak plasma concentrations with immediate-release formulations. Rapid absorption leads to high initial drug levels. | 1. Switch to an extended-release formulation to achieve a smoother pharmacokinetic profile.[9][11] 2. Implement a slow dose-escalation schedule, starting with a low dose administered at bedtime.[10] |
| Sedation is limiting the ability to reach a potentially more efficacious dose. | Dose-dependent central nervous system effects. The therapeutic window for ADHD symptoms may overlap with the dose range causing sedation. | 1. Explore the use of this compound as an adjunctive therapy with a stimulant. This may allow for a lower, better-tolerated dose of this compound to be effective.[9][12][13][14] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Animal (Rat) | Human | Reference |
| Bioavailability (Oral) | ~75-95% | 70-80% | [2] |
| Half-life (t½) | ~1.5-2.5 hours | 12-16 hours | [1][2] |
| Volume of Distribution (Vd) | ~4.5 L/kg | 2.1 L/kg | [1] |
| Protein Binding | ~20-30% | 20-40% | [1] |
| Elimination | Primarily hepatic metabolism | ~50% unchanged in urine | [1] |
Table 2: Comparative Dosing and Efficacy in Hypertension
| Feature | Preclinical (SHR Model) | Clinical (Human) | Reference |
| Effective Dose (Oral) | 0.1 - 0.5 mg/kg/day | 0.1 - 0.8 mg/day | [3][10] |
| Route of Administration | Oral, Intracerebroventricular | Oral, Transdermal | [3][19] |
| Primary Outcome | Reduction in Mean Arterial Pressure | Reduction in Systolic and Diastolic Blood Pressure | [3][20] |
| Observed BP Reduction | ~30-40 mmHg | ~10-20 mmHg (Systolic) | [3][21] |
Table 3: Comparative Dosing and Efficacy in ADHD
| Feature | Preclinical (Animal Models) | Clinical (Children & Adolescents) | Reference |
| Animal Model | Fmr1 Knockout Mice | N/A | [22] |
| Effective Dose | 0.05 mg/kg | 0.05 - 0.4 mg/day | [10][22] |
| Primary Outcome | Reduction in locomotor activity | Improvement in ADHD rating scales (e.g., Conners' Scale) | [9][13] |
| Key Side Effect | Decreased motor activity | Sedation, fatigue | [9][22] |
Experimental Protocols
Preclinical Protocol: Evaluation of this compound in a Rat Model of Hypertension
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Blood Pressure Measurement: Blood pressure is measured non-invasively using the tail-cuff method. Rats are acclimated to the procedure for 5 consecutive days before the start of the experiment.
-
Drug Administration:
-
This compound is dissolved in sterile saline.
-
Administered orally via gavage at doses of 0.1, 0.2, and 0.5 mg/kg.
-
A vehicle control group receives an equivalent volume of saline.
-
-
Experimental Procedure:
-
Baseline blood pressure and heart rate are recorded.
-
This compound or vehicle is administered.
-
Blood pressure and heart rate are measured at 1, 2, 4, 8, and 24 hours post-administration.
-
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group and compared using ANOVA.
Clinical Protocol: Phase II Trial of this compound for Essential Hypertension
-
Study Population: Male and female subjects aged 18-65 with a diagnosis of mild to moderate essential hypertension (Systolic BP 140-159 mmHg or Diastolic BP 90-99 mmHg).
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention:
-
Group 1: this compound 0.1 mg orally twice daily.
-
Group 2: Placebo orally twice daily.
-
-
Study Duration: 8 weeks.
-
Assessments:
-
Blood pressure and heart rate are measured at screening, baseline, and weeks 2, 4, and 8.
-
Adverse events are monitored throughout the study.
-
Plasma samples are collected for pharmacokinetic analysis at week 4.
-
-
Outcome Measures:
-
Primary: Change from baseline in mean sitting diastolic blood pressure at week 8.
-
Secondary: Change from baseline in mean sitting systolic blood pressure, response rate (proportion of subjects achieving BP control), and safety and tolerability.
-
-
Statistical Analysis: The primary efficacy endpoint is analyzed using an Analysis of Covariance (ANCOVA) model with baseline blood pressure as a covariate.
Visualizations
Caption: this compound's mechanism of action at the presynaptic α2-adrenergic receptor.
Caption: Challenges in the translational workflow from preclinical to clinical studies.
References
- 1. This compound for Pain - SCIRE Professional [scireproject.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral this compound Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the experimental hypertension by abdominal aortic coarctation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reverses the slowly developing hypertension produced by low doses of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Preclinical assessment of a new transdermal delivery system for this compound (M-5041T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Safety and efficacy of this compound and this compound extended-release in the treatment of children and adolescents with attention deficit and hyperactivity disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. A randomized controlled trial of this compound added to psychostimulant medication for hyperactive and aggressive children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for attention-deficit/hyperactivity disorder: I. Efficacy and tolerability outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound for management of chronic pain: A brief review of the current evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical this compound for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of this compound pretreatment on epidural resiniferatoxin in a neuropathic pain rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on bilateral pain behaviors and inflammatory response in rats under the state of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blood pressure lowering efficacy of this compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antihypertensive effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound and methylphenidate on motor activity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Clonidine and Dexmedetomidine in Preclinical Models
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of two prominent alpha-2 adrenergic receptor agonists.
This guide provides an objective comparison of clonidine and dexmedetomidine (B676), focusing on their performance in preclinical models. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Executive Summary
This compound and dexmedetomidine are both alpha-2 adrenergic receptor agonists with sedative, analgesic, and sympatholytic properties. However, their distinct pharmacological profiles, particularly in terms of receptor selectivity and potency, lead to differences in their efficacy and side-effect profiles. Dexmedetomidine exhibits significantly higher selectivity for the alpha-2 adrenergic receptor over the alpha-1 receptor compared to this compound, which is believed to contribute to its more potent sedative and analgesic effects with a potentially more favorable cardiovascular safety profile at therapeutic doses. This guide delves into the preclinical data that substantiates these differences, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Data Presentation
Pharmacokinetic Parameters in Rodent Models
The following table summarizes the key pharmacokinetic parameters of this compound and dexmedetomidine observed in rat models. These parameters are crucial for designing and interpreting preclinical studies.
| Parameter | This compound | Dexmedetomidine |
| Elimination Half-life (t½) | 30-120 minutes[1] / Biphasic: ~20 min (distribution), 5-7 hrs (elimination) | ~65 minutes |
| Oral Bioavailability | 70-80%[2][3] | 16% (due to extensive first-pass metabolism)[4] |
| Protein Binding | 20-40%[2] | High |
| Metabolism | Hepatic | Hepatic[5] |
| Excretion | Renal | Renal |
Pharmacodynamic Parameters: Analgesic and Sedative Potency
The potency of this compound and dexmedetomidine in producing analgesic and sedative effects has been quantified in various preclinical models. The ED50 (median effective dose) is a measure of the dose required to produce a therapeutic effect in 50% of the population.
| Parameter | This compound | Dexmedetomidine | Preclinical Model |
| Analgesia (ED50) | 0.5 mg/kg (s.c.)[6] | Not explicitly found in direct comparison | Mouse Tail-Flick Test |
| Analgesia (ED50) | 0.8 mg/kg (s.c.)[6] | Not explicitly found in direct comparison | Mouse Hot-Plate Test |
| Sedation (ED50) | Data not available | Data not available | Rodent Loss of Righting Reflex |
Note: While a direct comparative preclinical ED50 for dexmedetomidine in the same analgesic models was not found, it is widely reported to be a more potent analgesic than this compound.
Receptor Binding Affinity
The selectivity of these drugs for the alpha-2 adrenergic receptor is a key determinant of their pharmacological profile. Dexmedetomidine's higher selectivity is a significant differentiator.
| Parameter | This compound | Dexmedetomidine |
| α2:α1 Receptor Selectivity Ratio | 220:1[7] | 1620:1[7] |
Signaling Pathway
This compound and dexmedetomidine exert their effects by acting as agonists at alpha-2 adrenergic receptors, which are G-protein coupled receptors. The binding of these agonists to the receptor initiates a signaling cascade that leads to the observed physiological effects.
Experimental Protocols
Analgesia Assessment: Hot Plate Test
Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Methodology:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Procedure: a. Animals are habituated to the testing room for at least 30 minutes before the experiment. b. Each mouse is placed on the hot plate, and a stopwatch is started simultaneously. c. The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. d. A cut-off time (typically 30-60 seconds) is set to prevent tissue damage. e. The test compound (this compound or dexmedetomidine) or vehicle is administered (e.g., subcutaneously) at various doses to different groups of mice. f. The latency to response is measured at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED50 is then calculated from the dose-response curve.
Analgesia Assessment: Tail-Flick Test
Objective: To evaluate the spinal analgesic effects of a compound by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Methodology:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure: a. Rats are gently restrained, and their tails are placed over the light source. b. The baseline tail-flick latency is determined by measuring the time taken for the rat to flick its tail away from the heat source. c. A cut-off time (typically 10-15 seconds) is established to avoid tissue damage. d. The test compound or vehicle is administered (e.g., intraperitoneally). e. The tail-flick latency is measured at various time intervals post-administration.
-
Data Analysis: Similar to the hot plate test, the %MPE is calculated, and the ED50 is determined from the dose-response data.
Sedation Assessment: Loss of Righting Reflex
Objective: To assess the sedative or hypnotic effect of a compound by determining the loss of the righting reflex.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Procedure: a. The test compound or vehicle is administered to the animals. b. At specified time intervals after administration, each rat is placed on its back. c. The inability of the rat to right itself (i.e., return to a prone position with all four paws on the ground) within a defined period (e.g., 30 seconds) is considered a loss of the righting reflex.[1] d. The duration of the loss of the righting reflex is recorded.
-
Data Analysis: The percentage of animals in each dose group exhibiting a loss of the righting reflex is determined, and the ED50 for sedation is calculated.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical comparative study of analgesic and sedative effects.
Discussion
The preclinical data presented in this guide highlight the key differences between this compound and dexmedetomidine. Dexmedetomidine's higher selectivity for the alpha-2 adrenergic receptor likely underlies its greater potency as a sedative and analgesic agent. This increased selectivity may also contribute to a more favorable side-effect profile, particularly concerning cardiovascular effects, although both drugs can induce hypotension and bradycardia in a dose-dependent manner.[8][9] The lower oral bioavailability of dexmedetomidine is an important consideration for the route of administration in preclinical studies.
The detailed experimental protocols provided offer a standardized approach for researchers to replicate and build upon existing findings. The visualization of the signaling pathway and experimental workflow aims to provide a clear conceptual framework for understanding the mechanism of action and the process of comparative evaluation of these two important pharmacological agents. Further preclinical studies directly comparing the ED50 values for sedation and providing a more detailed dose-response analysis of cardiovascular effects in rodent models would be beneficial to further refine our understanding of the comparative pharmacology of this compound and dexmedetomidine.
References
- 1. Tissue pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. droracle.ai [droracle.ai]
- 4. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. MD-354 potentiates the antinociceptive effect of this compound in the mouse tail-flick but not hot-plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of low and high doses of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why does dexmedetomidine cause bradycardia? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Clonidine and Guanfacine in Preclinical ADHD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of clonidine and guanfacine (B1203898), two alpha-2 adrenergic receptor agonists used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail their pharmacological profiles, comparative efficacy in animal models of ADHD, and the experimental protocols used to generate these findings.
Pharmacological Profile: A Tale of Two Affinities
This compound and guanfacine, while both acting as alpha-2 adrenergic receptor agonists, exhibit distinct receptor selectivity profiles. Guanfacine demonstrates a higher selectivity for the α2A-adrenergic receptor subtype, which is densely expressed in the prefrontal cortex and is believed to be a key mediator of the cognitive-enhancing effects of these drugs. In contrast, this compound is a non-selective agonist, binding to α2A, α2B, and α2C subtypes, as well as imidazoline (B1206853) receptors. This broader receptor engagement by this compound is thought to contribute to its more pronounced side effects, such as sedation and hypotension.
Below is a summary of the receptor binding affinities (Ki, nM) in rat brain tissue, indicating the concentration of the drug required to occupy 50% of the receptors. Lower Ki values signify higher binding affinity.
| Drug | α2A-adrenergic Receptor Ki (nM) | α2B-adrenergic Receptor Ki (nM) | α2C-adrenergic Receptor Ki (nM) | Imidazoline I1 Receptor Affinity |
| This compound | ~3.9 | ~3.9 | ~3.9 | High |
| Guanfacine | ~3.0 | ~30 | ~60 | Low |
Note: The presented Ki values are approximations based on multiple sources. Researchers should consult primary literature for specific experimental values.
Efficacy in Preclinical ADHD Models: A Comparative Overview
The differential receptor selectivity of this compound and guanfacine translates into distinct efficacy profiles in animal models of ADHD, particularly in tasks assessing working memory, attention, and impulsivity.
Working Memory: The Delayed Response Task in Aged Rhesus Monkeys
The delayed response task is a classic paradigm used to assess prefrontal cortex-dependent working memory. In a study by Arnsten et al. (1988), the effects of this compound and guanfacine were compared in aged rhesus monkeys, which exhibit naturally occurring working memory deficits.[1]
Key Findings:
-
Guanfacine: Low doses of guanfacine were found to improve working memory performance without inducing sedation or hypotension.[1][2] Higher doses, however, led to impaired performance and side effects.[1][2]
-
This compound: In contrast, low doses of this compound impaired working memory, while higher doses were required to show improvement.[1][2] However, these higher, effective doses were often associated with significant sedation.[1]
Quantitative Data from Delayed Response Task in Aged Rhesus Monkeys:
| Treatment | Dose (mg/kg) | Change in Performance (% Correct) | Sedation | Hypotension |
| Guanfacine | Low | Improved | No | No |
| High | Impaired | Yes | Yes | |
| This compound | Low | Impaired | Yes | Yes |
| High | Improved | Yes | Yes |
Source: Arnsten et al., 1988.[1][2]
Attention and Impulsivity: The 5-Choice Serial Reaction Time Task (5-CSRTT) in Rodents
The 5-CSRTT is a widely used operant conditioning task to assess sustained attention and impulsivity in rodents. In the Spontaneously Hypertensive Rat (SHR), a well-validated animal model of ADHD, guanfacine has been shown to improve performance on this task.
Key Findings:
-
Guanfacine: Treatment with guanfacine in SHR rats led to a dose-dependent reduction in premature responses (a measure of impulsivity) and an improvement in accuracy (a measure of attention).[3] The most significant improvements, leading to normalization of behavior, were observed at doses of 0.3 and 0.6 mg/kg.[3]
-
This compound: The effects of this compound on impulsivity in the 5-CSRTT are less consistent and can be confounded by its sedative properties.[4] Some studies in humans have even shown that low doses of this compound can increase impulsive responding.[5]
Quantitative Data from a Visual Discrimination Task in SHR and WKY Rats:
| Treatment | Dose (mg/kg) | Effect on Impulsiveness (SHR) | Effect on Sustained Attention (SHR) |
| Guanfacine | 0.075 | Reduction | Improvement |
| 0.15 | Reduction | Improvement | |
| 0.30 | Significant Reduction (Normalization) | Significant Improvement | |
| 0.60 | Significant Reduction (Normalization) | Significant Improvement |
Source: Sagvolden et al., 2009.[3]
Hyperactivity: Locomotor Activity in Spontaneously Hypertensive Rats (SHR)
The SHR model also exhibits hyperactivity, a core symptom of ADHD. Studies have investigated the effects of both this compound and guanfacine on locomotor activity in these animals.
Key Findings:
-
Both this compound and guanfacine have been shown to reduce locomotor activity in SHR rats.[6] However, a direct comparative study using equipotent hypotensive doses found that guanfacine-treated SHRs showed less change in ambulatory activity compared to those treated with this compound, suggesting a potentially better therapeutic window for addressing hyperactivity without excessive sedation.[6]
Experimental Protocols
Delayed Response Task (for Monkeys)
Objective: To assess spatial working memory.
Apparatus: A testing apparatus with two or more food wells.
Procedure:
-
Habituation: The monkey is familiarized with the testing apparatus.
-
Trial Initiation: The monkey observes as one of the food wells is baited with a reward.
-
Delay Period: An opaque screen is lowered, obscuring the food wells from the monkey's view for a variable period.
-
Response: The screen is raised, and the monkey is allowed to choose one of the food wells.
-
Reinforcement: A correct choice (selecting the baited well) is rewarded.
-
Inter-trial Interval: A brief period before the next trial begins.
Key Parameters Measured:
-
Percentage of correct responses at different delay intervals.
5-Choice Serial Reaction Time Task (5-CSRTT) (for Rodents)
Objective: To assess sustained attention and impulsivity.
Apparatus: An operant chamber with five apertures, each equipped with a light and a sensor to detect nose-pokes. A food magazine delivers rewards.
Procedure:
-
Habituation and Magazine Training: The rodent is familiarized with the chamber and trained to retrieve food rewards from the magazine.
-
Initial Training: The rodent is trained to nose-poke an illuminated aperture to receive a reward.
-
Task Progression: The task difficulty is gradually increased by shortening the stimulus duration and increasing the inter-trial interval (ITI).
-
Testing: A session consists of a series of trials where one of the five apertures is briefly illuminated. The rodent must make a correct nose-poke into the illuminated hole to receive a reward.
Key Parameters Measured:
-
Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) x 100. A measure of sustained attention.
-
Premature Responses: Number of nose-pokes made during the ITI before the stimulus is presented. A measure of impulsivity.
-
Omissions: Number of trials where no response is made. Can indicate changes in motivation or sedation.
-
Response Latency: Time taken to make a correct response after stimulus presentation.
-
Reward Latency: Time taken to collect the reward after a correct response.
Signaling Pathways and Experimental Workflow
Conclusion
Preclinical data suggests that while both this compound and guanfacine can be effective in mitigating ADHD-like symptoms in animal models, their distinct pharmacological profiles lead to different therapeutic windows and side effect liabilities. Guanfacine's higher selectivity for the α2A-adrenergic receptor appears to confer a more favorable profile for cognitive enhancement, particularly in improving working memory and reducing impulsivity, with a lower propensity for sedation and hypotension at therapeutic doses compared to the non-selective agonist this compound. These preclinical findings provide a strong rationale for the clinical investigation of guanfacine as a targeted therapy for the cognitive deficits in ADHD. Further head-to-head preclinical studies that directly compare a wide range of doses for both drugs on a comprehensive battery of behavioral tasks will be invaluable for refining our understanding of their relative therapeutic potential.
References
- 1. jneurosci.org [jneurosci.org]
- 2. The alpha-2 adrenergic agonist guanfacine improves memory in aged monkeys without sedative or hypotensive side effects: evidence for alpha-2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Alpha-2 Adrenoceptor Agonist Guanfacine on Attention and Working Memory in Aged Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanfacine, but not this compound, improves planning and working memory performance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and guanfacine on drinking and ambulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of Clonidine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the analgesic efficacy of clonidine across various preclinical pain models, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting supporting experimental data, detailed methodologies, and insights into its mechanism of action, this document aims to facilitate a deeper understanding of this compound's potential as an analgesic agent.
Introduction to this compound's Analgesic Properties
This compound, a centrally acting alpha-2 adrenergic agonist, has long been recognized for its antihypertensive effects. However, its utility in pain management is an area of growing interest. This compound's analgesic properties are primarily mediated by its action on alpha-2 adrenoceptors in the central nervous system, particularly in the dorsal horn of the spinal cord.[1][2] Activation of these receptors inhibits the release of nociceptive neurotransmitters, such as substance P and glutamate, thereby dampening the transmission of pain signals.[1][3] Emerging evidence also points to peripheral and anti-inflammatory mechanisms contributing to its overall analgesic profile.[4] This guide delves into the experimental validation of these effects in established models of neuropathic, inflammatory, and nociceptive pain, and draws comparisons with other commonly used analgesics.
Comparative Analgesic Efficacy of this compound
To objectively evaluate the analgesic potential of this compound, its performance has been benchmarked against standard-of-care analgesics, including gabapentin (B195806) for neuropathic pain and morphine for inflammatory and nociceptive pain. The following tables summarize the quantitative data from preclinical studies.
Neuropathic Pain Model: this compound vs. Gabapentin
Pain Model: Electrical Injury to the Sciatic Nerve in Rats Assay: Mechanical Allodynia (Von Frey Hair Test) Measurement: Withdrawal Frequency (A lower frequency indicates a greater analgesic effect)
| Treatment Group | Post-Operative Day 4 | Post-Operative Day 5 | Post-Operative Day 6 | Post-Operative Day 7 |
| Sham | No significant change | No significant change | No significant change | No significant change |
| Gabapentin | 2.88 ± 0.83 | 2.75 ± 0.89 | 3.13 ± 0.99 | 3.25 ± 1.28 |
| This compound | 3.38 ± 0.92 | 4.50 ± 2.20 | 3.25 ± 1.17 | 3.50 ± 0.93 |
| Data adapted from a study evaluating the effects of gabapentin and this compound on neuropathic pain.[5] Both gabapentin and this compound demonstrated a significant reduction in withdrawal frequency compared to the sham group, indicating analgesic efficacy in this neuropathic pain model.[5] |
Nociceptive & Inflammatory Pain Models: this compound vs. Morphine
Due to the variability in experimental designs across studies, a direct quantitative comparison is challenging. However, the following table provides a qualitative summary of the comparative efficacy of this compound and morphine in common nociceptive and inflammatory pain models.
| Pain Model | Assay | This compound Efficacy | Morphine Efficacy | Key Findings |
| Nociceptive Pain | Tail Flick Test / Hot Plate Test | Dose-dependent increase in latency | Dose-dependent increase in latency | This compound demonstrated potent antinociceptive effects, in some cases at lower doses than morphine.[3] |
| Inflammatory Pain | Formalin Test (Phase II) | Reduction in licking/flinching time | Reduction in licking/flinching time | Both this compound and morphine are effective in attenuating the inflammatory pain response in the second phase of the formalin test.[6] |
| Inflammatory Pain | Randall-Selitto Test (Paw Pressure) | Increased pain threshold | Increased pain threshold | This compound effectively inhibited the pain response to pressure on an inflamed paw.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key pain models discussed in this guide.
Partial Sciatic Nerve Ligation (Neuropathic Pain Model)
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane). The thigh of the left leg is shaved and surgically prepared.
-
Surgical Procedure: An incision is made on the lateral aspect of the thigh. The biceps femoris muscle is blunt-dissected to expose the sciatic nerve.
-
Ligation: A tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve is performed using a 6-0 or 7-0 silk suture.[7][8]
-
Closure: The muscle and skin are closed in layers.
-
Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the developing neuropathic pain.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (using Von Frey filaments) and thermal hyperalgesia, are typically assessed starting a few days post-surgery and can persist for several weeks.[7]
Formalin Test (Inflammatory and Nociceptive Pain Model)
-
Animal Acclimation: Mice or rats are placed in a clear observation chamber for at least 30 minutes to acclimate to the testing environment.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw. For mice, a volume of 10-20 µL is common, while for rats, 50 µL is often used.[2][9]
-
Observation: Immediately after injection, the animal is returned to the observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phases of Response: The nociceptive response occurs in two distinct phases. Phase I (acute phase) typically lasts for the first 5 minutes post-injection and is considered a measure of direct nociceptor activation. Phase II (inflammatory phase) begins approximately 15-20 minutes after injection and can last for 20-40 minutes. This phase is associated with an inflammatory response and central sensitization.[2][6][9]
Hot Plate Test (Nociceptive Pain Model)
-
Apparatus: A hot plate apparatus consists of a heated surface maintained at a constant temperature (e.g., 52-55°C) and an enclosure to keep the animal on the surface.
-
Animal Acclimation: The animal (mouse or rat) is placed on the hot plate before it is heated to allow for acclimation to the enclosure.
-
Testing: The animal is placed on the pre-heated surface, and a timer is started.
-
Latency Measurement: The latency to a nociceptive response, such as licking a hind paw, jumping, or vocalizing, is recorded.[1]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the cut-off time is recorded as the latency.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's Analgesic Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Conclusion
The experimental data presented in this guide validate the analgesic effects of this compound in preclinical models of neuropathic, inflammatory, and nociceptive pain. Its efficacy is comparable, and in some instances potentially superior, to standard analgesics like gabapentin and morphine. The detailed protocols and mechanistic diagrams provided herein are intended to support further research and development of this compound and other alpha-2 adrenergic agonists as valuable therapeutic options for pain management. Future studies should focus on direct, head-to-head comparisons with a broader range of analgesics and further elucidation of its peripheral and anti-inflammatory mechanisms of action.
References
- 1. [Mechanisms of the analgesic effect of alpha 2 adrenergic agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha2-adrenergic receptor agonists as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Clonidine's Antihypertensive Effects in SHR Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of clonidine's antihypertensive effects in Spontaneously Hypertensive Rats (SHR), a widely used preclinical model of human essential hypertension. We objectively compare its performance with alternative antihypertensive agents and provide supporting experimental data and detailed protocols to aid in experimental design and interpretation.
Comparison of Antihypertensive Effects
The antihypertensive efficacy of this compound has been evaluated in numerous studies, with varying results depending on the experimental design, particularly the duration and mode of administration. While acute administration consistently demonstrates a significant reduction in blood pressure, the reproducibility of this effect with chronic treatment has been a subject of investigation. Tolerance to the hypotensive effect of this compound has been observed with continuous infusion. However, specific administration regimens, such as intermittent dosing, have been shown to mitigate this tolerance.
Here, we compare the effects of this compound with two other commonly used antihypertensive drugs, methyldopa (B1676449) and hydralazine (B1673433), in SHR rats.
Table 1: Comparison of Hemodynamic Effects of this compound, Methyldopa, and Hydralazine in SHR Rats
| Drug | Dose and Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| This compound | Prolonged treatment | Significantly reduced | Decreased | [1] |
| Methyldopa | Prolonged treatment | Significantly and similarly reduced to this compound | Increased | [1] |
| Hydralazine | Prolonged treatment | Significant reduction | Decreased | [1] |
| This compound | 150 µg/kg per day (intermittent, 8h/day for 12 weeks) | Significantly decreased during exposure | Significantly decreased during exposure | [2] |
| α-Methyldopa | 5 g/l in drinking water (15 days) | Reduced (176.2 ± 5.2 mmHg to 157.8 ± 4.6 mmHg) | Increased (391.7 ± 13.8 bpm to 453.3 ± 14 bpm) | [3] |
| Hydralazine | 100 mg/l in drinking water (15 days) | Reduced (176.2 ± 5.2 mmHg to 150 ± 4.4 mmHg) | No significant change (391.7 ± 13.8 bpm to 368.8 ± 18.9 bpm) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols used in key studies investigating the effects of this compound and its alternatives in SHR rats.
Protocol 1: Continuous Infusion of this compound
-
Objective: To assess the long-term effects of continuous this compound infusion on blood pressure.
-
Animals: Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: this compound (0.1 mg/kg/day) was infused subcutaneously for 4 weeks using minipumps.[4]
-
Blood Pressure Measurement: Blood pressure was recorded for 30 minutes before and after the treatment period.[4]
-
Key Findings: Chronic infusion of this compound failed to produce a sustained decrease in blood pressure.[4]
Protocol 2: Intermittent Administration of this compound
-
Objective: To determine if an intermittent dosing regimen can prevent tolerance to the antihypertensive effect of this compound.
-
Animals: Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: this compound (150 µg/kg per day) was administered in a liquid diet during an 8-hour period (8:30 AM to 4:30 PM) for 12 weeks.[2]
-
Blood Pressure Measurement: Blood pressure and heart rate were measured continuously using radiotelemetry.[2]
-
Key Findings: This restricted daytime regimen resulted in a sustained hypotensive effect during the exposure periods throughout the 12-week study, with blood pressure returning to control levels overnight without rebound hypertension.[2]
Protocol 3: Comparative Study of this compound, Methyldopa, and Hydralazine
-
Objective: To compare the effects of prolonged treatment with this compound, methyldopa, and hydralazine on cardiac mass and hemodynamics.
-
Animals: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats.
-
Drug Administration: Drugs were administered for a prolonged period (specific duration and dosage details can be found in the full publication).
-
Hemodynamic Measurement: Mean arterial pressure and heart rate were measured.
-
Key Findings: Both methyldopa and this compound significantly and similarly reduced mean arterial pressure in SHR rats.[1] However, their effects on heart rate differed, with methyldopa causing an increase and this compound a decrease.[1] Hydralazine also significantly lowered blood pressure in SHR rats.[1]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, we have created diagrams using the DOT language.
This compound's Mechanism of Action: α2-Adrenergic Signaling Pathway
This compound exerts its antihypertensive effect primarily by stimulating α2-adrenergic receptors in the brainstem.[5] This activation of presynaptic α2-adrenoceptors inhibits the release of norepinephrine (B1679862), leading to a reduction in sympathetic outflow from the central nervous system and consequently, a decrease in blood pressure.[6][7]
Caption: this compound's activation of presynaptic α2-adrenergic receptors inhibits norepinephrine release.
Experimental Workflow: Evaluating Antihypertensive Drugs in SHR Rats
The following diagram outlines a typical experimental workflow for assessing the efficacy of antihypertensive agents in the SHR rat model.
Caption: A generalized workflow for in vivo antihypertensive drug testing in SHR rats.
References
- 1. Effect of methyldopa, this compound, and hydralazine on cardiac mass and haemodynamics in Wistar Kyoto and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermittent this compound regimen abolishes tolerance to its antihypertensive effect: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of nonlinear methods to assess effects of this compound on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. derangedphysiology.com [derangedphysiology.com]
A Comparative Guide to the Alpha-2 Adrenergic Agonist Activity of Clonidine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the alpha-2 adrenergic agonist activity of clonidine, presenting a comparative analysis with other key agonists: dexmedetomidine, guanfacine, and xylazine. The information is curated to facilitate objective assessment of their pharmacological profiles through experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Comparative Analysis of Alpha-2 Adrenergic Agonists
This compound, the prototypical alpha-2 adrenergic agonist, has long been a cornerstone in both clinical practice and pharmacological research.[1] Its therapeutic applications, ranging from hypertension to ADHD, stem from its ability to stimulate alpha-2 adrenergic receptors in the central and peripheral nervous systems.[1] However, a deeper understanding of its activity, particularly in comparison to other agonists, is crucial for nuanced drug development and application. This guide delves into the comparative pharmacology of this compound, dexmedetomidine, guanfacine, and xylazine, focusing on their receptor binding affinity, functional potency, and efficacy.
Dexmedetomidine is recognized for its high selectivity for the alpha-2 receptor compared to the alpha-1 receptor, with a specificity ratio of 1620:1, significantly greater than this compound's 220:1 ratio.[1] Guanfacine exhibits a notable preference for the α2A-adrenergic receptor subtype, which is thought to contribute to its distinct clinical profile with potentially weaker sedative and hypertensive effects than this compound.[2][3] Xylazine, a structural analogue of this compound, is also a potent alpha-2 adrenergic agonist, widely used in veterinary medicine.[4]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki), functional potencies (EC50), and relative efficacies (Emax) of this compound and its alternatives at the three main alpha-2 adrenergic receptor subtypes: α2A, α2B, and α2C. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the absolute values.
| Drug | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Relative Efficacy (Emax) |
| This compound | α2A | 3.5 - 250 | 69 ± 37[5] | Partial Agonist (0.56)[5] |
| α2B | 4.8 - 350 | - | - | |
| α2C | 6.3 - 400 | - | - | |
| Dexmedetomidine | α2A | 1.3 - 15 | 2.57 ± 1.56[5] | Partial Agonist (0.67)[5] |
| α2B | 5.6 - 180 | - | - | |
| α2C | 3.0 - 160 | - | - | |
| Guanfacine | α2A | 18 - 300 | 49 ± 46[5] | Partial Agonist (0.45)[5] |
| α2B | > 10,000 | - | - | |
| α2C | > 10,000 | - | - | |
| Xylazine | α2A | 170 - 1,300 | 6900 ± 6200[5] | Partial Agonist (0.27)[5] |
| α2B | 230 - 2,500 | - | - | |
| α2C | 190 - 2,100 | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data table are provided below. These protocols offer a foundational understanding of how the alpha-2 adrenergic agonist activity of compounds like this compound is assessed.
Radioligand Binding Assay (Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand for the α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single subtype of the human α2-adrenergic receptor (α2A, α2B, or α2C).
-
Radioligand: [3H]-Rauwolscine or another suitable α2-adrenergic antagonist.
-
Unlabeled test compounds (this compound, dexmedetomidine, guanfacine, xylazine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the α2-adrenergic receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G protein activation.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test agonists (this compound, dexmedetomidine, guanfacine, xylazine).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test agonist at various concentrations in the assay buffer.
-
Initiation of Reaction: Initiate the binding reaction by adding a mixture of [35S]GTPγS and GDP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. The EC50 and Emax values are determined from the resulting dose-response curve using non-linear regression.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the functional consequence of α2-adrenergic receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist to inhibit cAMP production.
Materials:
-
Whole cells expressing the α2-adrenergic receptor subtype of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test agonists.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with the phosphodiesterase inhibitor for a short period.
-
Agonist and Forskolin Stimulation: Add varying concentrations of the test agonist to the cells, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Determine the EC50 and Emax values from the resulting inhibitory dose-response curve.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key aspects of alpha-2 adrenergic signaling and the experimental workflows used to assess agonist activity.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cafermed.com [cafermed.com]
- 3. PulmCrit- Alpha-2 agonists: this compound, guanfacine, lofexidine, and KetaDex [emcrit.org]
- 4. VASG Alpha-2 Agonists [vasg.org]
- 5. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alpha-2 Adrenergic Agonists in the Modulation of Sympathetic Outflow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of clonidine and other prominent alpha-2 adrenergic (α2-AR) agonists—dexmedetomidine, guanfacine, and lofexidine—with a focus on their pharmacological properties and efficacy in reducing sympathetic outflow. The content herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction: The Role of Alpha-2 Adrenergic Receptors in Sympathetic Regulation
Alpha-2 adrenergic receptors are G-protein coupled receptors that play a pivotal role in regulating the sympathetic nervous system.[1][2] Primarily located on presynaptic nerve terminals in the central and peripheral nervous systems, their activation inhibits the release of norepinephrine (B1679862).[1][3] This negative feedback mechanism effectively reduces sympathetic outflow from the central nervous system (CNS), leading to decreased heart rate, blood pressure, and a state of sedation and analgesia.[3][4] Three subtypes of the α2-AR have been identified: α2A, α2B, and α2C, each with distinct localization and physiological roles.[3] Centrally-acting α2-AR agonists are critical pharmacological tools and therapeutic agents for conditions such as hypertension, ADHD, and for managing withdrawal symptoms.[3][5]
Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway
Alpha-2 adrenergic agonists exert their effects by binding to and activating α2-ARs, which are coupled to inhibitory G-proteins (Gi). This activation initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP suppresses neuronal firing and inhibits the release of norepinephrine from presynaptic neurons, thereby dampening sympathetic tone.[3]
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PulmCrit- Alpha-2 agonists: this compound, guanfacine, lofexidine, and KetaDex [emcrit.org]
- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Clonidine's Mechanism of Action in Pain Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clonidine's performance in pain management with alternative therapies, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and detail key experimental protocols to facilitate further research and drug development in the field of analgesia.
Introduction to this compound's Analgesic Mechanism
This compound, a centrally acting alpha-2 adrenergic agonist, has long been utilized for its antihypertensive properties. However, its analgesic effects, particularly in the context of neuropathic and chronic pain, have garnered significant interest. This compound's primary mechanism of action in pain pathways involves its interaction with alpha-2 adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that ultimately suppresses the transmission of pain signals.
Centrally, this compound acts on presynaptic and postsynaptic alpha-2 receptors in the dorsal horn of the spinal cord. Activation of presynaptic receptors inhibits the release of excitatory neurotransmitters such as substance P and glutamate (B1630785) from primary afferent terminals. Postsynaptically, it hyperpolarizes neurons, reducing their excitability. Peripherally, this compound can also act on alpha-2 adrenergic receptors on sensory neurons to reduce pain signaling.
Comparative Analysis of Alpha-2 Adrenergic Agonists
This compound is not the only alpha-2 adrenergic agonist with analgesic properties. This section compares this compound with other notable alpha-2 agonists, focusing on their receptor binding affinities and selectivity.
Table 1: Comparison of Alpha-2 Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | α2/α1 Selectivity Ratio |
| This compound | 4.5 | 18 | 10 | 200:1 |
| Dexmedetomidine | 1.08 | 1.3 | 1.8 | 1620:1 |
| Tizanidine | 55.7 | 178.0 | 120.0 | ~20x lower than imidazoline (B1206853) |
| Guanfacine | 3.3 | - | - | 15-20x higher for α2A vs α2B/C |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from the literature. A lower Ki value indicates a higher binding affinity.
Dexmedetomidine exhibits a significantly higher affinity and selectivity for the alpha-2 adrenergic receptor compared to this compound, which may contribute to its more potent sedative and analgesic effects.[1] Tizanidine, while also an alpha-2 agonist, shows a preference for imidazoline receptors.[2] Guanfacine displays a notable selectivity for the α2A subtype.[3][4]
Comparison with Other Non-Opioid Analgesics for Neuropathic Pain
Beyond alpha-2 agonists, several other classes of drugs are used to manage neuropathic pain. This section compares this compound with some of the most common alternatives.
Table 2: Comparison of this compound with Other Non-Opioid Analgesics
| Drug | Mechanism of Action | Common Side Effects |
| This compound | Alpha-2 adrenergic agonist; reduces sympathetic outflow and inhibits nociceptive neuron firing. | Hypotension, bradycardia, sedation, dry mouth. |
| Gabapentin (B195806) | Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[5][6] | Dizziness, somnolence, peripheral edema.[7] |
| Amitriptyline | Tricyclic antidepressant; blocks the reuptake of norepinephrine (B1679862) and serotonin, and may have effects on sodium channels and NMDA receptors.[8][9] | Dry mouth, sedation, constipation, blurred vision, cardiac arrhythmias. |
| Carbamazepine | Blocks voltage-gated sodium channels, reducing neuronal excitability.[10][11] | Dizziness, drowsiness, ataxia, nausea, rash (including risk of Stevens-Johnson syndrome).[12] |
A randomized clinical trial comparing the effectiveness of oral this compound and gabapentin for diabetic peripheral neuropathy found that the combination of this compound and gabapentin resulted in a significant reduction in neuropathic pain compared to gabapentin alone (P < 0.001).[13][14][15]
Experimental Protocols for Validating Mechanism of Action
This section provides detailed methodologies for key experiments used to validate the mechanism of action of this compound and other analgesics.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor (e.g., cells transfected with the human alpha-2A adrenergic receptor) in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation.[16]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-clonidine), and varying concentrations of the unlabeled test compound (e.g., this compound or a novel compound).
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled ligand to saturate the receptors).[17]
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[18]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.[16]
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
cAMP Assay
Objective: To measure the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.
Protocol:
-
Cell Culture: Culture cells expressing the target Gi-coupled receptor (e.g., alpha-2 adrenergic receptor).
-
Assay Procedure:
-
Treat the cells with the test compound at various concentrations.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to increase intracellular cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Quantification:
-
Measure the cAMP levels in the cell lysates using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound to determine the EC50 or IC50 value. A decrease in forskolin-stimulated cAMP levels indicates activation of a Gi-coupled receptor.
-
Substance P and Glutamate Release Assays
Objective: To measure the effect of a compound on the release of the excitatory neurotransmitters substance P and glutamate from neuronal tissue.
Protocol for Substance P Release from Spinal Cord Slices:
-
Tissue Preparation:
-
Isolate the spinal cord from a rodent and prepare thin slices of the dorsal horn.[19]
-
-
Incubation and Stimulation:
-
Sample Collection: Collect the superfusate from the slices at different time points.
-
Quantification:
-
Measure the concentration of substance P in the superfusate using a sensitive immunoassay (e.g., ELISA or radioimmunoassay).[22]
-
-
Data Analysis: Compare the amount of substance P released in the presence and absence of the test compound.
Protocol for In Vivo Glutamate Release by Microdialysis:
-
Surgical Implantation:
-
Surgically implant a microdialysis probe into the desired brain region (e.g., spinal dorsal horn) of an anesthetized rodent.[23]
-
-
Perfusion and Sampling:
-
Perfuse the microdialysis probe with aCSF at a constant flow rate.
-
Collect the dialysate samples at regular intervals.[24]
-
-
Stimulation:
-
Administer the test compound systemically or locally through the microdialysis probe.
-
A noxious stimulus can be applied to evoke glutamate release.
-
-
Quantification:
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.[25]
-
-
Data Analysis: Compare the glutamate levels before and after administration of the test compound.
In Vivo Behavioral Pain Models
Objective: To assess the analgesic effect of a compound in animal models of pain.
Hot Plate Test (for thermal pain):
-
Apparatus: A metal plate that can be heated to a constant temperature (e.g., 52-55°C).[26][27]
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At a predetermined time after administration, place the animal on the hot plate.
-
Measure the latency (time) for the animal to exhibit a pain response, such as licking a paw or jumping.[28]
-
-
Data Analysis: An increase in the response latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.[29]
Von Frey Test (for mechanical allodynia):
-
Apparatus: A set of calibrated von Frey filaments that exert specific forces when bent.[30]
-
Procedure:
-
Data Analysis: The force at which the animal withdraws its paw is the paw withdrawal threshold. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.[33][34]
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: this compound's signaling pathway in a neuron.
Experimental Workflow for Validating Analgesic Activity
Caption: Workflow for validating analgesic compounds.
Logical Relationship in Pain Pathway Modulation
Caption: this compound's modulation of the pain pathway.
References
- 1. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamazepine for chronic neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamazepine - Wikipedia [en.wikipedia.org]
- 12. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gabapentin | Effectiveness of oral this compound and gabapentin on peripheral neuropathy in diabetic patients in southwestern Iran: a randomized clinical trial | springermedicine.com [springermedicine.com]
- 15. Effectiveness of oral this compound and gabapentin on peripheral neuropathy in diabetic patients in southwestern Iran: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Abnormal substance P release from the spinal cord following injury to primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro release of substance P from spinal cord slices by capsaicin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substance P release from spinal cord slices by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 33. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 34. biomed-easy.com [biomed-easy.com]
A Head-to-Head Showdown: Clonidine Versus Other Antihypertensive Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of clonidine against other major classes of antihypertensive drugs. The following sections detail the comparative efficacy and safety profiles, supported by quantitative data from head-to-head clinical trials, and provide insights into the underlying mechanisms of action and experimental methodologies.
Executive Summary
This compound, a centrally acting α2-adrenergic agonist, has been a tool in the management of hypertension for decades. Its unique mechanism of action, which involves reducing sympathetic outflow from the central nervous system, sets it apart from other major antihypertensive classes such as Angiotensin-Converting Enzyme (ACE) inhibitors, beta-blockers, calcium channel blockers, and diuretics. While effective in lowering blood pressure, its clinical utility is often weighed against its distinct side-effect profile. This guide synthesizes data from comparative clinical trials to provide a clear, evidence-based comparison of this compound's performance against these alternatives.
Mechanism of Action: Signaling Pathways
The antihypertensive effects of this compound and its comparator drug classes are rooted in their distinct molecular signaling pathways.
This compound: α2-Adrenergic Agonism
This compound stimulates α2-adrenergic receptors in the brainstem, which are coupled to inhibitory G-proteins (Gi). This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The ultimate effect is a reduction in the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system. This central sympatholytic action results in decreased heart rate, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.[1][2][3][4][5]
ACE Inhibitors: RAAS Inhibition
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone (B195564) secretion, resulting in decreased sodium and water retention.[6][7][8][9][10][11]
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 2 receptor agonist .pptx [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. This compound, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Clonidine and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the antihypertensive drug clonidine and its principal metabolites. The information is compiled from various experimental studies to assist researchers and professionals in drug development and clinical pharmacology.
Executive Summary
This compound, a centrally acting α2-adrenergic agonist, undergoes hepatic metabolism to several metabolites, with p-hydroxythis compound (4-hydroxythis compound) being the most significant. While extensive pharmacokinetic data is available for the parent drug, this compound, there is a notable scarcity of quantitative pharmacokinetic parameters for its metabolites in publicly available literature. This guide summarizes the known pharmacokinetic data for this compound and highlights the current knowledge gap regarding its metabolites.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound. Due to the limited availability of data, a comparative table for its metabolites cannot be comprehensively constructed at this time.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (F) | 70-80% | Human | Oral | [1][2] |
| 90% | Human | Oral (single dose) | ||
| ~65% | Human | Oral (multiple doses) | ||
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Human | Oral | [2] |
| ~2 hours | Human | Oral | ||
| Peak Plasma Concentration (Cmax) | 1.17 ± 0.12 ng/mL (300 µg single dose) | Human | Oral | |
| 0.69 ± 0.13 ng/mL (75 µg single dose) | Human | Oral | ||
| Elimination Half-life (t½) | 12-16 hours (normal renal function) | Human | Oral | [1][2] |
| Up to 41 hours (severe renal impairment) | Human | Oral | [1][2] | |
| 7.7 ± 2.0 hours | Human | Oral | ||
| 7.4 - 11.4 hours | Human | Intravenous | [3] | |
| Volume of Distribution (Vd) | 2.1 L/kg | Human | - | [4] |
| Protein Binding | 20-40% | Human | - | [1][4] |
| Clearance (CL) | 4.6 mL/min/kg | Human | Intravenous | [3] |
Note: Values are presented as ranges or means ± standard deviation as reported in the cited literature. The variability in reported values can be attributed to differences in study design, subject populations, and analytical methodologies.
Metabolites of this compound
The primary metabolite of this compound is 4-hydroxythis compound (B1212182).[1] Other identified metabolites, primarily from animal studies, include dichlorophenylguanidine, 1-(2,6-dichloro-4-hydroxyphenyl)-guanidine, 2-[(2,6-dichlorophenyl)-imino-a1-imidazolidine-4-one, and 2-[2,6-dichloro-4-hydroxyphenyl)-imino]-imidazolidine-4-one.[5] While 4-hydroxythis compound is known to be an α2A agonist, it is less lipophilic than this compound and is not believed to cross the blood-brain barrier, thus contributing minimally to the central effects of the parent drug.[1]
A significant gap exists in the scientific literature regarding the detailed pharmacokinetic parameters (Cmax, Tmax, t½, Vd) of these metabolites in humans.
Experimental Protocols
The determination of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. The most common and sensitive method employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Simultaneous Quantification of this compound and its Metabolites
This section outlines a typical experimental protocol for the analysis of this compound and 4-hydroxythis compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Agilent 1260 Infinity LC or equivalent.
-
Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.35 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 40°C.[6]
3. Mass Spectrometric Conditions
-
MS System: Agilent 6410B Triple Quadrupole LC/MS or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 230 -> 213[7]
-
4-hydroxythis compound: Specific transition to be determined based on fragmentation pattern.
-
Internal Standard: A stable isotope-labeled version of this compound (e.g., this compound-d4) is commonly used.
-
-
Optimization: Fragmentor voltage and collision energy should be optimized for each analyte and internal standard to achieve maximum sensitivity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of this compound and its metabolites.
Experimental workflow for pharmacokinetic analysis.
This compound Signaling Pathway
This compound exerts its effects primarily through the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a signaling cascade that leads to a reduction in sympathetic outflow from the central nervous system.
This compound's α2-adrenergic signaling pathway.
-adrenergic signaling pathway.References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of this compound and its relation to the hypotensive effect in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. [Metabolic degradation of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Validating Clonidine as a Positive Control in Adrenergic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Clonidine, a well-characterized α2-adrenergic receptor agonist, is frequently employed as a positive control in adrenergic studies.[1][2] Its established pharmacological profile provides a reliable benchmark for the validation of experimental assays and the characterization of novel adrenergic ligands. This guide provides a comprehensive comparison of this compound's performance against other relevant adrenergic agonists, supported by experimental data and detailed protocols for key assays.
Comparative Pharmacological Data
The utility of this compound as a positive control is underscored by its consistent binding affinity and functional potency at α2-adrenergic receptors. The following tables summarize key quantitative data, comparing this compound with the endogenous agonist norepinephrine (B1679862) and other synthetic α2-agonists like dexmedetomidine (B676) and guanfacine.
Table 1: Binding Affinity (Ki) of Adrenergic Agonists at α2-Adrenergic Receptor Subtypes
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Reference |
| This compound | ~1-5 | ~3-10 | ~5-15 | [3] |
| Norepinephrine | ~500-1000 | ~500-1000 | ~500-1000 | [1] |
| Dexmedetomidine | ~1 | ~5 | ~3 | [1] |
| Guanfacine | ~10-30 | >1000 | >1000 | [4] |
Note: Ki values can vary depending on the radioligand, cell type, and experimental conditions used.
Table 2: Functional Potency (EC50) of Adrenergic Agonists in cAMP Inhibition Assays
| Compound | α2A (EC50, nM) | α2B (EC50, nM) | α2C (EC50, nM) | Reference |
| This compound | ~5-20 | ~20-100 | ~30-150 | [5] |
| Norepinephrine | ~10-50 | ~20-100 | ~30-150 | [6] |
| Dexmedetomidine | ~0.5-5 | ~5-20 | ~2-10 | [3] |
| Guanfacine | ~10-50 | >1000 | >1000 | [4] |
Note: EC50 values are dependent on the level of adenylyl cyclase stimulation and the specific cell line used.
Adrenergic Signaling Pathway and Experimental Logic
Activation of α2-adrenergic receptors by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This mechanism is central to many of the physiological effects of α2-agonists. The diagrams below illustrate this pathway and the logical framework for using a positive control in such studies.
Caption: Figure 1. α2-Adrenergic Receptor Signaling Pathway.
Caption: Figure 2. Logic of a Positive Control.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step methodologies for key experiments used to characterize α2-adrenergic receptor ligands.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the α2-adrenergic receptor.[8][9][10]
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-clonidine or [3H]-yohimbine).
-
Test compound (e.g., this compound as a positive control).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine) for non-specific binding.
-
50 µL of varying concentrations of the test compound or this compound.
-
50 µL of radioligand at a final concentration close to its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Figure 3. Radioligand Binding Assay Workflow.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an α2-agonist to inhibit adenylyl cyclase activity, which is typically stimulated by forskolin (B1673556).[5][11]
Materials:
-
Cells stably expressing the α2-adrenergic receptor subtype of interest.
-
Forskolin.
-
Test compound (e.g., this compound as a positive control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of the test compound or this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.
Caption: Figure 4. cAMP Accumulation Assay Workflow.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins coupled to the α2-adrenergic receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[12][13][14]
Materials:
-
Cell membranes expressing the α2-adrenergic receptor and associated G proteins.
-
[35S]GTPγS.
-
GDP.
-
Test compound (e.g., this compound as a positive control).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane and Ligand Preparation: Thaw membranes on ice and resuspend in assay buffer. Prepare dilutions of the test compound/clonidine and a stock solution of GDP.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of varying concentrations of the test compound or this compound.
-
25 µL of GDP (final concentration typically 10-100 µM).
-
25 µL of membrane preparation.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the agonist-stimulated [35S]GTPγS binding and plot it against the log concentration of the agonist to determine the EC50 and Emax values.
Caption: Figure 5. GTPγS Binding Assay Workflow.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PulmCrit- Alpha-2 agonists: this compound, guanfacine, lofexidine, and KetaDex [emcrit.org]
- 5. Partial agonist this compound mediates alpha(2)-AR subtypes specific regulation of cAMP accumulation in adenylyl cyclase II transfected DDT1-MF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances: A Comparative Guide to the Reproducibility of Clonidine's Cognitive Effects in Animal Models
For researchers, scientists, and drug development professionals, understanding the reliability of preclinical findings is paramount. This guide provides a comprehensive comparison of the cognitive effects of clonidine, an alpha-2 adrenergic agonist, in animal models, with a focus on the reproducibility of its effects. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a clear perspective on its potential and pitfalls as a cognitive enhancer.
The therapeutic potential of this compound for cognitive enhancement is a subject of considerable interest, yet the preclinical literature presents a complex and sometimes contradictory picture. While numerous studies demonstrate its ability to improve cognitive domains such as working memory and attention, the reproducibility of these effects is influenced by a confluence of factors including dosage, animal model, and the specific cognitive task employed. This guide aims to dissect these variables to provide a clearer understanding of this compound's cognitive pharmacology.
Comparative Efficacy of this compound on Cognitive Function
This compound's impact on cognitive performance is critically dependent on the dose administered, with a narrow therapeutic window often observed. Low doses have been shown to be effective in improving working memory and attention, while higher doses can be ineffective or even impair performance, likely due to sedative side effects.[1][2] The cognitive-enhancing effects of this compound are thought to be mediated by its action on postsynaptic α2A-adrenergic receptors in the prefrontal cortex.[3]
To illustrate the variability in outcomes, the following tables summarize quantitative data from key studies investigating the effects of this compound on different cognitive domains in various animal models.
Working Memory
| Animal Model | Cognitive Task | This compound Dose (mg/kg) | Key Findings | Reference |
| Aged Rhesus Monkeys | Delayed Response Task | 0.01 | Improved performance | [4] |
| Young Adult Rhesus Monkeys | Delayed Response Task | 0.0001-0.01 | No effect | [3] |
| Young Adult Rhesus Monkeys | Delayed Response Task | 0.02-0.1 | Significantly improved performance | [3] |
| MPTP-treated Monkeys | Variable Delayed Response Task | 0.02-0.10 | Dose-dependent improvement in attention and memory | [5][6] |
| Pigtail Macaques | Delayed Matching-to-Sample | 0.000116-0.0348 | Protracted improvement in working memory | [7] |
| Rats (PCP-induced deficit) | Delayed Non-Matching to Sample | 0.01 | Prevented PCP-induced performance deficits | [2] |
| Rats (MK-801-induced deficit) | Delayed Spatial Alternation | 0.01 or 0.05 | Alleviated drug-induced deficits | [8][9] |
| Rats (Hippocampal damage) | Delayed Spatial Alternation | Not specified | Did not alleviate damage-induced deficit | [8][9] |
| Rats | Morris Water Maze | Not specified | Worsened working memory performance | [10] |
Attention
| Animal Model | Cognitive Task | This compound Dose (mg/kg) | Key Findings | Reference |
| Rats (PCP-induced deficit) | Lateralized Reaction Time Task | 0.01 | Ameliorated impairment of choice accuracy | [2] |
| Rats (PCP-induced deficit) | Lateralized Reaction Time Task | 0.05 | Slowed response times and induced a deficit | [2] |
| Rats | Visuospatial Reaction Time Task | 4.5 and 18 nmol (intracerebral) | Dose-dependent impairment of choice accuracy | [11] |
Comparison with Other Cognitive Enhancers
This compound is often compared to guanfacine (B1203898), another alpha-2 adrenergic agonist with a higher selectivity for the α2A receptor subtype. This selectivity may contribute to guanfacine's more consistent cognitive-enhancing effects and lower incidence of sedation compared to this compound.[1][12] In human studies, guanfacine has been shown to improve planning and working memory, while this compound has been reported to disrupt performance on these tasks.[12][13]
Methylphenidate, a stimulant commonly used to treat ADHD, has also been studied in conjunction with this compound. In Fmr1 knockout mice, a model for Fragile X syndrome, methylphenidate increased motor activity, while this compound decreased it.[14]
| Drug | Mechanism of Action | Key Cognitive Effects in Animal Models | Common Side Effects |
| This compound | Non-selective α2-adrenergic agonist | Improves working memory and attention at low doses; impairs at high doses. | Sedation, hypotension, dry mouth.[15] |
| Guanfacine | Selective α2A-adrenergic agonist | Consistently improves working memory and attention. | Less sedation and hypotension than this compound.[1][15] |
| Methylphenidate | Dopamine and norepinephrine (B1679862) reuptake inhibitor | Improves attention and executive function. | Insomnia, decreased appetite, potential for abuse. |
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key behavioral assays are provided below.
Delayed Matching-to-Sample (DMTS) / Non-Matching-to-Sample (DNMS) Task
This task assesses short-term visual and spatial memory.
-
Apparatus: An operant chamber with a central stimulus presentation screen or lever and two or more choice screens or levers.
-
Procedure:
-
Sample Phase: A sample stimulus (e.g., a specific image or the location of a lever) is presented. The animal must make an observing response (e.g., press the lever, touch the screen).
-
Delay Phase: The sample stimulus is removed for a variable delay period (ranging from seconds to minutes).
-
Choice Phase: Two or more stimuli are presented, one of which is the original sample.
-
Response: In DMTS, the animal is rewarded for selecting the stimulus that matches the sample. In DNMS, the animal is rewarded for selecting the stimulus that does not match the sample.[16][17]
-
-
Key Measures: Accuracy (percent correct), latency to respond.
5-Choice Serial Reaction Time Task (5-CSRTT)
This task is a measure of sustained and selective attention, as well as impulsivity.
-
Apparatus: An operant chamber with five apertures, each with a light stimulus, and a food reward dispenser.
-
Procedure:
-
An inter-trial interval precedes each trial.
-
A brief light stimulus is presented in one of the five apertures.
-
The animal must make a nose-poke response into the illuminated aperture within a limited time to receive a reward.
-
-
Key Measures:
-
Accuracy: Percentage of correct responses.
-
Omissions: Failure to respond to the stimulus.
-
Premature responses: Responding before the stimulus is presented (a measure of impulsivity).
-
Perseverative responses: Repeatedly responding in a previously correct location.
-
Response latency: Time taken to make a correct response.
-
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of this compound are primarily attributed to its action on α2A-adrenergic receptors in the prefrontal cortex. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating this compound's cognitive effects.
Conclusion: A Call for Standardized Reporting
The reproducibility of this compound's cognitive-enhancing effects in animal models is a complex issue influenced by a multitude of experimental variables. While there is substantial evidence to support its pro-cognitive potential, particularly in models of cognitive deficit, the conflicting reports highlight the need for careful consideration of dose, species, and the specific cognitive domain under investigation. The greater selectivity of guanfacine for the α2A receptor subtype appears to offer a more reliable cognitive enhancement with a better side-effect profile in preclinical models.
To improve the reproducibility and translatability of these findings, we recommend that future studies adhere to standardized reporting guidelines, including detailed descriptions of animal characteristics, housing conditions, and precise experimental protocols. Furthermore, direct head-to-head comparisons of this compound with other cognitive enhancers, using a range of doses and cognitive tasks, will be crucial in delineating its therapeutic window and potential clinical utility. By embracing a more rigorous and transparent approach to preclinical research, we can better navigate the nuances of this compound's pharmacology and unlock its true potential for treating cognitive disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. A low dose of the alpha2 agonist this compound ameliorates the visual attention and spatial working memory deficits produced by phencyclidine administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the noradrenergic alpha-2 agonist this compound, but not diazepam, improves spatial working memory in normal young rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenergic mechanisms in prefrontal cortex associated with cognitive decline in aged nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound IMPROVES ATTENTIONAL AND MEMORY COMPONENTS OF DELAYED RESPONSE PERFORMANCE IN A MODEL OF EARLY PARKINSONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves attentional and memory components of delayed response performance in a model of early Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protracted cognitive effects produced by this compound in Macaca nemestrina performing a delayed matching task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on discrete-trial delayed spatial alternation in two rat models of memory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of this compound on discrete-trial delayed spatial alternation in two rat models of memory loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound in the locus coeruleus on prefrontal- and hippocampal-dependent measures of attention and memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cognitive enhancers for the treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanfacine, but not this compound, improves planning and working memory performance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on progressive ratio schedule performance in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
A Comparative Study on the Side Effect Profiles of Clonidine and Related Alpha-2 Adrenergic Agonists
This guide provides a detailed comparison of the side effect profiles of this compound and related alpha-2 adrenergic agonists, including guanfacine (B1203898), moxonidine, and tizanidine. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.
Introduction to Alpha-2 Adrenergic Agonists
This compound and its related drugs are centrally acting alpha-2 adrenergic agonists.[1] They exert their effects by stimulating alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[2] This mechanism results in decreased peripheral vascular resistance, heart rate, and blood pressure.[1] While primarily used for hypertension, these drugs also have applications in treating Attention-Deficit/Hyperactivity Disorder (ADHD), spasticity, and managing withdrawal symptoms.[1][3] Despite their therapeutic benefits, their use is often limited by a range of side effects.
Comparative Side Effect Profiles
The most frequently reported side effects associated with this compound and related drugs are sedation, dry mouth, and cardiovascular effects such as hypotension and bradycardia.[4][5] The incidence and severity of these side effects can vary between the different agents, largely due to differences in their receptor selectivity and pharmacokinetic properties.[6][7]
Data Presentation: Side Effect Comparison
The following table summarizes the reported incidence of common side effects for this compound and its related drugs. Data is compiled from various clinical sources and user-reported information.
| Side Effect | This compound | Guanfacine | Moxonidine | Tizanidine |
| Sedation/Drowsiness | High (up to 53%)[8] | Moderate (10.9-39%)[7][9] | Lower than this compound[5][10] | High (19.5%)[11] |
| Dry Mouth (Xerostomia) | High (47%)[8] | Moderate (10-54%)[7] | Lower than this compound (20%)[8] | High (9.9%)[11] |
| Hypotension | Common[12] | Modest decreases[7] | Less pronounced than this compound[13] | Common[14] |
| Bradycardia | Common[12] | Modest decreases[7] | Less pronounced than this compound[8] | Can occur[14] |
| Dizziness | Common (7.0%)[11] | Common[6] | Less frequent than this compound | Common (6.1%)[11] |
| Constipation | Common[4] | 5-16%[7] | Less frequent than this compound | Common |
| Headache | Common[4] | 20.5%[7] | N/A | N/A |
| Fatigue | Common[1] | Common[6] | Can occur | Common (5.3%)[11] |
| Rebound Hypertension | Significant risk upon abrupt withdrawal[4] | Lower risk than this compound | Lower risk than this compound[10] | N/A |
Note: Percentages can vary depending on the study, dosage, and patient population.
Experimental Protocols
To ensure the accurate and reproducible assessment of side effects in a clinical trial setting, standardized experimental protocols are crucial. Below are detailed methodologies for evaluating the key side effects associated with alpha-2 adrenergic agonists.
Assessment of Sedation
Objective: To quantify the level of sedation experienced by a patient following drug administration.
Methodology:
-
Subjective Assessment - Visual Analogue Scale (VAS):
-
A 100 mm horizontal line is presented to the subject, anchored with "Not at all drowsy" at the 0 mm mark and "Extremely drowsy" at the 100 mm mark.
-
The subject is asked to mark a point on the line that corresponds to their current level of drowsiness.
-
Measurements are taken at baseline (pre-dose) and at regular intervals post-dose (e.g., 1, 2, 4, 6, and 8 hours).
-
-
Objective Assessment - Psychomotor Vigilance Task (PVT):
-
The PVT is a simple reaction time test that measures sustained attention.
-
Subjects are instructed to press a button as soon as a visual stimulus (e.g., a light) appears on a screen.
-
The inter-stimulus interval is randomized.
-
The primary outcome measure is the mean reaction time. Lapses in attention (reaction times > 500 ms) are also recorded.
-
Testing is performed at baseline and at the same post-dose intervals as the VAS.
-
Assessment of Dry Mouth (Xerostomia)
Objective: To measure both the subjective sensation and the objective signs of dry mouth.
Methodology:
-
Subjective Assessment - Xerostomia Inventory (XI):
-
A validated questionnaire, such as the 11-item Xerostomia Inventory, is administered to the patient.[6]
-
Patients rate the frequency of symptoms related to dry mouth (e.g., "My mouth feels dry," "I have difficulty eating dry foods") on a Likert scale.
-
The total score provides a quantitative measure of the subjective experience of xerostomia.
-
-
Objective Assessment - Sialometry (Salivary Flow Rate Measurement):
-
Unstimulated Whole Saliva (UWS) Collection: The patient is instructed to sit in a relaxed position and avoid swallowing for a specified period (e.g., 5 minutes). They then expectorate all accumulated saliva into a pre-weighed collection tube. The volume of saliva is determined by weight (assuming 1g = 1mL). The flow rate is expressed in mL/min.[10]
-
Stimulated Whole Saliva (SWS) Collection: The patient chews on a standardized piece of unflavored paraffin (B1166041) wax or applies a citric acid solution to the tongue to stimulate saliva flow for a set duration (e.g., 5 minutes). All saliva produced during this period is collected and measured as described for UWS.[10]
-
Measurements are taken at baseline and at specified time points after drug administration.
-
Assessment of Cardiovascular Side Effects
Objective: To monitor for changes in blood pressure and heart rate, including orthostatic hypotension.
Methodology:
-
Standardized Blood Pressure and Heart Rate Measurement:
-
Measurements should be taken in a quiet room after the patient has been resting for at least 5 minutes.[14]
-
An automated oscillometric device is preferred for consistency. The cuff size should be appropriate for the patient's arm circumference.
-
Three measurements should be taken at 1-2 minute intervals, and the average of the last two readings should be recorded.
-
Measurements are taken at baseline and at regular intervals post-dose.
-
-
Assessment of Orthostatic Hypotension:
-
The patient lies in a supine position for at least 5 minutes, after which baseline blood pressure and heart rate are measured.
-
The patient then stands up. Blood pressure and heart rate are measured again at 1 minute and 3 minutes after standing.
-
Orthostatic hypotension is diagnosed if there is a drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of alpha-2 adrenergic agonists and a typical experimental workflow for assessing their side effects in a clinical trial.
Alpha-2 Adrenergic Agonist Signaling Pathway
Caption: Alpha-2 adrenergic agonist signaling pathway.
Experimental Workflow for Side Effect Assessment
Caption: Clinical trial workflow for side effect assessment.
Conclusion
This compound and related alpha-2 adrenergic agonists are effective medications for various conditions, but their use is associated with a distinct side effect profile. Sedation and dry mouth are the most common dose-limiting adverse effects. Moxonidine and guanfacine appear to have a more favorable side effect profile compared to this compound, with a lower incidence of sedation and dry mouth, which is attributed to their higher selectivity for specific alpha-2 adrenergic or imidazoline (B1206853) receptors.[3][5] Tizanidine, while also an alpha-2 agonist, is primarily used as a muscle relaxant and shares the common side effects of sedation and dry mouth.[11] The choice of agent should be guided by the patient's clinical presentation, comorbidities, and tolerance to potential side effects. Rigorous assessment of these side effects using standardized protocols is essential during drug development and clinical practice to ensure patient safety and optimize therapeutic outcomes.
References
- 1. youtube.com [youtube.com]
- 2. Orthostatic Hypotension - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Cognitive Footprint of Medication Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cognitive safety in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical oral dryness score: evaluation of a new screening method for oral dryness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide to monitoring for adverse drug reactions during antihypertensive drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psypost.org [psypost.org]
- 9. Development and Proposal of a Novel Scoring System to Classify Dry Mouth Severity [mdpi.com]
- 10. thekingsleyclinic.com [thekingsleyclinic.com]
- 11. hhs.texas.gov [hhs.texas.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. droracle.ai [droracle.ai]
- 14. cdc.gov [cdc.gov]
A Comparative Analysis of Clonidine's Metabolic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolic pathways of clonidine, a centrally acting α2-adrenergic agonist. Understanding the species-specific differences in drug metabolism is crucial for preclinical to clinical translation of pharmacokinetic and pharmacodynamic data. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and analytical workflows.
Cross-Species Comparison of this compound Metabolism
This compound undergoes two primary metabolic transformations: hydroxylation of the phenyl ring and cleavage of the imidazolidine (B613845) ring. The predominance of these pathways varies significantly across different species, influencing the drug's pharmacokinetic profile and efficacy.
Quantitative Data on this compound Metabolism
The following table summarizes the urinary excretion of unchanged this compound and the primary metabolic pathways in humans, monkeys, dogs, and rats.
| Species | Unchanged this compound in Urine (%) | Major Metabolic Pathway(s) | Key Metabolites |
| Human | ~33 - 50[1][2] | Renal excretion of unchanged drug, Hepatic metabolism | p-hydroxythis compound |
| Monkey | Not specified | Oxidation and cleavage of the imidazolidine ring[3] | Metabolite from imidazolidine ring cleavage |
| Dog | Minor quantities[3] | Oxidation and cleavage of the imidazolidine ring[3] | Metabolite from imidazolidine ring cleavage |
| Rat | Major component in urine[3] | Hydroxylation and conjugation of the phenyl ring[3] | Conjugate of a hydroxylated metabolite |
Note: The dog is reported to metabolize this compound most readily among the species investigated (human, dog, rat)[4]. In contrast, humans eliminate a significant portion of the drug unchanged[1][4].
Metabolic Pathways of this compound
The metabolic fate of this compound is primarily determined by two enzymatic reactions, leading to the formation of several metabolites.
Experimental Protocols for Metabolite Analysis
The quantification of this compound and its metabolites in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Sample Preparation
-
Protein Precipitation: A common first step for plasma or serum samples involves protein precipitation. This is often achieved by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analytes of interest from the biological matrix based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation method that uses a solid sorbent to retain the analytes while the matrix components are washed away. The analytes are then eluted with a suitable solvent.
Chromatographic Separation and Detection
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is frequently used for the separation of this compound and its metabolites.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection can be used, but for higher sensitivity and specificity, Mass Spectrometry is preferred.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for this compound and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
The following diagram illustrates a typical experimental workflow for the analysis of this compound and its metabolites.
References
- 1. Pharmacokinetics and concentration-effect relationships of intervenous and oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and side-effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Fate of this compound (V): Metabolism of this compound after Subcutaneous Administration of this compound to Rats, Dogs and Monkeys and Dermal Application of this compound Tape, M-5041T, to Rats [jstage.jst.go.jp]
- 4. [Metabolic degradation of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Clonidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Clonidine, a potent centrally acting alpha-2 adrenergic agonist. Adherence to these procedural steps is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. This compound is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents eye contact with this compound dust or splashes.[2] |
| Hand Protection | Appropriate protective gloves. | Prevents dermal absorption, as this compound is toxic in contact with skin.[1][3] |
| Respiratory Protection | Approved/certified dust respirator. | Essential to prevent inhalation of this compound powder, which can be fatal.[1][4] Use in a well-ventilated area or with local exhaust ventilation.[2][4] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[4] For large spills, a full suit may be necessary.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step protocol outlines the key stages of the handling process.
Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]
-
Gather Materials: Assemble all necessary equipment and reagents before handling the compound.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling:
-
Weighing: Handle solid this compound with care to avoid generating dust.[2] Use a containment system like a glove box or a ventilated balance enclosure if possible.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Do not touch skin, eyes, or clothing with the compound.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][3]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Remove PPE: Remove PPE in the designated area, avoiding self-contamination.
-
Hand Washing: Wash hands and arms thoroughly with soap and water after handling.[2][5]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[3] If breathing is difficult, administer oxygen.[4] If not breathing, provide artificial respiration using a pocket mask with a one-way valve.[3] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Consult a doctor.[2] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Call a physician or poison control center immediately.[3] |
For spills, evacuate personnel from the area. For small spills, use an approved industrial vacuum cleaner for removal. For large spills, dampen the material to prevent dust formation, then pick it up mechanically and place it in suitable, closed containers for disposal.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
-
Unused Medication: Unused or expired this compound should be disposed of through a licensed professional waste disposal service or a drug take-back program.[6][7][8]
-
Household Disposal (if no take-back program is available):
-
Containers: Scratch out all personal information on the prescription label of empty containers before recycling or disposing of them in the trash.[7][9]
-
Do Not Flush: Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as this can contaminate water supplies.[6][8]
This compound Handling Workflow
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. fishersci.com [fishersci.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. somersetpharma.com [somersetpharma.com]
- 6. dea.gov [dea.gov]
- 7. drugs.com [drugs.com]
- 8. epa.gov [epa.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
